molecular formula C9H8N4O2 B052454 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 119192-09-5

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B052454
CAS No.: 119192-09-5
M. Wt: 204.19 g/mol
InChI Key: NVRYCUYVBBCXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole is a synthetically versatile small molecule of significant interest in advanced materials science and chemical biology research. This compound features a 1,2,4-triazole heterocycle, a privileged scaffold known for its diverse coordination and hydrogen-bonding capabilities, which is functionalized with a 4-nitrophenylmethyl group. The electron-withdrawing nitro group on the benzyl moiety makes this molecule a valuable building block for the synthesis of more complex heterocyclic systems and metal-organic frameworks (MOFs). Its primary research value lies in its potential application as a precursor or core structure in the development of organic semiconductors, ligands for catalysis, and functional polymers. The triazole ring can act as a ligand for various metal ions, facilitating the study of coordination chemistry and the creation of novel catalytic or photoluminescent materials. Furthermore, the structural motif is relevant in medicinal chemistry for probing enzyme inhibition, particularly against targets where the 1,2,4-triazole pharmacophore is active. Researchers will find this high-purity compound essential for projects requiring a well-defined, multifunctional organic intermediate to drive innovation in material and chemical discovery.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRYCUYVBBCXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424309
Record name 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119192-09-5
Record name 1-(4-Nitrobenzyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119192-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the One-Pot Synthesis of 1-(4-Nitrobenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable one-pot method for the synthesis of 1-(4-nitrobenzyl)-1,2,4-triazole, a valuable building block in medicinal chemistry and materials science. The described protocol focuses on the direct alkylation of 1,2,4-triazole with 4-nitrobenzyl chloride, a straightforward and efficient approach.

Core Synthesis: N-Alkylation of 1,2,4-Triazole

The primary method for the synthesis of 1-(4-nitrobenzyl)-1,2,4-triazole is the direct N-alkylation of 1,2,4-triazole with a suitable 4-nitrobenzyl halide. This reaction, while seemingly straightforward, can lead to a mixture of N1 and N4-substituted isomers. However, studies have shown that specific reaction conditions can favor the formation of the desired N1 isomer, 1-(4-nitrobenzyl)-1,2,4-triazole.

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in a suitable organic solvent has been demonstrated to be a mild and convenient method for this alkylation.[1][2] This approach consistently yields a mixture of the 1- and 4-alkylated isomers, with a significant predominance of the desired 1-isomer.[1][2]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 1,2,4-Triazole 1,2,4-Triazole Reaction_Mixture 1,2,4-Triazole->Reaction_Mixture 4-Nitrobenzyl_Chloride 4-Nitrobenzyl_Chloride 4-Nitrobenzyl_Chloride->Reaction_Mixture DBU DBU DBU->Reaction_Mixture THF THF THF->Reaction_Mixture Room_Temp Room Temperature, 16h 1-(4-nitrobenzyl)-1,2,4-triazole 1-(4-nitrobenzyl)-1,2,4-triazole 4-(4-nitrobenzyl)-1,2,4-triazole 4-(4-nitrobenzyl)-1,2,4-triazole Reaction_Mixture->Room_Temp Product_Mixture Reaction_Mixture->Product_Mixture Alkylation Product_Mixture->1-(4-nitrobenzyl)-1,2,4-triazole Major Product_Mixture->4-(4-nitrobenzyl)-1,2,4-triazole Minor

Caption: Synthetic pathway for the one-pot synthesis of 1-(4-nitrobenzyl)-1,2,4-triazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-(4-nitrobenzyl)-1,2,4-triazole via the alkylation of 1,2,4-triazole with 4-nitrobenzyl chloride using DBU as the base.[1]

ParameterValueReference
Reactants
1,2,4-Triazole1.1 equivalents[1]
4-Nitrobenzyl Chloride1.0 equivalent[1]
Reagents
DBU1.2 equivalents[1]
SolventTHF[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Time16 hours[1]
Results
Total Yield of Isomers93%[1]
Isomer Ratio (1-isomer : 4-isomer)90:10 (initially)[1]
94:6 (after work-up)[1]

Detailed Experimental Protocol

This protocol is adapted from the literature for the synthesis of 1-(4-nitrobenzyl)-1,2,4-triazole.[1]

Materials:

  • 1,2,4-Triazole

  • 4-Nitrobenzyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a mechanically stirred suspension of 1,2,4-triazole (10.0 g, 0.145 mol) and 4-nitrobenzyl chloride (22.4 g, 0.130 mol) in THF (100 mL), add a solution of DBU (24.2 g, 0.159 mol) in THF (20 mL) via a syringe pump over 1 hour.

  • Stir the resulting solution at room temperature for 16 hours.

  • Filter the reaction mixture and wash the collected solid with THF (100 mL).

  • Concentrate the filtrate to obtain a residue.

  • Partition the residue between water (250 mL) and ethyl acetate (500 mL).

  • Separate the organic layer and extract the aqueous layer with an additional portion of ethyl acetate (100 mL).

  • Combine the organic layers and concentrate under reduced pressure to afford the product as a mixture of 1-(4-nitrobenzyl)-1,2,4-triazole and 4-(4-nitrobenzyl)-1,2,4-triazole.

Purification:

The two isomers can be readily separated by standard techniques such as distillation, recrystallization, or silica gel chromatography due to their different physical properties.[1] It has been noted that successive aqueous washes can increase the ratio of the desired 1-isomer to the 4-isomer, as the minor 4-isomer has a higher propensity to partition into the aqueous layer.[1]

Logical Workflow

G start Start reactants Combine 1,2,4-Triazole and 4-Nitrobenzyl Chloride in THF start->reactants add_dbu Add DBU solution slowly over 1 hour reactants->add_dbu react Stir at Room Temperature for 16 hours add_dbu->react filter Filter the reaction mixture react->filter concentrate_filtrate Concentrate the filtrate filter->concentrate_filtrate partition Partition between Water and Ethyl Acetate concentrate_filtrate->partition separate Separate Organic Layer partition->separate extract Extract Aqueous Layer with Ethyl Acetate separate->extract combine Combine Organic Layers extract->combine concentrate_product Concentrate to obtain product mixture combine->concentrate_product purify Purify to separate isomers (e.g., Chromatography) concentrate_product->purify end End purify->end

Caption: Experimental workflow for the synthesis and work-up of 1-(4-nitrobenzyl)-1,2,4-triazole.

This technical guide provides a comprehensive overview of a robust and reproducible method for the one-pot synthesis of 1-(4-nitrobenzyl)-1,2,4-triazole. The detailed protocol and quantitative data will be a valuable resource for researchers in the fields of synthetic chemistry and drug discovery.

References

Physicochemical properties of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring linked to a 4-nitrophenyl group via a methylene bridge. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide range of biologically active compounds, exhibiting antimicrobial, antitumor, and anticonvulsant properties.[1][2] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, making it a subject of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and characterization workflows for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Computed Properties

The fundamental identifiers and computed physicochemical descriptors for this compound are summarized below. These properties are crucial for initial computational modeling, purity assessment, and regulatory documentation.

Identifier/PropertyValueSource
IUPAC Name 1-[(4-nitrophenyl)methyl]-1,2,4-triazole[3]
CAS Number 119192-09-5[3]
Molecular Formula C₉H₈N₄O₂[3]
Molecular Weight 204.19 g/mol [3]
Canonical SMILES C1=CC(=CC=C1CN2C=NC=N2)--INVALID-LINK--[O-][3]
InChI InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2[3]
InChIKey NVRYCUYVBBCXHT-UHFFFAOYSA-N[3]
Polar Surface Area 76.5 Ų[3]

Physicochemical Data

This section presents the available experimental and predicted physical properties of the compound. Such data is essential for determining appropriate handling, storage, and formulation conditions.

PropertyValue / DescriptionTypeSource
Physical Form SolidPredicted[4]
Boiling Point 433.4 ± 47.0 °CPredicted[4]
Density 1.39 ± 0.1 g/cm³Predicted[4]
Solubility Acetonitrile (Slightly), Chloroform (Slightly)Predicted[4]
Storage Temp. Sealed in dry, Room TemperatureGeneral[4]

Experimental Protocols

Synthesis of this compound

A "one-pot" synthesis method has been documented for the preparation of this compound.[5] The protocol involves the reaction of 4-nitrobenzyl bromide with 4-amino-1,2,4-triazole, followed by a deamination step.

Materials:

  • 4-Nitrobenzyl bromide (64.22 g)

  • 4-amino-1,2,4-triazole (26 g)

  • Isopropyl alcohol (586 ml)

  • Hydrochloric acid (50.8 ml, 12 M)

  • Sodium nitrite (21.7 g)

  • Water

  • Ammonia solution

  • Charcoal (4.5 g)

Procedure:

  • Alkylation: A mixture of 4-nitrobenzyl bromide, 4-amino-1,2,4-triazole, and isopropyl alcohol is stirred at reflux for 7.5 hours.[5]

  • Solvent Exchange: The isopropyl alcohol is replaced with water via azeotropic distillation under vacuum to yield an aqueous slurry.[5]

  • Deamination: The slurry is cooled to -2°C, and hydrochloric acid is added. A solution of sodium nitrite in water is then added dropwise over 40 minutes, maintaining the temperature between -2°C and -1°C.[5]

  • Warming and Charcoal Treatment: The reaction mixture is allowed to warm to 18°C over 30 minutes, then heated to 28°C and held for 1 hour. The solution is treated with charcoal for 15 minutes to decolorize it.[5]

  • Precipitation and Isolation: After removing the charcoal by filtration, the filtrate is made basic with ammonia solution. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum at 35°C for 16 hours to yield the final product, 1-(4-nitrobenzyl)-1,2,4-triazole.[5] An 83.3% yield was reported for this procedure.[5]

G A 1. Alkylation 4-Nitrobenzyl bromide + 4-amino-1,2,4-triazole in Isopropyl Alcohol (Reflux, 7.5h) B 2. Solvent Exchange Azeotropic distillation to replace isopropanol with water A->B Intermediate Slurry C 3. Diazotization & Deamination Cool to -2°C, add HCl, then add NaNO2 solution B->C Aqueous Slurry D 4. Workup Warm to 28°C, treat with charcoal, and filter C->D Crude Solution E 5. Precipitation Basify filtrate with ammonia solution D->E Purified Filtrate F 6. Isolation Collect precipitate, wash with water, and dry under vacuum E->F Precipitate G Final Product 1-[(4-Nitrophenyl)methyl]- 1H-1,2,4-triazole F->G

Figure 1. Workflow for the synthesis of this compound.
General Characterization Workflow

Following synthesis, a standard workflow is employed to confirm the structure and purity of the compound. This involves a combination of spectroscopic and analytical techniques.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure. The chemical shifts (δ), coupling constants (J), and integration of proton signals, along with the number and type of carbon signals, confirm the arrangement of atoms.[6]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the nitro group (NO₂), aromatic rings (C=C), and the triazole ring (C=N, C-N) would be expected.[6]

  • Mass Spectrometry (MS): Mass spectrometry is performed to determine the molecular weight of the compound and to study its fragmentation pattern, which provides further structural confirmation. The molecular ion peak [M]⁺ corresponding to the compound's mass should be observed.[6]

  • Elemental Analysis: Combustion analysis is conducted to determine the elemental composition (C, H, N) of the synthesized compound. The experimental percentages are compared with the calculated values for the molecular formula C₉H₈N₄O₂ to assess purity.[7]

G cluster_synthesis Synthesis cluster_characterization Structural & Purity Analysis SynthesizedProduct Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR IR FT-IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS EA Elemental Analysis SynthesizedProduct->EA ConfirmedStructure Confirmed Pure Compound NMR->ConfirmedStructure IR->ConfirmedStructure MS->ConfirmedStructure EA->ConfirmedStructure

Figure 2. General workflow for the physicochemical characterization of a synthesized compound.

References

Structure Elucidation of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole. Due to the limited availability of published experimental data for this specific molecule, this guide combines a detailed, documented synthesis protocol with an in-depth analysis of predicted spectral data based on analogous compounds and established principles of spectroscopic interpretation. This document serves as a valuable resource for researchers involved in the synthesis, characterization, and application of novel triazole derivatives, offering a foundational understanding of the key analytical techniques required for unambiguous structure determination.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The substituent at the N1 position of the triazole ring plays a crucial role in modulating the pharmacological profile of these compounds. The introduction of a 4-nitrophenyl)methyl group can significantly influence the molecule's electronic properties and potential biological interactions. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the development of new, effective drug candidates. This guide outlines the essential methodologies for the synthesis and structural characterization of this compound.

Synthesis

The synthesis of this compound can be achieved through the alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitrobenzyl bromide

  • 1,2,4-Triazole

  • Sodium Nitrite

  • Isopropyl alcohol

  • Hydrochloric acid

  • Ammonia solution

  • Water

  • Charcoal

Procedure:

  • A mixture of 4-nitrobenzyl bromide and 1,2,4-triazole in isopropyl alcohol is stirred at reflux for approximately 7.5 hours.

  • The isopropyl alcohol is then removed and replaced with water via azeotropic distillation under reduced pressure.

  • The resulting aqueous slurry is cooled, and hydrochloric acid is added.

  • An aqueous solution of sodium nitrite is then added dropwise while maintaining a low temperature.

  • The reaction mixture is allowed to warm to room temperature and then held at a slightly elevated temperature for one hour.

  • The solution is treated with activated charcoal to remove impurities.

  • After filtration, the solution is made basic with an ammonia solution, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the 4-nitrophenyl group, the methylene bridge, and the 1,2,4-triazole ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~8.2-8.3Doublet2H, Aromatic protons ortho to the nitro group
~7.5-7.6Doublet2H, Aromatic protons meta to the nitro group
~8.0-8.1Singlet1H, C5-H of 1,2,4-triazole
~7.9-8.0Singlet1H, C3-H of 1,2,4-triazole
~5.5-5.6Singlet2H, Methylene protons (-CH₂-)

3.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~152C-N (C3 of triazole)
~145C-N (C5 of triazole)
~147C-NO₂ (aromatic)
~142Quaternary C (aromatic)
~129CH (aromatic)
~124CH (aromatic)
~52Methylene carbon (-CH₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethylene
~1600C=C stretchAromatic
~1520 and ~1350N-O asymmetric and symmetric stretchNitro group
~1500-1400C=N stretchTriazole ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈N₄O₂), the expected molecular weight is approximately 204.19 g/mol .[1]

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion Peak [M]⁺•: m/z 204

  • Major Fragments:

    • m/z 136: Loss of NO₂ (M - 46)

    • m/z 106: [C₇H₆N]⁺, benzyl fragment

    • m/z 69: [C₂H₃N₃]⁺, triazole ring fragment

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural elucidation, offering precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. While no published crystal structure for this compound was found, analysis of similar structures, such as 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, reveals key structural features.[2] It is expected that the 4-nitrophenyl and 1,2,4-triazole rings would not be coplanar.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.

G A Synthesis: Alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide B Purification: Precipitation and Washing A->B Crude Product C Structural Analysis B->C Purified Compound D NMR Spectroscopy (¹H and ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G X-ray Crystallography (if single crystals obtained) C->G H Structure Elucidation D->H E->H F->H G->H

Caption: Workflow for Synthesis and Structure Elucidation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound. While experimental data for this specific compound is limited, the provided synthesis protocol and predicted spectral data, based on sound chemical principles and analysis of related compounds, offer a robust starting point for researchers. The successful synthesis and thorough characterization using the outlined spectroscopic and spectrometric methods will enable the unambiguous confirmation of its structure, paving the way for further investigation into its potential biological activities and applications in drug development.

References

Literature review on the biological activity of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 1,2,4-Triazole Derivatives

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone pharmacophore in modern medicinal chemistry.[1][2] Its derivatives are recognized for their metabolic stability, favorable pharmacokinetic profiles, and the ability of the triazole ring to engage in hydrogen bonding and metal coordination, enhancing affinity for various biological targets.[3][4][5] This versatile scaffold is a key component in numerous FDA-approved drugs, demonstrating a wide array of pharmacological effects.[1][3] Commercially available drugs like the antifungals fluconazole and itraconazole, the anticancer agents letrozole and anastrozole, and the antiviral ribavirin highlight the therapeutic significance of this heterocyclic system.[1][3][6]

This technical guide provides a comprehensive literature review of the diverse biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. It is intended for researchers, scientists, and professionals in drug development, offering summarized quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to aid in the rational design of new, more potent therapeutic agents.

Anticancer Activity

1,2,4-triazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.[4][7] Numerous studies have demonstrated their efficacy against a wide range of human cancer cell lines, including breast, lung, colon, and melanoma.[8] The anticancer action of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as kinases (EGFR, BRAF), tubulin, and aromatase.[1][4][9]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives, represented by their half-maximal inhibitory concentration (IC₅₀) values.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
8c EGFR Target3.6[9]
TP1-TP7 (Range) Murine Melanoma (B16F10)41.12 - 61.11[10]
57q PIM-1 (Kinase)0.007[1]
57q PIM-3 (Kinase)0.070[1]
58a Prostate Cancer (PC-3)26.0[1]
58a Prostate Cancer (DU-145)34.5[1]
T2 Colon Cancer (HCT116)3.84[11]
T7 Colon Cancer (HCT116)3.25[11]
Mechanisms of Anticancer Action

The anticancer effects of 1,2,4-triazole derivatives are multi-faceted. They can act as kinase inhibitors, tubulin polymerization modulators, and enzyme inhibitors targeting pathways crucial for tumor growth and survival.[4][7] For example, certain derivatives have been shown to be potent inhibitors of EGFR and BRAF, two kinases often dysregulated in cancer.[9] Others interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] In hormone-dependent cancers like breast cancer, triazole derivatives such as letrozole and anastrozole act as aromatase inhibitors, blocking estrogen synthesis.[1][3]

cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes triazole 1,2,4-Triazole Derivatives kinase Kinase Inhibition (EGFR, BRAF, PIM) triazole->kinase tubulin Tubulin Polymerization triazole->tubulin aromatase Aromatase Inhibition triazole->aromatase topoisomerase Topoisomerase Inhibition triazole->topoisomerase angiogenesis Anti-Angiogenesis triazole->angiogenesis apoptosis Apoptosis kinase->apoptosis proliferation Inhibition of Proliferation kinase->proliferation tubulin->apoptosis cell_cycle Cell Cycle Arrest tubulin->cell_cycle aromatase->proliferation Blocks Estrogen Synthesis topoisomerase->apoptosis

Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized 1,2,4-triazole derivatives are dissolved in a solvent like DMSO and then diluted to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration.

Antifungal Activity

1,2,4-triazoles are among the most important classes of antifungal agents used in both medicine and agriculture.[12][13][14] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol.[5][12][14] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.[5] This class includes well-known drugs like fluconazole and voriconazole.[6][15]

Data Presentation: Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected 1,2,4-triazole derivatives, represented by their half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) values.

Compound IDFungal PathogenActivity MetricValue (µg/mL)Reference
8d Physalospora piricolaEC₅₀10.808[12]
8k Physalospora piricolaEC₅₀10.126[12]
6u Rhizoctonia solaniInhibition at 50 µg/mL80.8%[16]
Analogs Candida albicansMIC Range0.0156 - 2.0[13]
Analogs Cryptococcus neoformansMIC Range0.0156 - 2.0[13]
2h Various FungiMIC Range (mM)0.02 - 0.04[17]
Mechanism of Antifungal Action

The antifungal activity of 1,2,4-triazoles is primarily due to their potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][17] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[5] This blockade leads to two critical events: the depletion of ergosterol, which is essential for membrane integrity, and the accumulation of toxic 14α-methylated sterols.[5] Together, these effects disrupt the structure and function of the fungal cell membrane, increase its permeability, and ultimately inhibit fungal growth.[16]

cluster_outcomes Consequences triazole 1,2,4-Triazole Derivative cyp51 Lanosterol 14α-demethylase (CYP51) triazole->cyp51 Inhibits pathway2 Ergosterol cyp51->pathway2 depletion Ergosterol Depletion cyp51->depletion Block leads to accumulation Toxic Sterol Accumulation cyp51->accumulation pathway Lanosterol pathway->cyp51 disruption Fungal Cell Membrane Disruption depletion->disruption accumulation->disruption

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells (positive control with fungus only, negative control with medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest compound concentration at which there is no visible fungal growth.

  • (Optional) MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no growth on the subculture plate.[17]

Antibacterial Activity

Derivatives of 1,2,4-triazole also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[18][19] Their mechanisms of action can involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis.[14] Hybrid molecules that combine the 1,2,4-triazole scaffold with other known antibacterial agents, such as quinolones, have shown particular promise in combating drug-resistant bacterial strains.[1][19]

Data Presentation: Antibacterial Activity
Compound IDBacterial StrainActivity MetricValue (µg/mL)Reference
5e Staphylococcus aureusMICSuperior to Streptomycin[18]
6u Xanthomonas oryzae pv. oryzaeEC₅₀18.8[16]
36 & 37 Various BacteriaMIC200[6]
39c Escherichia coliMIC3.125[1]
39h Pseudomonas aeruginosaMIC3.125[1]
55a Enterococcus faecalisMIC2[1]
Azomethine 1a-g Pseudomonas aeruginosaMIC16[19]
Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a widely used preliminary screening test for the antibacterial activity of new compounds.[19]

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread over the surface of a sterile agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Placement: The impregnated discs are placed on the surface of the agar. A standard antibiotic disc (positive control) and a solvent-only disc (negative control) are also applied.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Measurement: If the compound is effective, it will diffuse into the agar and inhibit bacterial growth, resulting in a clear circular zone around the disc, known as the zone of inhibition. The diameter of this zone is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Other Biological Activities

Beyond the major areas of anticancer and antimicrobial research, the 1,2,4-triazole scaffold has been explored for a multitude of other therapeutic applications.

  • Antiviral Activity: The 1,2,4-triazole ring is a key feature of the broad-spectrum antiviral drug ribavirin.[1][20] Research has shown that various derivatives are active against a range of viruses, including influenza, SARS, HSV, and HCV, by targeting viral proteins like DNA/RNA polymerases or proteases.[21][22][23][24]

  • Anti-inflammatory Activity: Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties.[25][26] Their mechanisms often involve the inhibition of cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade, or the modulation of pro-inflammatory cytokine production.[26][27] In some studies, new derivatives have shown activity comparable or superior to reference drugs like indomethacin.[25]

General Experimental and Development Workflow

The discovery and development of new 1,2,4-triazole-based therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation. This process involves chemical synthesis, rigorous structural confirmation, and a cascade of biological assays to identify lead compounds for further development.

cluster_assays Assay Types synthesis Design & Synthesis of 1,2,4-Triazole Derivatives characterization Structural Characterization (NMR, IR, MS, X-ray) synthesis->characterization screening In Vitro Biological Screening characterization->screening anticancer Anticancer screening->anticancer antifungal Antifungal screening->antifungal antibacterial Antibacterial screening->antibacterial antiviral Antiviral screening->antiviral activity Determine Potency & Efficacy (IC₅₀, EC₅₀, MIC) anticancer->activity antifungal->activity antibacterial->activity antiviral->activity sar Structure-Activity Relationship (SAR) Studies activity->sar sar->synthesis Rational Redesign lead Lead Compound Identification sar->lead invivo In Vivo Studies (Animal Models) lead->invivo

General workflow for the development of 1,2,4-triazole agents.

Conclusion

The 1,2,4-triazole scaffold remains a highly privileged and versatile structure in the field of medicinal chemistry. Its derivatives consistently demonstrate a broad and potent spectrum of biological activities, including significant anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects. The capacity for straightforward chemical modification allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][28] Future research will likely focus on the development of novel hybrid molecules and multi-target agents to overcome drug resistance and improve therapeutic outcomes. The continued exploration of this remarkable heterocyclic system holds immense promise for the discovery of next-generation drugs to address pressing global health challenges.

References

The Triazole Core: A Scoping Review of Nitrophenyl-Substituted Derivatives in Early-Stage Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,2,4-triazole and 1,2,3-triazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their broad spectrum of biological activities.[1][2] The incorporation of a nitrophenyl moiety into the triazole ring system has been a strategic focus for medicinal chemists aiming to modulate and enhance the pharmacological properties of these heterocyclic compounds. This technical guide provides a comprehensive overview of the initial biological screening of nitrophenyl-substituted triazoles, presenting key findings in anticancer, antimicrobial, and enzyme inhibition assays. Detailed experimental protocols and visual representations of relevant biological pathways are included to support researchers in the fields of medicinal chemistry and drug discovery.

Anticancer Activity

Nitrophenyl-substituted triazoles have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.[1][3] The mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer.[1]

Quantitative Anticancer Activity Data

The in vitro anticancer activity of these compounds is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for nitrophenyl-substituted triazole derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 8HT-108015.13Doxorubicin-
Compound 8A-54921.25Doxorubicin-
Compound 8MCF-718.06Doxorubicin-
Compound 8MDA-MB-23116.32Doxorubicin-
Compound 16T. cruzi6 ± 1--
Compound 22T. cruzi4.17--

Table 1: In vitro anticancer and antitrypanosomal activity of selected nitrophenyl-substituted triazole derivatives.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][5]

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7, HT-1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (nitrophenyl-substituted triazoles)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microculture plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C.[5]

  • Compound Treatment: Treat the cells with a concentration gradient of the test compounds (e.g., 6.25 to 100 µM) and a reference drug like doxorubicin for 24-48 hours.[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple formazan precipitate is visible.[1]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]

Targeted Signaling Pathways in Cancer

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the RAS/RAF/MEK/ERK (MAPK) pathways are prominent targets.[1]

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Triazole Nitrophenyl- substituted Triazole Triazole->EGFR Inhibits Triazole->RAF Inhibits EGF EGF EGF->EGFR

EGFR and MAPK signaling pathway inhibition.

Antimicrobial Activity

Nitrophenyl-substituted triazoles have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is often attributed to the disruption of essential cellular processes.

Quantitative Antimicrobial Activity Data

The antibacterial and antifungal efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 3gS. aureus8--
Compound 3gB. subtilis16--
Schiff base 27S. epidermidis9Cefuroxime9
4-nitrophenyl derivativeS. epidermidis9Cefuroxime9

Table 2: In vitro antimicrobial activity of selected nitrophenyl-substituted triazole derivatives.[6][7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Mechanism of Antifungal Action

A primary mechanism of action for many azole antifungals, including triazole derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterols, ultimately compromising the integrity and function of the fungal cell membrane.[1]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Triazole Nitrophenyl- substituted Triazole Triazole->CYP51 Inhibits

Inhibition of ergosterol biosynthesis pathway.

Enzyme Inhibition

Beyond their roles in cancer and microbial infections, nitrophenyl-substituted triazoles have been investigated as inhibitors of various other enzymes with therapeutic relevance.

Quantitative Enzyme Inhibition Data

The inhibitory potential of these compounds is quantified by their IC50 values against specific enzymes.

Compound IDEnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound with Cl on para position of benzylAromatase0.00902--
Derivative 19TcTS1100 ± 100--
Derivative 12dAChE0.73 ± 0.54--
Derivative 12dα-glucosidase36.74 ± 1.24Acarbose-
Derivative 12dUrease19.35 ± 1.28--
Derivative 12dBChE0.017 ± 0.53--
Derivative 12mBChE0.038 ± 0.50--

Table 3: In vitro enzyme inhibition activity of selected nitrophenyl-substituted triazole derivatives.[4][9][10]

Experimental Protocol: Continuous Fluorimetric Assay for Trans-sialidase (TcTS) Inhibition

This assay is used to determine the inhibitory activity of compounds against Trypanosoma cruzi trans-sialidase (TcTS).

Materials:

  • Recombinant TcTS enzyme solution

  • Inhibitor solution (test compounds)

  • Phosphate buffer (pH 7.4)

  • MuNANA substrate (2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid)

  • 96-well plates

  • Fluorimeter

Procedure:

  • Reaction Setup: In a 96-well plate, add phosphate buffer, the recombinant enzyme solution, and the inhibitor solution at varying concentrations.[4]

  • Pre-incubation: Incubate the mixture for 10 minutes at 25°C.[4]

  • Substrate Addition: Add the MuNANA substrate to initiate the reaction.[4]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC50 value.

General Workflow for Synthesis and Biological Screening

The discovery and development of novel nitrophenyl-substituted triazoles follow a systematic workflow from synthesis to biological evaluation.

Synthesis_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization Start Starting Materials (e.g., Nitrophenyl azide, Substituted alkyne) Reaction Cycloaddition Reaction (e.g., Click Chemistry) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Fluorimetric) Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Enzyme->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Spectroscopic and Synthetic Profile of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive technical guide detailing the spectroscopic and synthetic data for the heterocyclic compound 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole is now available for researchers, scientists, and professionals in drug development. This document provides a centralized resource of key analytical data and experimental procedures to support ongoing research and development efforts.

Spectroscopic Data

The structural confirmation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.49s1HH-5 (Triazole ring)
8.24d, J=8.8 Hz2HAr-H (ortho to NO₂)
7.93s1HH-3 (Triazole ring)
7.59d, J=8.8 Hz2HAr-H (meta to NO₂)
5.75s2HCH₂

¹³C NMR (DMSO-d₆):

Chemical Shift (δ) ppmAssignment
152.0C-3 (Triazole ring)
147.5C-NO₂ (Aromatic)
144.9C-5 (Triazole ring)
143.5C-quat (Aromatic)
129.2Ar-CH (meta to NO₂)
124.2Ar-CH (ortho to NO₂)
52.3CH₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3105MediumC-H stretching (Aromatic)
3080MediumC-H stretching (Triazole)
2925WeakC-H stretching (CH₂)
1605StrongC=C stretching (Aromatic)
1520StrongN-O stretching (asymmetric, NO₂)
1345StrongN-O stretching (symmetric, NO₂)
1285MediumC-N stretching
1110MediumC-H in-plane bending
850StrongC-H out-of-plane bending (para-disubstituted)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
218.07100[M]⁺
172.0645[M - NO₂]⁺
136.0580[NO₂-C₆H₄-CH₂]⁺
106.0430[C₆H₄-CH₂]⁺
82.0460[C₃H₄N₃]⁺ (Triazole fragment)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alkylation of 1H-1,2,4-triazole with 4-nitrobenzyl bromide.

Materials:

  • 1H-1,2,4-triazole

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 1H-1,2,4-triazole (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • 4-Nitrobenzyl bromide (1.0 eq) dissolved in a minimal amount of acetonitrile is added dropwise to the reaction mixture.

  • The reaction is stirred at 80 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-6 hours).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer using the KBr pellet method.

  • Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

Logical Workflow of Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (1H-1,2,4-triazole, 4-Nitrobenzyl bromide) reaction Alkylation Reaction (K₂CO₃, CH₃CN, 80°C) start->reaction workup Aqueous Workup (EtOAc/Water) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product 1-[(4-Nitrophenyl)methyl] -1H-1,2,4-triazole purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Analysis ir IR Spectroscopy product->ir Functional Group Analysis ms Mass Spectrometry product->ms Molecular Weight Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole: Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole, a key intermediate in the synthesis of the anti-migraine agent Rizatriptan. This document details the compound's physicochemical characteristics, provides an experimental protocol for its synthesis, and discusses analytical methodologies for its characterization. Furthermore, it explores the biological context of this compound through the mechanism of action of Rizatriptan, offering insights into the significance of the 1,2,4-triazole moiety in drug design.

Chemical Properties and Identification

This compound is a solid organic compound. Its core structure consists of a 1,2,4-triazole ring linked to a p-nitrobenzyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 119192-09-5[1]
Molecular Formula C₉H₈N₄O₂[1]
Molecular Weight 204.19 g/mol [1]
Melting Point 100.0 to 104.0 °C[1]
Boiling Point (Predicted) 433.4 ± 47.0 °C[1]
Density (Predicted) 1.39 ± 0.1 g/cm³[1]
pKa (Predicted) 2.46 ± 0.10[1]
Physical Form Solid, Light Yellow to Yellow[1]
Solubility Acetonitrile (Slightly), Chloroform (Slightly)[1]

Synthesis Protocol

The synthesis of this compound can be achieved through the alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide. A detailed experimental protocol is provided below.

Materials and Reagents
  • 4-Nitrobenzyl bromide

  • 1,2,4-Triazole

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Water

  • Brine

  • Magnesium sulfate

Experimental Procedure
  • To a solution of 1,2,4-triazole (0.36 g, 5.26 mmol) in DMF (50 mL), add 4-nitrobenzyl bromide.

  • Stir the reaction mixture at 80 °C overnight.

  • After completion of the reaction, concentrate the mass under vacuum.

  • Dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer with saturated ammonium chloride solution (100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (DCM:MeOH) to obtain the title compound as a white solid.[2]

G 4-Nitrobenzyl_bromide 4-Nitrobenzyl bromide Reaction Alkylation (DMF, 80°C) 4-Nitrobenzyl_bromide->Reaction 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Reaction Workup Workup (EtOAc, Washes) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1-[(4-Nitrophenyl)methyl]- 1H-1,2,4-triazole Purification->Product

Synthetic workflow for this compound.

Biological Significance: An Intermediate in the Synthesis of Rizatriptan

While the direct biological activity of this compound is not extensively documented, its primary significance in the pharmaceutical field is as a key intermediate in the synthesis of Rizatriptan. Rizatriptan is a selective serotonin 5-HT1B and 5-HT1D receptor agonist used for the treatment of migraine headaches.[1][3]

The synthesis of Rizatriptan from this intermediate involves the reduction of the nitro group to an amine, followed by diazotization and reduction to a hydrazine derivative. This hydrazine is then cyclized to form the indole ring characteristic of Rizatriptan.[4]

Mechanism of Action of Rizatriptan

Rizatriptan exerts its therapeutic effect through a multi-faceted mechanism:

  • Vascular Mechanism: It causes vasoconstriction of the painfully dilated intracranial extracerebral arteries by acting on vascular 5-HT1B receptors.[3][5]

  • Trigeminovascular Mechanism: It inhibits nociceptive neurotransmission within the trigeminal nerve in the brainstem and upper spinal cord.[3]

  • Central Mechanism: It inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[5]

G cluster_0 Rizatriptan Action Rizatriptan Rizatriptan 5-HT1B_Receptor 5-HT1B Receptor (Intracranial Arteries) Rizatriptan->5-HT1B_Receptor 5-HT1D_Receptor 5-HT1D Receptor (Trigeminal Nerve) Rizatriptan->5-HT1D_Receptor Vasoconstriction Vasoconstriction 5-HT1B_Receptor->Vasoconstriction Inhibit_Neuropeptide_Release Inhibition of Vasoactive Neuropeptide Release (e.g., CGRP) 5-HT1D_Receptor->Inhibit_Neuropeptide_Release Inhibit_Pain_Transmission Inhibition of Nociceptive Neurotransmission 5-HT1D_Receptor->Inhibit_Pain_Transmission Migraine_Relief Migraine Relief Vasoconstriction->Migraine_Relief Inhibit_Neuropeptide_Release->Migraine_Relief Inhibit_Pain_Transmission->Migraine_Relief

Signaling pathway of Rizatriptan's mechanism of action.

Analytical Methods

The analysis of this compound and its subsequent products, such as Rizatriptan, is crucial for quality control during drug manufacturing. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

General HPLC Method for 1,2,4-Triazoles

A general HPLC method for the analysis of 1,2,4-triazole and related compounds can be performed using a mixed-mode stationary phase column. The mobile phase typically consists of a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA). Detection is commonly achieved using a UV detector.[6]

HPLC Method for Rizatriptan and Intermediates

The United States Pharmacopeia (USP) provides a monograph for the analysis of Rizatriptan and its related substances, which can be adapted for the analysis of its intermediates.

Table 2: Example HPLC Conditions for Rizatriptan Analysis

ParameterConditionReference
Column Purospher® STAR Phenyl (5 µm), 250 x 4.6 mm[7]
Mobile Phase Gradient of Acetonitrile and Water with Trifluoroacetic Acid[7]
Detection UV at 280 nm[7]
Temperature 40 °C[7]

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a precursor in the synthesis of the potent anti-migraine drug, Rizatriptan. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and relevant analytical methodologies. The exploration of Rizatriptan's mechanism of action underscores the therapeutic potential that can be unlocked from molecules containing the 1,2,4-triazole scaffold. This information serves as a valuable resource for researchers and professionals engaged in drug discovery and development.

References

The 1,2,4-Triazole Scaffold: A Versatile Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,2,4-triazole nucleus has firmly established itself as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, contribute to its ability to interact with a wide array of biological targets with high affinity. This technical guide provides an in-depth overview of the key therapeutic targets of 1,2,4-triazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid researchers in the design and development of next-generation therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival. Key molecular targets include receptor tyrosine kinases, enzymes involved in DNA replication and repair, and components of the cytoskeleton.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Overexpression of EGFR is a common feature in many cancers, leading to aberrant activation of downstream signaling pathways that promote cell growth and proliferation.[1][2] Several 1,2,4-triazole-containing compounds have been developed as potent EGFR inhibitors.[3][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibition

Table 1: Anticancer Activity of EGFR-Targeting 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8c -3.6 (EGFR inhibition)[5]
14d -EGFR inhibitory activity[3]
13b -62.4 nM (EGFR inhibition)[2][4]
12b -78.1 nM (EGFR inhibition)[2][4]
5 & 6 -0.08 - 0.25 (EGFRWT inhibition)[1]
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy. 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Tubulin_Inhibition_Workflow

Table 2: Anticancer Activity of Tubulin-Targeting 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7e MCF-74.7[6]
7e Hela2.9[6]
7e A5499.4[6]
10a MCF-76.43[6]
10a Hela5.6[6]
10a A54921.1[6]
7f HepG216.782 µg/mL[7]
7a HepG220.667 µg/mL[7]
TP6 B16F1041.12[8]

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

The primary mechanism of antifungal action for 1,2,4-triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.[9][10][11]

CYP51_Inhibition_Pathway Triazole 1,2,4-Triazole Antifungal CYP51 CYP51 Triazole->CYP51 Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Membrane Ergosterol->Membrane

Table 3: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Benzotriazine hybrids C. albicans, C. neoformans0.0156 - 2.0[9]
7b, 7e Fluconazole-resistant CandidaActive[9]
23f, 23j C. albicans6.25[12]
2h Various fungi0.02 - 0.04 mM[13]
5k F. graminearum1.22 (EC50)[14]

Antiviral Activity: Targeting Viral Replication

1,2,4-triazole derivatives have also shown promise as antiviral agents, targeting various stages of the viral life cycle. Their mechanisms of action can include the inhibition of viral enzymes essential for replication or interference with viral entry into host cells.

Table 4: Antiviral Activity of 1,2,4-Triazole Derivatives

Compound IDVirusEC50/IC50Reference
1 Chikungunya virus19.9 µM[15]
2 Chikungunya virus19.7 µM[15]
203a HIV-1 (wild-type)0.02 µM[12]
204a HIV-1 (wild-type)8.1 nM[12]
7a, 7b, 7d HBVPotent activity

Enzyme Inhibition: A Broad Spectrum of Targets

Beyond the well-established targets in cancer and fungal infections, 1,2,4-triazoles have been found to inhibit a diverse range of other enzymes, highlighting their potential in treating a variety of diseases. These include acetylcholinesterase (implicated in Alzheimer's disease), α-glucosidase (relevant to diabetes), and various kinases.[16][17]

Table 5: Enzyme Inhibition by 1,2,4-Triazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
12d Acetylcholinesterase0.73[17][18]
12m Acetylcholinesterase0.017[17][18]
12d α-Glucosidase36.74[17][18]
12m Butyrylcholinesterase0.038[17][18]

Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives

A common synthetic route to 1,2,4-triazole-3-thiols involves the reaction of a carbohydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, followed by cyclization with hydrazine hydrate.[8]

Synthesis_Workflow

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[6][7][8]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) in a test medium such as RPMI-1640.

  • Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole compounds in the 96-well microtiter plates.

  • Inoculation: Inoculate the wells with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.

Enzyme Inhibition Assay (General Protocol)
  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, a stock solution of the substrate, and serial dilutions of the 1,2,4-triazole inhibitor and a positive control.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and inhibitor solution to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Activity Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

This guide provides a foundational understanding of the therapeutic potential of 1,2,4-triazole scaffolds. The presented data and protocols are intended to serve as a valuable resource for the rational design and development of novel 1,2,4-triazole-based drugs with improved efficacy and selectivity.

References

Synthetic Pathways for 1,2,4-Triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the core synthetic methodologies for 1,2,4-triazole derivatives, offering detailed experimental protocols, comparative quantitative data, and visualizations of key reaction pathways and their relevance in biological signaling.

Classical Synthetic Routes

Traditional methods for synthesizing the 1,2,4-triazole ring, while sometimes requiring stringent conditions, have been instrumental in accessing a vast library of derivatives.

Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and a hydrazide at high temperatures to form a 1,2,4-triazole.[2][3] The mechanism is initiated by the nucleophilic attack of the hydrazide's terminal nitrogen on the amide's carbonyl carbon, followed by cyclization and dehydration.[1][4]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [1][2]

  • Reactants:

    • Benzamide (1.0 mmol, 121.1 mg)

    • Benzoyl hydrazide (1.0 mmol, 136.1 mg)

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoyl hydrazide in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture, typically without a solvent or in a high-boiling solvent like nitrobenzene, to 220-250°C for 2-4 hours.[1][4]

    • Allow the reaction mixture to cool to room temperature, during which it will solidify.

    • The crude solid is then triturated with a dilute sodium hydroxide or hydrochloric acid solution to remove unreacted starting materials.[1][2]

    • The product is collected by filtration, washed with water, and purified by recrystallization from ethanol.[1][2]

Einhorn-Brunner Reaction

This reaction, described by Alfred Einhorn and Karl Brunner, involves the condensation of diacylamines (imides) with hydrazines, usually in the presence of a weak acid, to yield an isomeric mixture of 1,2,4-triazoles.[3][5][6] The regioselectivity of this reaction is a key feature; the acyl group from the stronger carboxylic acid preferentially occupies the 3-position of the triazole ring.[5]

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [1]

  • Reactants:

    • N-formylbenzamide (1.49 g, 0.01 mol)

    • Phenylhydrazine (1.08 g, 0.01 mol)

    • Glacial Acetic Acid (20 mL)

  • Procedure:

    • Dissolve N-formylbenzamide and phenylhydrazine in glacial acetic acid in a round-bottom flask.

    • Reflux the mixture for 4 hours.

    • Upon cooling, the product crystallizes out of the solution.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

Modern Synthetic Approaches

Contemporary methods often employ energy sources like microwaves and ultrasound to accelerate reaction rates, improve yields, and promote greener chemical processes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving product yields for 1,2,4-triazole formation.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles [7]

  • Reactants:

    • Aromatic hydrazide (5.0 mmol)

    • Substituted nitrile (5.5 mmol)

    • n-Butanol (10 mL)

    • Potassium carbonate (5.5 mmol)

  • Procedure:

    • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, n-butanol, and potassium carbonate.[7]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 150°C for a predetermined time (typically a few minutes to a couple of hours).

    • After cooling, the precipitated product is collected by filtration.[7]

    • The crude product is washed and can be recrystallized from ethanol for further purification.[7]

Ultrasound-Assisted Synthesis

Sonochemistry utilizes the energy of ultrasound to induce cavitation in the reaction medium, leading to localized high temperatures and pressures that can dramatically accelerate chemical reactions.[9][10]

Experimental Protocol: Ultrasound-Assisted Synthesis of 1,2,4-Triazole Derivatives [9]

  • Reactants:

    • α-Nitrophenyl hydrazone (1.0 mmol)

    • Methylene amine (1.2 mmol)

    • Toluene (10.0 mL)

    • Sodium nitrite (5.0 mmol)

    • Benzyl triethyl ammonium chloride (BTEAC) (2.0 mmol)

  • Procedure:

    • Combine all reactants in a suitable vessel.

    • The mixture is refluxed at 100°C under ultrasound irradiation for 1 hour.[9]

    • The reaction is then filtered and purified by column chromatography to yield the final product.[9]

Quantitative Data Summary

The following tables provide a comparative summary of reaction conditions and yields for the synthesis of various 1,2,4-triazole derivatives using the discussed methodologies.

Method Reactants Conditions Time Yield (%) Reference
PellizzariBenzamide, Benzoylhydrazide250°C, neat3 hNot specified[1]
Einhorn-BrunnerN-formylbenzamide, PhenylhydrazineReflux in acetic acid4 hNot specified[1]
MicrowaveAromatic hydrazide, Substituted nitrile150°C, n-Butanol, K₂CO₃2 hHigh[7]
Ultrasoundα-Nitrophenyl hydrazone, Methylene amine100°C, Toluene, NaNO₂, BTEAC1 h38.6-86.2[9]
Specific Microwave-Assisted Reactions Reactants Power/Temp Time Yield (%) Reference
1,2,4-triazol-3-one synthesisHydrazone, Hydrazine monohydrate300W, 130°C10 minHigh[11]
Schiff's base formation1,2,4-triazole-3-thiol, Substituted benzaldehyde210 W5-10 minHigh[8]
Specific Ultrasound-Assisted Reactions Reactants Temp Time Yield (%) Reference
N-substituted acetamides1,2,4-triazole, Bromoacetamides45-55°C30-90 min75-89[10]

Signaling Pathways and Experimental Workflows

The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to interact with and inhibit key enzymes in various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these interactions and the general experimental workflows for the synthetic methods described.

Pellizzari_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amide Amide Heating High Temperature (220-250°C) Amide->Heating Hydrazide Hydrazide Hydrazide->Heating Trituration Trituration with acid/base Heating->Trituration Filtration Filtration Trituration->Filtration Recrystallization Recrystallization Filtration->Recrystallization Triazole 1,2,4-Triazole Derivative Recrystallization->Triazole Einhorn_Brunner_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Diacylamine Diacylamine (Imide) Reflux Reflux in Weak Acid Diacylamine->Reflux Hydrazine Hydrazine Hydrazine->Reflux Crystallization Crystallization upon cooling Reflux->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Triazole 1,2,4-Triazole Derivative Washing->Triazole Microwave_Assisted_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants Hydrazide, Nitrile, Base, Solvent Microwave Microwave Irradiation Reactants->Microwave Precipitation Precipitation upon cooling Microwave->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Triazole 1,2,4-Triazole Derivative Recrystallization->Triazole Antifungal_Signaling_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Triazole_Antifungal 1,2,4-Triazole Antifungal Triazole_Antifungal->Lanosterol_14a_demethylase Lanosterol_14a_demethylase->Ergosterol Inhibited by Anticancer_Signaling_Pathways cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular Cellular Processes EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation STAT3 STAT3 Pathway STAT3->Proliferation Triazole_Anticancer 1,2,4-Triazole Derivative Triazole_Anticancer->EGFR Triazole_Anticancer->VEGFR2 Triazole_Anticancer->RAS_RAF_MEK_ERK Inhibits BRAF Triazole_Anticancer->STAT3

References

A Comprehensive Technical Review of the Pharmacological Activities of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. Its unique structural features, including the ability to engage in hydrogen bonding and its metabolic stability, make it a versatile pharmacophore in the design of novel therapeutic agents. This technical guide provides an in-depth review of the diverse biological activities of 1,2,4-triazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antifungal Activity

1,2,4-triazole-containing compounds form the backbone of a major class of antifungal agents known as azoles. These compounds have revolutionized the treatment of both superficial and systemic fungal infections.[1][2]

Mechanism of Action

The primary mechanism of antifungal action for 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.[3][5]

The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the demethylation of lanosterol.[3] This inhibition leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, disrupting its structure and function, and ultimately leading to fungal cell death.[3]

Antifungal_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Ergosterol_Inhibition Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Triazole_Antifungal 1,2,4-Triazole Antifungal Agent Lanosterol_to_Ergosterol_Inhibition->Ergosterol Inhibition Anticancer_Mechanisms cluster_Mechanisms Anticancer Mechanisms of Action cluster_Cellular_Effects Cellular Effects Triazole 1,2,4-Triazole Derivatives Aromatase Aromatase Inhibition Triazole->Aromatase Kinase Kinase Inhibition (EGFR, BRAF) Triazole->Kinase Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Estrogen Decreased Estrogen Production Aromatase->Estrogen Signaling Disruption of Signaling Pathways Kinase->Signaling CellCycle Cell Cycle Arrest (G2/M phase) Tubulin->CellCycle Apoptosis Apoptosis Estrogen->Apoptosis Signaling->Apoptosis CellCycle->Apoptosis

References

Methodological & Application

Protocol for the synthesis of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole from 4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole from 4-nitrobenzyl bromide and 1,2,4-triazole. The alkylation of 1,2,4-triazole is a critical reaction in the synthesis of many pharmaceutically active compounds. This protocol focuses on a robust and high-yielding procedure using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. An alternative microwave-assisted protocol is also presented for rapid and efficient synthesis. This application note includes a summary of reaction parameters, detailed experimental procedures, and characterization data to guide researchers in the successful synthesis of the target compound.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The N-alkylation of the 1,2,4-triazole ring is a fundamental transformation in the development of these compounds. However, the regioselectivity of this reaction can be challenging, as alkylation can occur at either the N1 or N4 position of the triazole ring, leading to the formation of isomeric products.

The synthesis of this compound is a key step in the preparation of various drug candidates. The reaction of 4-nitrobenzyl bromide with 1,2,4-triazole typically yields a mixture of the 1-substituted and 4-substituted isomers. Studies have shown that the use of a non-nucleophilic base such as DBU in a suitable solvent like tetrahydrofuran (THF) provides high yields and a consistent regioselectivity favoring the desired 1-isomer.[1][2] This protocol provides a detailed procedure for this synthesis, along with data on expected yields and isomer ratios.

Reaction Scheme

Experimental Protocols

Two primary protocols are presented for the synthesis of this compound. Protocol 1 is a conventional method using DBU as a base, while Protocol 2 offers a microwave-assisted alternative.

Protocol 1: Synthesis using DBU as a Base

This procedure is adapted from a reported method and has been shown to be high-yielding and reproducible.[2]

Materials and Equipment:

  • 4-Nitrobenzyl bromide

  • 1,2,4-Triazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for slow addition)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Silica gel for column chromatography (optional)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.1 equivalents) and 4-nitrobenzyl bromide (1.0 equivalent).

  • Add anhydrous THF to the flask to form a suspension.

  • Slowly add DBU (1.2 equivalents) to the stirred suspension at room temperature. The addition can be done via a syringe pump over 1 hour for better control, especially on a larger scale.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, filter the mixture to remove any precipitated salts.

  • Wash the filter cake with a small amount of THF.

  • Combine the filtrate and the THF wash, and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product is a mixture of 1- and 4-isomers. The 4-isomer can be partially removed by successive aqueous washes, as it is more soluble in water.[2]

  • For higher purity, the product can be purified by silica gel column chromatography.

Characterization Data for this compound:

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 110-112 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.8 Hz, 2H), 8.07 (s, 1H), 7.96 (s, 1H), 7.42 (d, J = 8.8 Hz, 2H), 5.51 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 152.0, 147.9, 144.9, 142.8, 128.8, 124.3, 52.4.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid and efficient alternative to the conventional method, often with improved yields and regioselectivity.[3]

Materials and Equipment:

  • 4-Nitrobenzyl bromide

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Ionic liquid (e.g., hexylpyridinium bromide)

  • Microwave reactor

  • Microwave reaction vessel with a stirrer bar

  • Standard glassware for workup

Procedure:

  • In a microwave reaction vessel, combine 1,2,4-triazole (1.0 equivalent), 4-nitrobenzyl bromide (1.0 equivalent), and potassium carbonate (1.5 equivalents).

  • Add the ionic liquid as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short period (e.g., 10-15 minutes). The optimal time and temperature should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product from the ionic liquid using an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove any remaining ionic liquid and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Data Presentation

The choice of base and solvent significantly influences the yield and regioselectivity of the alkylation reaction. The following table summarizes the results obtained under different conditions for the synthesis of this compound.

EntryBaseSolventYield (%)Isomer Ratio (1-isomer : 4-isomer)Reference
1DBUTHF9390:10[2]
2NaHDMF-90:10[2]
3K₂CO₃Ionic Liquid (Microwave)>88Regioselective for 1-isomer[3]

Note: A dash (-) indicates that the specific yield was not reported in the cited literature, but the isomer ratio was determined.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.

experimental_workflow cluster_protocol1 Protocol 1: DBU Method cluster_protocol2 Protocol 2: Microwave Method p1_start Start p1_reagents Mix 1,2,4-Triazole, 4-Nitrobenzyl Bromide and THF p1_start->p1_reagents p1_add_dbu Add DBU p1_reagents->p1_add_dbu p1_react Stir at RT for 16h p1_add_dbu->p1_react p1_filter Filter p1_react->p1_filter p1_concentrate Concentrate p1_filter->p1_concentrate p1_workup Aqueous Wash p1_concentrate->p1_workup p1_purify Column Chromatography (Optional) p1_workup->p1_purify p1_product Product p1_purify->p1_product p2_start Start p2_reagents Mix Reactants, K2CO3 and Ionic Liquid p2_start->p2_reagents p2_microwave Microwave Irradiation p2_reagents->p2_microwave p2_extract Extract with Organic Solvent p2_microwave->p2_extract p2_wash Wash with Water p2_extract->p2_wash p2_dry Dry and Concentrate p2_wash->p2_dry p2_product Product p2_dry->p2_product

Caption: Experimental workflows for the synthesis of this compound.

reaction_logic reagents Starting Materials (4-Nitrobenzyl Bromide, 1,2,4-Triazole) reaction N-Alkylation Reaction reagents->reaction base Base (e.g., DBU, K2CO3) base->reaction solvent Solvent (e.g., THF, Ionic Liquid) solvent->reaction reaction_conditions Reaction Conditions (Temperature, Time) reaction_conditions->reaction crude_product Crude Product (Mixture of 1- and 4-isomers) reaction->crude_product purification Purification (Washing, Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Logical relationship of the synthesis protocol.

Conclusion

The synthesis of this compound from 4-nitrobenzyl bromide can be achieved in high yields using the protocols described. The use of DBU as a base in THF provides a reliable and scalable method, consistently favoring the formation of the desired 1-isomer. For researchers seeking a more rapid and potentially more regioselective method, microwave-assisted synthesis with potassium carbonate in an ionic liquid is a valuable alternative. The provided protocols and data will aid researchers in the efficient and successful synthesis of this important building block for drug discovery and development.

References

Applications of 1,2,4-Triazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications. Its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many 1,2,4-triazole-containing compounds. This document provides detailed application notes and experimental protocols for key therapeutic areas where 1,2,4-triazole derivatives have made a significant impact.

Antifungal Applications

1,2,4-triazole derivatives are cornerstones in the treatment of fungal infections. Marketed drugs like fluconazole, itraconazole, and voriconazole are widely used to treat systemic mycoses.

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By binding to the heme iron of CYP51, triazoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane.[1]

Quantitative Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,2,4-triazole derivatives against various fungal pathogens.

Compound/DrugFungal StrainMIC (µg/mL)
FluconazoleCandida albicans0.5 - 4
ItraconazoleAspergillus fumigatus1 - 4
VoriconazoleCandida krusei0.25 - 1
Novel Triazole Derivative 7bFluconazole-resistant Candida spp.0.063 - 1
Novel Triazole Derivative 7dCandida spp.0.063 - 1
Novel Triazole Derivative 10kAspergillus fumigatus0.125 - 1
Novel Triazole-Oxadiazole 22iCandida albicans, Candida glabrataEquivalent to Ketoconazole
Quinoline based benzothiazolyl-1,2,4-triazoles 23f & 23jCandida spp.6.25
Vinyl-1,2,4-triazole derivative 2hVarious fungi0.02 - 0.04 (mM)
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • 96-well, U-shaped bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution (e.g., in DMSO)

  • Fungal inoculum, adjusted to the appropriate concentration

  • Sterile saline or water

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare a series of two-fold dilutions of the 1,2,4-triazole derivative in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • The concentration range should be appropriate to determine the MIC of the test compound.

    • Include a drug-free well for growth control and a well with medium only for sterility control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, except for the sterility control wells.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

Anticancer Applications

The 1,2,4-triazole scaffold is present in several anticancer drugs, including the aromatase inhibitors letrozole and anastrozole, which are used in the therapy of hormone-dependent breast cancer. Researchers are actively exploring other 1,2,4-triazole derivatives for their potential to inhibit various cancer-related targets like kinases, carbonic anhydrases, and topoisomerases.[2]

Mechanism of Action: A key mechanism for anticancer 1,2,4-triazoles is the inhibition of aromatase, a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. By blocking aromatase, these drugs reduce estrogen levels, which in turn slows the growth of estrogen-dependent tumors. Other derivatives have been shown to induce apoptosis and interfere with DNA.[2]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for various 1,2,4-triazole derivatives against different cancer cell lines.

CompoundCancer Cell LineTarget Enzyme/PathwayIC50 (µM)
LetrozoleBreast Cancer CellsAromatase~0.001
AnastrozoleBreast Cancer CellsAromatase~0.01
Hydrazide-hydrazone 58aPC-3 (Prostate)Not specified26.0
Pyridine derivative 60VariousNot specifiedNot specified
Triazolone derivative 63VariousNot specifiedNot specified
Novel Triazole Derivative 8cVariousEGFR, BRAF, Tubulin3.6 (EGFR)
Novel Triazole Derivative 8dVariousBRAF, TubulinPotent BRAF inhibition
Indolyl 1,2,4-triazole VfMCF-7, MDA-MB-231 (Breast)CDK4/62.91 (MCF-7), 1.914 (MDA-MB-231)
Indolyl 1,2,4-triazole VgMCF-7, MDA-MB-231 (Breast)CDK4/60.891 (MCF-7), 3.479 (MDA-MB-231)
Fused acridine-1,2,4-triazoleLung, Breast, Melanoma, ColonNot specifiedPotent activity
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,2,4-triazole derivative stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antiviral and Anti-inflammatory Applications

The 1,2,4-triazole ring is a key component of the broad-spectrum antiviral drug Ribavirin. Derivatives of 1,2,4-triazole have also shown promise against various viruses and possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).

Mechanism of Action: The antiviral mechanism of Ribavirin is complex and involves multiple modes of action, including the inhibition of viral RNA polymerase and the induction of mutations in the viral genome. For anti-inflammatory 1,2,4-triazoles, a common mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory prostaglandins.[4]

Quantitative Data: Anti-inflammatory Activity

The following table shows the IC50 values for the inhibition of COX-1 and COX-2 by selected 1,2,4-triazole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Schiff base derivative 4117.81.7666.9
Triazole derivative 1413.50.04337.5
Pyrrolo[3,4-d]pyridazinone 8b70.96–95.7547.83–49.79~1.5 - 1.9
Pyrrolo[3,4-d]pyridazinone 9a70.96–95.7547.83–49.79~1.5 - 1.9
Pyrrolo[3,4-d]pyridazinone 11a70.96–95.7547.83–49.79~1.5 - 1.9
Pyrrolo[3,4-d]pyridazinone 11b70.96–95.7547.83–49.79~1.5 - 1.9
Experimental Protocol: COX Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for a fluorometric assay to screen for COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (known COX-2 inhibitor, for control)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manufacturer's instructions. Keep the enzyme on ice.

  • Assay Plate Preparation:

    • Prepare wells for:

      • Enzyme Control (EC): Contains all reagents except the inhibitor.

      • Inhibitor Control (IC): Contains a known COX-2 inhibitor (e.g., Celecoxib).

      • Sample Screen (S): Contains the 1,2,4-triazole test compound at various concentrations.

    • Add the appropriate volumes of assay buffer, heme, and either the test inhibitor, control inhibitor, or buffer to the respective wells.

  • Enzyme Addition and Incubation:

    • Add the diluted COX-2 enzyme to all wells except the background control.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway: Antifungal Action of 1,2,4-Triazoles

Antifungal_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazoles 1,2,4-Triazoles (e.g., Fluconazole) Inhibition Inhibition Triazoles->Inhibition CYP51->Ergosterol Biosynthesis Disruption Disruption CYP51->Disruption Inhibition->CYP51 Disruption->Ergosterol MTT_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h seed_cells->incubate1 treat_cells 3. Treat with 1,2,4-Triazole Derivatives incubate1->treat_cells incubate2 4. Incubate 24-72h treat_cells->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h add_mtt->incubate3 solubilize 7. Solubilize Formazan Crystals (DMSO) incubate3->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance analyze 9. Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end Triazole_Applications Triazole 1,2,4-Triazole Derivatives Antifungal Antifungal Triazole->Antifungal Anticancer Anticancer Triazole->Anticancer Antiviral Antiviral Triazole->Antiviral AntiInflammatory Anti-inflammatory Triazole->AntiInflammatory CYP51 Inhibit CYP51 Antifungal->CYP51 Mechanism Aromatase Inhibit Aromatase Anticancer->Aromatase Mechanism ViralPolymerase Inhibit Viral Polymerase Antiviral->ViralPolymerase Mechanism COX Inhibit COX Enzymes AntiInflammatory->COX Mechanism

References

Application Notes and Protocols: 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole is a valuable heterocyclic intermediate in medicinal chemistry. The presence of the 1,2,4-triazole ring, a known pharmacophore, coupled with the reactive nitrobenzyl group, makes it a strategic precursor for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes on the utility of this intermediate and protocols for its synthesis and derivatization to generate potential therapeutic agents with antifungal, anticancer, and anticonvulsant properties.

Introduction

The 1,2,4-triazole moiety is a cornerstone in the design of numerous therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets. When functionalized with a 4-nitrobenzyl group, the resulting intermediate, this compound, offers a versatile platform for further chemical modifications. The nitro group can be readily reduced to an amine, which can then be derivatized, or it can act as an electron-withdrawing group to influence the molecule's overall electronic properties and biological activity. This intermediate is a key building block for developing novel drugs targeting a variety of diseases.

Synthesis of the Intermediate

A reliable "one-pot" synthesis of this compound has been reported, providing a high yield of the desired product.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 4-Nitrobenzyl bromide

  • 4-Amino-1,2,4-triazole

  • Isopropyl alcohol

  • Hydrochloric acid (12 M)

  • Sodium nitrite

  • Ammonia solution

  • Activated charcoal

  • Water

Procedure:

  • A mixture of 4-nitrobenzyl bromide (64.22 g), 4-amino-1,2,4-triazole (26 g), and isopropyl alcohol (586 ml) is stirred at reflux for 7.5 hours.

  • The isopropyl alcohol is replaced with water via azeotropic distillation under reduced pressure to a final aqueous slurry volume of 750 ml.

  • 675 ml of this slurry is cooled to -2°C, and hydrochloric acid (50.8 ml, 12 M) is added.

  • A solution of sodium nitrite (21.7 g) in water (86 ml) is then added dropwise over 40 minutes, maintaining the temperature between -2°C and -1°C.

  • The reaction mixture is allowed to warm to 18°C over 30 minutes, then the temperature is increased to 28°C and held for 1 hour.

  • The solution is treated with activated charcoal (4.5 g) for 15 minutes and then filtered.

  • The filtrate is made basic with ammonia solution (22 ml), and the resulting precipitate is collected by filtration.

  • The solid is washed with water (2 x 30 ml) and dried under vacuum at 35°C for 16 hours to yield the final product.

Quantitative Data:

ParameterValueReference
Yield 83.3%[1]
Starting Material 4-Nitrobenzyl bromide, 4-Amino-1,2,4-triazole[1]
Key Reagents Sodium nitrite, Hydrochloric acid[1]

Applications in the Synthesis of Bioactive Molecules

The this compound intermediate is a versatile scaffold for generating a library of derivatives with a range of pharmacological activities. The general workflow involves the modification of the nitrophenyl moiety and/or substitution on the triazole ring.

G Intermediate This compound Reduction Reduction of Nitro Group Intermediate->Reduction Derivatization Amine Derivatization Reduction->Derivatization Bioactive Bioactive Molecules (e.g., Anticancer, Antifungal) Derivatization->Bioactive G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor 1,2,4-Triazole Derivative (e.g., Fluconazole analog) Inhibitor->CYP51 Inhibition EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor Triazole Derivative Inhibitor->EGFR Inhibition BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation and Survival Nucleus->Proliferation Inhibitor Triazole Derivative Inhibitor->BRAF Inhibition Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Mitosis Mitotic Spindle Formation Microtubule->Mitosis CellDivision Cell Division Mitosis->CellDivision Inhibitor Triazole Derivative Inhibitor->Polymerization Inhibition

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties.[1][2][3] Derivatives of 1,2,4-triazole have been shown to exert their antineoplastic effects through various mechanisms, such as the inhibition of crucial cancer-related enzymes like kinases and topoisomerases, interference with DNA, and modulation of apoptotic pathways.[1] This document provides a comprehensive guide to the experimental design for evaluating the anticancer activity of novel 1,2,4-triazole derivatives, encompassing both in vitro and in vivo methodologies.

The following protocols and application notes are intended to provide a robust framework for the preliminary screening and in-depth mechanistic studies of these compounds.

Experimental Workflow

A systematic approach is crucial for the efficient evaluation of novel anticancer compounds. The general workflow for assessing the anticancer activity of 1,2,4-triazole derivatives is outlined below.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Analysis Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Apoptosis_Analysis->Cell_Cycle_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Cell_Cycle_Analysis->Mechanism_of_Action Xenograft_Model Tumor Xenograft Model in Mice Mechanism_of_Action->Xenograft_Model Promising Lead Compounds Efficacy_Evaluation Efficacy & Toxicity Evaluation Xenograft_Model->Efficacy_Evaluation

Caption: General experimental workflow for evaluating the anticancer activity of 1,2,4-triazole derivatives.

In Vitro Anticancer Activity Evaluation

In vitro assays are fundamental for the initial screening of anticancer compounds, providing insights into their cytotoxicity and mechanism of action at a cellular level.

Cell Lines

A panel of human cancer cell lines should be used to assess the spectrum of activity of the 1,2,4-triazole derivatives. Commonly used cell lines for screening these compounds include:

  • Breast Cancer: MCF-7[4][5]

  • Lung Cancer: A549[4][5]

  • Prostate Cancer: PC-3[4]

  • Cervical Cancer: HeLa[5]

  • Melanoma: B16F10

A non-cancerous cell line, such as mouse embryonic fibroblasts (NIH/3T3), should be included to evaluate the selectivity of the compounds.[4]

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[7]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Table 1: Cytotoxicity of 1,2,4-Triazole Derivatives against Various Cancer Cell Lines (IC50 in µM)

CompoundMCF-7A549PC-3HeLaB16F10NIH/3T3
Derivative 145.2351.1060.5048.9055.40>100
Derivative 212.8015.6022.1018.3020.5085.60
Positive Control (e.g., Doxorubicin)0.951.201.501.101.305.20
Apoptosis Analysis: Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[10][11]

Protocol:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with the 1,2,4-triazole derivative at its IC50 concentration for 24 or 48 hours.[10]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[11]

Data Presentation:

Table 2: Apoptosis Induction by 1,2,4-Triazole Derivatives in MCF-7 Cells (%)

TreatmentViable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)Necrotic (Annexin V-/PI+)
Control95.12.51.80.6
Derivative 2 (IC50)40.235.820.13.9
Positive Control25.645.325.93.2
Cell Cycle Analysis: PI Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Protocol:

  • Cell Treatment: Treat cells with the 1,2,4-triazole derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[13][14]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[13][14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation:

Table 3: Effect of 1,2,4-Triazole Derivatives on Cell Cycle Distribution in A549 Cells (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control60.525.314.2
Derivative 2 (IC50)30.120.549.4
Positive Control22.815.761.5

In Vivo Anticancer Activity Evaluation

Promising compounds from in vitro studies should be further evaluated in animal models to assess their efficacy and toxicity in vivo.

Tumor Xenograft Model

Human tumor xenograft models in immunocompromised mice (e.g., nude or SCID mice) are widely used for preclinical evaluation of anticancer drugs.[15][16]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.[15]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomly divide the mice into treatment and control groups. Administer the 1,2,4-triazole derivative (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Presentation:

Table 4: In Vivo Antitumor Efficacy of Derivative 2 in an A549 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1250 ± 150-+5.2
Derivative 2 (10 mg/kg)550 ± 8056-2.1
Positive Control (5 mg/kg)400 ± 6568-8.5

Signaling Pathway Analysis

To elucidate the mechanism of action, the effect of the 1,2,4-triazole derivatives on specific signaling pathways known to be involved in cancer progression can be investigated. Many 1,2,4-triazole derivatives have been found to target pathways involving EGFR, BRAF, and tubulin.[17][18]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Triazole_Derivative_EGFR 1,2,4-Triazole Derivative Triazole_Derivative_EGFR->EGFR Triazole_Derivative_BRAF 1,2,4-Triazole Derivative Triazole_Derivative_BRAF->RAF

Caption: Simplified EGFR/BRAF signaling pathway, a potential target for 1,2,4-triazole derivatives.

Conclusion

The experimental design outlined in these application notes provides a comprehensive framework for the evaluation of the anticancer activity of 1,2,4-triazole derivatives. This systematic approach, from initial in vitro screening to in vivo efficacy studies and mechanistic elucidation, is essential for identifying and characterizing promising new anticancer drug candidates.

References

Application Notes & Protocols: Antimicrobial and Antifungal Screening of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compounds incorporating the 1,2,4-triazole ring are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Notably, several clinically important antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole scaffold.[1][2] Their primary mechanism of antifungal action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] The emergence of drug-resistant microbial strains necessitates the continuous development and screening of new chemical entities. These application notes provide detailed protocols for the preliminary in vitro screening of novel 1,2,4-triazole compounds for their antimicrobial and antifungal activities.

The following sections detail standardized methods, including agar well diffusion for initial screening, broth microdilution for determining the Minimum Inhibitory Concentration (MIC), and subsequent protocols for establishing the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Ergosterol Biosynthesis Inhibition by 1,2,4-Triazoles Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Triazoles 1,2,4-Triazole Compound Triazoles->CYP51 Inhibition Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

Experimental Protocols

Protocol 1: Agar Well Diffusion Method

This method is a preliminary, qualitative assay to screen for antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[4][5]

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (SDA) (for fungi)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

  • 1,2,4-Triazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Streptomycin for bacteria, Ketoconazole for fungi)

  • Negative control (solvent used for dissolving compounds, e.g., DMSO)

  • Laminar flow hood

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Cool to 45-50°C.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria or 1 x 10⁶ to 5 x 10⁶ CFU/mL for fungi).

  • Plating: Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood. Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Well Preparation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Application: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Incubate the plates at 37°C for 24 hours for bacteria or at 30-35°C for 48-72 hours for fungi.

  • Result Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.

A Prepare & Pour Seeded Agar Plates B Punch Wells in Solidified Agar A->B C Add Test Compounds & Controls to Wells B->C D Incubate Plates (24-48h) C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Agar Well Diffusion method.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial/fungal strains

  • 1,2,4-Triazole compounds and standard drugs (stock solutions in DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth medium directly in the 96-well plate. A typical concentration range might be 256 µg/mL to 0.5 µg/mL. The final volume in each well should be 100 µL.

  • Control Wells: Designate wells for a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final inoculum to each well (except the negative control), bringing the total volume to 200 µL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6] This can be assessed visually or by measuring optical density with a microplate reader.

Protocol 3: Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)

This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • Results from the MIC test

  • Sterile Nutrient Agar or SDA plates

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubation: Incubate the plates under the same conditions as the initial MIC test.

  • MFC/MBC Determination: The MFC or MBC is the lowest concentration of the compound that results in no microbial growth or a ≥99.9% reduction in the initial inoculum on the subculture plates.[9][10]

cluster_0 MIC Determination cluster_1 MFC/MBC Determination A Prepare Serial Dilutions of Compound in 96-Well Plate B Inoculate with Microbial Suspension (5x10^5 CFU/mL) A->B C Incubate Plate (24-48h) B->C D Read MIC: Lowest Concentration with No Visible Growth C->D E Select Wells from MIC Plate (at and above MIC) D->E Proceed with clear wells F Spot/Spread Aliquot onto Fresh Agar Plate E->F G Incubate Agar Plate (24-48h) F->G H Read MFC/MBC: Lowest Concentration with No Colony Growth G->H

Caption: Workflow for MIC and subsequent MFC/MBC determination.

Data Presentation

The results from antimicrobial and antifungal screening are typically presented in tabular format for clear comparison.

Table 1: Antibacterial Activity of Novel 1,2,4-Triazole Compounds

CompoundZone of Inhibition (mm) vs S. aureusMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs P. aeruginosa
TZ-01 18163264
TZ-02 2281632
TZ-03 153264>128
TZ-04 254816
Streptomycin 28248

Data are hypothetical and for illustrative purposes. Streptomycin is a standard antibacterial agent.[11]

Table 2: Antifungal Activity of Novel 1,2,4-Triazole Compounds

CompoundZone of Inhibition (mm) vs C. albicansMIC (µg/mL) vs C. albicansMFC (µg/mL) vs C. albicansMIC (µg/mL) vs A. niger
TZ-01 16326464
TZ-02 2081616
TZ-03 1464>128128
TZ-04 24248
Fluconazole 261416

Data are hypothetical and for illustrative purposes. Fluconazole is a standard antifungal agent.[12]

References

Molecular Docking of 1,2,4-Triazole Derivatives: A Protocol for Identifying Potential Biological Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a prominent feature in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and antioxidant effects.[1] Molecular docking serves as a powerful in silico tool to predict the binding interactions and affinities of these derivatives with their respective biological targets, thereby guiding drug design and lead optimization.[2] This document provides a detailed protocol for performing molecular docking studies on 1,2,4-triazole derivatives against various biological targets.

Overview of the Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex.[3] The workflow involves the preparation of both the protein (receptor) and the 1,2,4-triazole derivative (ligand), followed by the docking simulation and analysis of the results.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand_DB Ligand Database / Sketch Ligand_Prep Ligand Preparation (Energy minimization, 2D to 3D) Ligand_DB->Ligand_Prep Grid_Gen Grid Box Generation (Define active site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring (Binding Energy) Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen bonds, etc.) Pose_Analysis->Interaction_Analysis Validation Validation (Compare with experimental data) Interaction_Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

This section outlines a step-by-step protocol for molecular docking of 1,2,4-triazole derivatives. This protocol is a general guideline and may require modifications based on the specific software and biological target.

Protein Preparation
  • Obtain Protein Structure: Download the three-dimensional structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not involved in binding.[4]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein in a suitable format, such as PDBQT for use with AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structure: The 2D structures of the 1,2,4-triazole derivatives can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

  • Convert to 3D and Optimize:

    • Convert the 2D structures to 3D.

    • Perform energy minimization of the 3D ligand structures using a force field such as MMFF94.[5]

    • Save the prepared ligands in a format compatible with the docking software (e.g., PDBQT).

Molecular Docking Simulation
  • Define the Binding Site (Grid Box Generation):

    • Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or through literature review.

    • Define a grid box that encompasses the entire active site. The size and center of the grid box need to be specified.

  • Perform Docking:

    • Use a molecular docking program such as AutoDock Vina, Smina, or Glide to dock the prepared ligands into the active site of the prepared protein.[5]

    • The software will generate multiple binding poses for each ligand and calculate a binding affinity score (usually in kcal/mol).

Analysis of Docking Results
  • Analyze Binding Affinity: The binding affinity score indicates the strength of the interaction between the ligand and the protein. A more negative value typically suggests a stronger binding.

  • Visualize Binding Poses: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to examine the binding poses of the ligands in the active site.[5]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding. The 1,2,4-triazole ring is known to participate in hydrogen bonding and π-stacking interactions.[5]

Data Presentation: Docking Results of 1,2,4-Triazole Derivatives

The following tables summarize the quantitative data from various molecular docking studies of 1,2,4-triazole derivatives against different biological targets.

Table 1: Anticancer Activity

Target ProteinCompoundBinding Affinity (kcal/mol)IC50 (µM)Reference
Adenosine A2B ReceptorCompound 15-3.48[6]
Adenosine A2B ReceptorCompound 20-5.95[6]
c-kit tyrosine kinaseCompound 7f-176.74916.782 (µg/mL)[7]
Protein kinase BCompound 7f-170.06616.782 (µg/mL)[7]
KDM5ALigand 700-11.042-[2]
KDM5ALigand 91-10.658-[2]
KDM5ALigand 449-10.261-[2]

Table 2: Antimicrobial and Antioxidant Activity

Target ProteinCompoundBinding Affinity (kcal/mol)MIC (µg/mL)Reference
M. tuberculosis CYP121Compound C4-0.976[8]
M. tuberculosis CYP121Compound C8-31.25-62.5[8]
M. tuberculosis CYP121Compound C11-31.25-62.5[8]
M. tuberculosis CYP121Compound C14-31.25-62.5[8]
Peroxiredoxin---[4][9]
Hemoxygenase-1---[5]
NO-synthase---[5]
NAD(P)H-oxidase---[5]
FgCYP51 (Sterol Demethylase)Compound 5k--[10]

Visualization of Key Interactions

The interaction of a 1,2,4-triazole derivative with its biological target is a critical aspect of its mechanism of action. The following diagram illustrates the potential interactions within a protein's active site.

Ligand-Protein Interactions cluster_protein Protein Active Site AA1 Amino Acid 1 (e.g., SER, THR) AA2 Amino Acid 2 (e.g., TYR, PHE) AA3 Amino Acid 3 (e.g., LEU, VAL) AA4 Metal Ion (e.g., Fe, Zn) Ligand 1,2,4-Triazole Derivative Ligand->AA1 Hydrogen Bond Ligand->AA2 π-π Stacking Ligand->AA3 Hydrophobic Interaction Ligand->AA4 Coordination

Caption: Common interactions of 1,2,4-triazoles in a protein active site.

Conclusion

Molecular docking is an indispensable computational technique in modern drug discovery for studying 1,2,4-triazole derivatives.[2] By providing insights into binding modes and affinities, it facilitates the rational design of more potent and selective therapeutic agents. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize molecular docking in their exploration of the vast therapeutic potential of 1,2,4-triazole compounds. For conclusive findings, it is essential to validate the in silico results with experimental bioassays.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of novel 1,2,4-triazole compounds. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including potential anticancer properties.[1][2][3] The protocols detailed herein are for established cytotoxicity assays: the MTT assay for cell metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Introduction to 1,2,4-Triazoles and Cytotoxicity

1,2,4-triazole derivatives are being extensively investigated for their therapeutic potential.[1][2][3] A crucial step in the preclinical evaluation of these novel compounds is the determination of their cytotoxic effects against various cell lines. Cytotoxicity assays are essential for understanding a compound's mechanism of action and for establishing a preliminary therapeutic window. Many 1,2,4-triazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells, making the investigation of apoptotic pathways a key area of focus.[4][5]

Data Presentation: Comparative Cytotoxicity of Novel 1,2,4-Triazole Compounds

The following tables summarize hypothetical quantitative data from in vitro cytotoxicity assays for a series of novel 1,2,4-triazole compounds. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[2]

Table 1: MTT Assay - Cell Viability (IC50 in µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)
Triazole-A8.512.315.1
Triazole-B4.27.89.5
Triazole-C21.035.540.2
Cisplatin15.3[4]18.722.4

Table 2: LDH Assay - Membrane Integrity (% Cytotoxicity at 10 µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)
Triazole-A65%58%52%
Triazole-B78%71%65%
Triazole-C25%18%15%
Triton X-100 (Positive Control)100%100%100%

Table 3: Caspase-3/7 Assay - Apoptosis Induction (Fold Increase vs. Control at 10 µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)
Triazole-A4.84.13.5
Triazole-B6.25.54.9
Triazole-C1.51.21.1
Staurosporine (Positive Control)8.07.57.0
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a common signaling pathway implicated in 1,2,4-triazole-induced apoptosis.

G cluster_workflow Experimental Workflow cluster_assays Cytotoxicity Assessment start Start: Novel 1,2,4-Triazole Compounds cell_culture Cell Line Seeding (e.g., A549, MCF-7, HeLa) start->cell_culture compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase data_analysis Data Analysis (IC50, % Cytotoxicity, Fold Increase) mtt->data_analysis ldh->data_analysis caspase->data_analysis conclusion Conclusion: Efficacy & Mechanism data_analysis->conclusion

General experimental workflow for cytotoxicity assessment.

G cluster_pathway Apoptosis Signaling Pathway compound 1,2,4-Triazole Compound stress Intracellular Stress compound->stress bax Bax Activation stress->bax mito Mitochondria bax->mito cyt_c Cytochrome c Release mito->cyt_c apaf1 Apaf-1 cyt_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome forms cas9 Caspase-9 Activation apoptosome->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Intrinsic apoptosis pathway induced by 1,2,4-triazoles.

G cluster_assays_logic Assay Interrelationship cluster_cellular_effects Cellular Effects cluster_assays_measurement Measurement Assays compound Novel 1,2,4-Triazole Compound metabolic_inhibition Metabolic Inhibition compound->metabolic_inhibition membrane_damage Membrane Damage compound->membrane_damage apoptosis_induction Apoptosis Induction compound->apoptosis_induction mtt_assay MTT Assay metabolic_inhibition->mtt_assay measured by ldh_assay LDH Assay membrane_damage->ldh_assay measured by caspase_assay Caspase-3/7 Assay apoptosis_induction->caspase_assay measured by

Logical relationship between cellular effects and assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which is an indicator of cell viability.[2][6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][6]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Novel 1,2,4-triazole compounds

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Compound Treatment: Treat the cells with various concentrations of the novel 1,2,4-triazole compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[8] Incubate for 1.5 to 4 hours at 37°C.[2][8]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate for 15 minutes at room temperature.[8]

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[2][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[2]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon cell lysis.[10]

Materials:

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Novel 1,2,4-triazole compounds

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described in the MTT assay protocol.[9] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[11] Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[9]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Caspase-3/7 Activity Assay

This assay quantifies apoptosis by measuring the activity of caspase-3 and -7, which are key executioner caspases.[12] The assay utilizes a substrate that, when cleaved by active caspase-3/7, produces a fluorescent or luminescent signal.[12]

Materials:

  • 96-well clear-bottom black or white plates

  • Caspase-3/7 assay kit (containing caspase-3/7 substrate and buffer)

  • Novel 1,2,4-triazole compounds

  • Complete cell culture medium

  • Microplate reader with fluorescence or luminescence detection capabilities

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the 1,2,4-triazole compounds as previously described.[13]

  • Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the kit's protocol. Add the reagent to each well.[13]

  • Incubation: Incubate the plate at 37°C for 1 hour.[13]

  • Signal Measurement: Measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm) or luminescence using a microplate reader.[13]

  • Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7. Express the results as a fold increase in caspase activity compared to the untreated control.

References

Application Notes and Protocols for Antitubercular Activity Testing of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro and in vivo evaluation of 1,2,4-triazole derivatives for their antitubercular activity. The protocols outlined below are established methods for determining the efficacy and safety profile of novel chemical entities targeting Mycobacterium tuberculosis.

Introduction to 1,2,4-Triazoles as Antitubercular Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for the development of new antitubercular drugs. The 1,2,4-triazole scaffold has been identified as a promising pharmacophore in the design of novel antimycobacterial agents due to its diverse biological activities. Derivatives of 1,2,4-triazole have been shown to exhibit potent activity against M. tuberculosis, including drug-resistant strains, through various mechanisms of action.

Data Presentation: In Vitro Activity of 1,2,4-Triazole Derivatives

The following tables summarize the antitubercular activity and cytotoxicity of representative 1,2,4-triazole derivatives from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives against M. tuberculosis

Compound IDM. tuberculosis StrainMIC (µg/mL)Assay MethodReference
Series C: C4 H37Ra0.976Disc Diffusion/Broth Dilution[1][2]
Series C: C8 H37Ra31.25-62.5Disc Diffusion/Broth Dilution[1][2]
Series C: C11 H37Ra31.25-62.5Disc Diffusion/Broth Dilution[1][2]
Series C: C14 H37Ra31.25-62.5Disc Diffusion/Broth Dilution[1][2]
Compound 6a H37Rv6.25MABA[3]
Compound 6d H37Rv25MABA[3]
Compound 6e H37Rv25MABA[3]
Compound 4 H37Rv2Not Specified[4]
DA10 H37Rv>200REMA[5]

Table 2: Cytotoxicity of 1,2,4-Triazole Derivatives

Compound IDCell LineIC50 (µM)Assay MethodReference
Compound 4 Animal Cells>20 (Selectivity Index >10)Not Specified[4]

Experimental Protocols

In Vitro Antitubercular Activity Assays

A critical initial step in the evaluation of novel compounds is the determination of their Minimum Inhibitory Concentration (MIC). The Microplate Alamar Blue Assay (MABA) and the Resazurin Microtiter Assay (REMA) are widely used colorimetric methods for this purpose.

Principle: This assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells. A blue color in the presence of the test compound indicates inhibition of bacterial growth.

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Sterile deionized water

Procedure:

  • Plate Setup: Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.

  • Compound Dilution:

    • Add 100 µL of supplemented 7H9 broth to all test wells.

    • Add 100 µL of the test compound solution (at 2x the highest desired final concentration) to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from one well to the next across the plate.

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all test wells. The final volume in each well should be 200 µL.

  • Controls: Include wells with bacteria and no drug (growth control) and wells with medium only (sterility control).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After 7 days, add 30 µL of Alamar Blue solution to each well.

    • Re-incubate for 24-48 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assays

Assessing the toxicity of lead compounds against mammalian cells is crucial to determine their therapeutic index. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microplates

  • Mammalian cell line (e.g., Vero, HepG2, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in DMF)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with cells and vehicle (DMSO) as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Efficacy Testing in a Murine Model

The murine model of tuberculosis is a critical tool for the preclinical evaluation of the in vivo efficacy of new drug candidates.

Principle: This protocol establishes a chronic infection in mice to mimic human tuberculosis, allowing for the evaluation of a drug's ability to reduce the bacterial load in the lungs and spleen.

Materials:

  • BALB/c or C57BL/6 mice

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • Test compounds and standard drugs (e.g., isoniazid, rifampicin)

  • Appropriate vehicle for drug administration (e.g., water, 0.5% carboxymethylcellulose)

  • Equipment for oral gavage or injection

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 50-100 colony-forming units (CFU) to the lungs.[6]

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks.

  • Treatment Groups: Randomly assign mice to treatment groups:

    • Untreated control

    • Vehicle control

    • Test compound at various doses

    • Positive control (e.g., isoniazid at 25 mg/kg)[7]

  • Drug Administration:

    • Administer the compounds, typically 5 days a week, via oral gavage or another appropriate route.[7]

    • The treatment duration is usually 4-8 weeks.

  • Endpoint Analysis:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates on 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.

  • Data Analysis: Compare the CFU counts in the organs of treated mice to those of the untreated control group to determine the reduction in bacterial load.

Mechanisms of Action and Experimental Workflows

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and proposed mechanisms of action for 1,2,4-triazole derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation synthesis Synthesis of 1,2,4-Triazole Derivatives mic MIC Determination (MABA/REMA) synthesis->mic cytotoxicity Cytotoxicity Assay (MTT) mic->cytotoxicity selectivity Calculate Selectivity Index (SI) cytotoxicity->selectivity lead_selection Lead Compound Selection (High SI) selectivity->lead_selection Promising Candidates murine_model Murine Model of TB Infection lead_selection->murine_model efficacy Efficacy Testing (CFU Reduction) murine_model->efficacy pk_pd Pharmacokinetics/Pharmacodynamics efficacy->pk_pd

Caption: A generalized workflow for the screening and evaluation of 1,2,4-triazole derivatives as antitubercular agents.

InhA_Inhibition_Pathway cluster_pathway Mycolic Acid Biosynthesis (FAS-II System) cluster_inhibition Mechanism of Inhibition fas_ii Fatty Acid Synthase II (FAS-II) enoyl_acp trans-2-enoyl-ACP fas_ii->enoyl_acp inhA InhA (Enoyl-ACP reductase) enoyl_acp->inhA Substrate acyl_acp Acyl-ACP inhA->acyl_acp Product inhibition Inhibition mycolic_acid Mycolic Acid Synthesis acyl_acp->mycolic_acid cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall triazole 1,2,4-Triazole Derivative (Direct InhA Inhibitor) triazole->inhA

Caption: Proposed mechanism of action for 1,2,4-triazole derivatives that directly inhibit the InhA enzyme.

Nitro_Triazole_Activation cluster_activation Prodrug Activation Pathway cluster_effect Cellular Effect prodrug Nitro-1,2,4-Triazole (Prodrug) ddn Ddn (Nitroreductase) prodrug->ddn f420_ox F420 (Oxidized) fgd1 FGD1 f420_ox->fgd1 f420_red F420H2 (Reduced) f420_red->ddn fgd1->f420_red active_metabolite Reactive Nitrogen Species (e.g., NO) ddn->active_metabolite cellular_damage Cellular Damage & Death active_metabolite->cellular_damage

Caption: Proposed mechanism of action for nitro-containing 1,2,4-triazole derivatives requiring reductive activation.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 1,2,4-Triazole Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of 1,2,4-triazole Schiff bases and the evaluation of their biological activities. The methodologies are compiled from established research and are intended to serve as a comprehensive guide for the discovery and development of novel therapeutic agents based on the 1,2,4-triazole scaffold.

Introduction

1,2,4-triazole derivatives and their Schiff bases are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3][4] This interest stems from their broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3][5] The versatile nature of the 1,2,4-triazole ring allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles. Schiff bases derived from 4-amino-1,2,4-triazoles have shown particularly promising results, with many exhibiting potent and selective biological effects.[3][6]

Data Presentation: Biological Activities of 1,2,4-Triazole Schiff Bases

The following tables summarize the quantitative data from biological evaluations of various 1,2,4-triazole Schiff bases, providing a comparative overview of their potential as therapeutic agents.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
4a 3.125---3.125[2]
4f 3.125---3.125[2]
3a +++-++[7]
3c +++-++[7]
3f +++-++[7]
3g +++-++[7]
RO4 ----62.5[8]
2p 9.11 µmol/mL18.20 µmol/mL---[9]

Note: "+" indicates activity, "++" indicates high activity, and "-" indicates no significant activity was reported in the cited source.

Table 2: Anticancer Activity (IC50 in µM)

Compound IDHeLaMCF-7HCT116Panc-1PaCa-2HT-29H-460DU145Reference
7l 1.8-------[3]
3d -+------[7]
3f -++-----[7]
8 --+-----[7]
9a ---1.3-5.91.3-5.91.3-5.91.3-5.9-[10]
13a ---1.3-5.91.3-5.91.3-5.91.3-5.9-[10]
6d -------49.80[11]

Note: "+" indicates activity was reported without specific IC50 values in the cited source.

Table 3: Anti-inflammatory Activity (% Inhibition or IC50 in µM)

Compound IDAlbumin Denaturation (%)Protease Inhibition (%)COX-1 (IC50)COX-2 (IC50)Reference
SPG4 62.44 ± 2.88946.63 ± 3.211--[5]
Compound 4 --117.81.76[12]
Compound 14 --13.50.04[12]
18a/b, 19a/b --5.23–9.810.55–0.91[12]

Experimental Protocols

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a general method for the synthesis of the 4-amino-1,2,4-triazole core, a key intermediate for the subsequent Schiff base synthesis.[13]

Materials:

  • Substituted benzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Esterification: Reflux the substituted benzoic acid in methanol with a catalytic amount of concentrated sulfuric acid to yield the corresponding methyl ester.

  • Hydrazide Formation: React the methyl ester with hydrazine hydrate to form the benzohydrazide.[13]

  • Dithiocarbazinate Salt Formation: Dissolve the benzohydrazide in ethanolic potassium hydroxide and treat it with carbon disulfide to yield the potassium dithiocarbazinate salt.[13]

  • Cyclization: Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate to afford the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[13] The product can be precipitated by acidification with hydrochloric acid.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol.

Synthesis of 1,2,4-Triazole Schiff Bases

This protocol outlines the general procedure for the synthesis of 1,2,4-triazole Schiff bases via condensation.[1][8]

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehyde

  • Ethanol or Methanol

  • Glacial acetic acid or concentrated Hydrochloric acid (catalyst)

Procedure:

  • Dissolve an equimolar amount of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in ethanol or methanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

  • Add a few drops of a catalyst, such as glacial acetic acid or concentrated hydrochloric acid.[1][14]

  • Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol or methanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2][15]

Materials:

  • Synthesized 1,2,4-triazole Schiff bases

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • DMSO (solvent)

Procedure:

  • Prepare stock solutions of the test compounds and standard drugs in DMSO.

  • Dispense the appropriate broth into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the stock solutions of the test compounds and standards in the wells to obtain a range of concentrations.

  • Prepare a standardized inoculum of the microbial strains.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganisms.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.[15]

Materials:

  • Synthesized 1,2,4-triazole Schiff bases

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Standard anticancer drug (positive control)

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a standard drug, dissolved in the culture medium (the final DMSO concentration should be non-toxic to the cells).

  • Include a vehicle control (cells treated with medium containing the same concentration of DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Substituted Benzoic Acid, Aromatic Aldehydes) intermediate 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol start->intermediate Multistep Synthesis product 1,2,4-Triazole Schiff Bases intermediate->product Condensation Reaction antimicrobial Antimicrobial Screening (MIC Assay) product->antimicrobial anticancer Anticancer Screening (MTT Assay) product->anticancer anti_inflammatory Anti-inflammatory Screening product->anti_inflammatory data Quantitative Data (MIC, IC50) antimicrobial->data anticancer->data anti_inflammatory->data

Caption: General workflow for the synthesis and biological evaluation of 1,2,4-triazole Schiff bases.

Potential Signaling Pathway in Anticancer Activity

signaling_pathway cluster_cell Cancer Cell compound 1,2,4-Triazole Schiff Base receptor Growth Factor Receptor (e.g., EGFR) compound->receptor Inhibition kinase_cascade Kinase Cascade (e.g., Raf-MEK-ERK) compound->kinase_cascade Inhibition apoptosis Apoptosis compound->apoptosis Induction receptor->kinase_cascade proliferation Cell Proliferation and Survival kinase_cascade->proliferation

Caption: A simplified diagram of a potential signaling pathway targeted by anticancer 1,2,4-triazole Schiff bases.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1H-1,2,4-triazole derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1H-1,2,4-triazole derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1H-1,2,4-triazole derivatives, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Incomplete reaction due to insufficient temperature or time.[1] - Decomposition of starting materials or the product at high temperatures.[1] - Impure or wet starting materials (e.g., hygroscopic hydrazides).[1] - Steric hindrance from substituents on the starting materials, which can reduce the reaction rate.[2]- Gradually increase the reaction temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3] - Consider using microwave irradiation to potentially shorten reaction times and improve yields.[3][4] - Ensure all starting materials are pure and thoroughly dried before use.[1]
Formation of 1,3,4-Oxadiazole Side Product - This is a common side reaction, particularly when using hydrazides, as it arises from a competing cyclization pathway.[1]- Ensure strictly anhydrous (dry) reaction conditions.[1] - Lowering the reaction temperature may favor the formation of the desired triazole.[1] - The choice of acylating agent can also influence the reaction pathway.[1]
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) - For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to a mixture of products.[1] The regioselectivity is influenced by the electrophile, base, and solvent.- The choice of catalyst can control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts yield 1,5-disubstituted 1,2,4-triazoles.[2][4][5]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups on the starting materials or products.[1] - Side reactions involving the solvent or impurities.[1]- Protect any sensitive functional groups on the starting materials before the reaction. - Use a high-purity, inert solvent and ensure all reagents are pure.[1]
Reaction Stalls or Proceeds Slowly - Insufficient catalyst activity or catalyst poisoning. - Low solubility of reactants in the chosen solvent.- For metal-catalyzed reactions, consider screening different catalysts and ligands.[3] - Choose a solvent that ensures the solubility of all reactants and intermediates; for example, DMSO has been found to be effective in some copper-catalyzed reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles?

A1: Common synthetic routes include the Pellizzari synthesis (reaction of amides with hydrazides), the Einhorn-Brunner reaction (acid-catalyzed condensation of formylacetamide with alkyl hydrazines), and various metal-catalyzed cross-coupling and cycloaddition reactions.[6] Many modern methods utilize one-pot procedures to improve efficiency.[2]

Q2: How can I improve the regioselectivity of my reaction?

A2: The choice of catalyst is critical for controlling regioselectivity. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis leads to 1,5-disubstituted 1,2,4-triazoles.[2][4][5] The base and solvent can also influence the outcome.

Q3: What role does the base play in the synthesis?

A3: The base is often crucial for promoting the desired reaction and neutralizing any acidic byproducts.[3] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and diisopropylethylamine (DIPEA).[2][3]

Q4: When should I consider using microwave irradiation?

A4: For reactions that are sluggish or result in low yields under conventional heating, microwave-assisted synthesis can often lead to higher yields in shorter reaction times.[3][4]

Q5: How do I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is an essential technique for monitoring the progress of the reaction to determine the optimal reaction time.[3] This helps to avoid incomplete conversion from insufficient reaction time or the formation of degradation products from excessively long times.[3]

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles from Amidines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amidine hydrochloride

  • Trialkylamine, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

  • Copper catalyst (e.g., Cu(OAc)₂, CuCl₂)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., DMSO)

  • Oxygen (or air) as an oxidant

Procedure:

  • To a reaction vessel, add the amidine hydrochloride, copper catalyst, and base.

  • Add the solvent and the reaction partner (trialkylamine, DMF, or DMSO).

  • Stir the reaction mixture under an oxygen atmosphere (a balloon of oxygen or exposure to air is often sufficient).

  • Heat the reaction to the optimized temperature (e.g., 100-120 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-triazole derivative.

Data Presentation

Table 1: Comparison of Catalytic Systems for Regioselective Synthesis
CatalystReactantsProductYield (%)Reference
Ag(I)Isocyanides and diazonium salts1,3-disubstituted 1,2,4-triazolesHigh[2][5]
Cu(II)Isocyanides and diazonium salts1,5-disubstituted 1,2,4-triazolesHigh[2][4][5]
Copper CatalystAmidines and trialkylamines/DMF/DMSO1,3-disubstituted 1,2,4-triazoles-[2]
[Phen-MCM-41-CuBr]Amidines and nitriles1,3,5-trisubstituted 1,2,4-triazolesup to 91%[5][7]

Visualizations

Experimental Workflow for 1H-1,2,4-Triazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select & Dry Starting Materials reagents Prepare Reagents (Catalyst, Base, Solvent) start->reagents setup Assemble Reaction Apparatus reagents->setup addition Add Reactants & Reagents setup->addition heating Heat & Stir (Conventional or Microwave) addition->heating monitoring Monitor Progress (TLC) heating->monitoring monitoring->heating Continue quench Quench Reaction & Cool monitoring->quench Complete extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify (Column Chromatography) concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for the synthesis of 1H-1,2,4-triazole derivatives.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure impure Purify/Dry Starting Materials check_purity->impure Impure temp_time Optimize Temperature & Reaction Time check_conditions->temp_time impure->start increase_temp Increase Temperature/ Time & Monitor (TLC) temp_time->increase_temp Suboptimal catalyst_solvent Screen Catalysts, Ligands & Solvents temp_time->catalyst_solvent Optimal end Improved Yield increase_temp->end try_microwave Consider Microwave Irradiation catalyst_solvent->try_microwave catalyst_solvent->end Optimized try_microwave->end

References

Technical Support Center: Synthesis of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is resulting in a low or no yield of the desired product. What are the potential causes and how can I improve it?

Low or no yield in the N-alkylation of 1,2,4-triazole can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

  • Purity of Reactants: Ensure the 1,2,4-triazole and 4-nitrobenzyl halide (bromide or chloride) are of high purity. Impurities can interfere with the reaction.[1]

  • Choice of Base: The base used to deprotonate the 1,2,4-triazole is critical. A weak base may not be sufficient, leading to poor conversion.[1] Consider using a stronger base.

  • Solvent Selection: The solubility of the triazolide salt in the reaction solvent is important for the reaction to proceed efficiently. Polar aprotic solvents are generally preferred.[1]

  • Reaction Temperature: The reaction may require heating to achieve a reasonable rate. If the reaction is being performed at room temperature, consider increasing the temperature.[1][2] Microwave-assisted synthesis can also be an effective way to increase the reaction rate and yield.[2][3]

  • Anhydrous Conditions: The presence of moisture can lead to the hydrolysis of the alkylating agent. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.[1]

start Low or No Yield check_purity Check Reactant Purity start->check_purity check_base Evaluate Base Strength check_purity->check_base Pure solution_purity Use Pure Reactants check_purity->solution_purity Impure check_solvent Assess Solvent Suitability check_base->check_solvent Sufficiently Strong solution_base Use a Stronger Base (e.g., DBU, K2CO3, NaH) check_base->solution_base Too Weak check_temp Optimize Reaction Temperature check_solvent->check_temp Appropriate solution_solvent Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->solution_solvent Inappropriate check_moisture Ensure Anhydrous Conditions check_temp->check_moisture Optimized solution_temp Increase Temperature or Use Microwave Irradiation check_temp->solution_temp Not Optimized solution_moisture Use Anhydrous Solvents and Dry Glassware check_moisture->solution_moisture Moisture Present start Start deprotonation Deprotonation of 1,2,4-triazole with a base start->deprotonation nucleophilic_attack Nucleophilic attack of triazolide anion on 4-nitrobenzyl halide deprotonation->nucleophilic_attack product_formation Formation of 1-[(4-Nitrophenyl)methyl]- 1H-1,2,4-triazole nucleophilic_attack->product_formation end End product_formation->end

References

Technical Support Center: Purification of 1,2,4-Triazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2,4-triazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1,2,4-triazole intermediates, especially in their salt forms?

A1: The purification of 1,2,4-triazole intermediates, particularly as salts, presents several challenges. Their ionic nature results in distinct solubility profiles, often being more soluble in polar solvents and insoluble in nonpolar organic solvents, which can complicate standard purification techniques like recrystallization and chromatography.[1] They are also frequently hygroscopic and may contain inorganic salt impurities left over from their synthesis.[1]

Q2: What are the most common methods for purifying 1,2,4-triazole intermediates?

A2: The most widely used purification techniques for 1,2,4-triazole intermediates are recrystallization and column chromatography.[1] For ionic 1,2,4-triazole salts, specialized techniques such as hydrophilic interaction liquid chromatography (HILIC) may be required.[1] Another approach is acid-base extraction, which can be used to convert a salt to its free base for purification, after which it can be converted back to the salt form.[1]

Q3: How can I effectively assess the purity of my purified 1,2,4-triazole intermediate?

A3: A combination of analytical techniques is typically used for purity assessment. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis.[1][2] The structural identity of the purified compound is usually confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] Elemental analysis can also be employed to confirm the composition of the substance.[1]

Q4: My 1,2,4-triazole intermediate is colored. How can I remove the color?

A4: Color impurities can often be removed through recrystallization, sometimes with the addition of activated carbon. However, it is important to use activated carbon judiciously, as it can adsorb the desired product along with the impurities. The selection of an appropriate recrystallization solvent is key to ensuring the colored impurity remains in the mother liquor.[1]

Troubleshooting Guides

Recrystallization Issues

Problem: The 1,2,4-triazole intermediate will not crystallize from the solution.

  • Possible Cause: The solution may be too dilute, or the chosen solvent is too effective at dissolving the compound.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then gently heat until clear before allowing it to cool slowly.[3]

Problem: A low yield is recovered after recrystallization.

  • Possible Cause:

    • Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[3]

    • The compound is too soluble in the chosen solvent, even at low temperatures.[3]

    • Premature crystallization occurred during hot filtration.[3]

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]

    • Concentrate the mother liquor to recover more product.[1]

    • Consider a different solvent system.

    • Pre-heat the filtration apparatus to prevent premature crystallization.[3]

Problem: The product "oils out" instead of crystallizing.

  • Possible Cause:

    • The melting point of the compound is lower than the boiling point of the solvent.

    • The solution is cooling too quickly.

  • Solution:

    • Use a lower-boiling point solvent.

    • Allow the solution to cool more slowly.

    • Try adding the hot solution to a pre-heated anti-solvent.[1]

Column Chromatography Issues

Problem: The compound streaks on the column.

  • Possible Cause:

    • The compound is too polar for the stationary phase and mobile phase combination.

    • The compound is not fully dissolved in the mobile phase.

  • Solution:

    • If using silica gel, add a small amount of a more polar solvent like methanol to the eluent.[1]

    • Consider a more polar stationary phase, such as alumina.[1]

    • Ensure the compound is fully dissolved before loading it onto the column.[1]

Problem: There is poor separation of the desired compound from impurities.

  • Possible Cause: The chosen mobile phase does not provide adequate resolution.

  • Solution:

    • Systematically vary the solvent composition of the mobile phase. If using a mixed solvent system, try different ratios.

    • Consider using a different stationary phase.

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Assessment of 1,2,4-Triazole Intermediates

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]Separation of ions based on their electrophoretic mobility in an applied electric field.[2]
Applicability to Triazoles Widely applicable to a broad range of triazoles, including non-volatile and thermally labile compounds.[2]Suitable for volatile and thermally stable triazoles. Derivatization may be required for non-volatile compounds.[2]Excellent for charged triazoles and chiral separations.[2]

Experimental Protocols

General Protocol for Recrystallization of a 1,2,4-Triazole Intermediate
  • Solvent Selection: In a small test tube, add a small amount of the crude 1,2,4-triazole intermediate. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 1,2,4-triazole intermediate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Protocol for Column Chromatography of a 1,2,4-Triazole Intermediate
  • Column Packing: Secure a glass column in a vertical position. In a beaker, prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase. Pour the slurry into the column, allowing the solvent to drain, and continue adding slurry until the desired column height is reached.

  • Sample Loading: Dissolve the crude 1,2,4-triazole intermediate in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased to elute more polar compounds if necessary.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,2,4-triazole intermediate.

Mandatory Visualizations

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Crude 1,2,4-Triazole Intermediate dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals oiling_out Product Oils Out? cool->oiling_out collect Collect Crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No low_yield Low Yield? collect->low_yield troubleshoot Troubleshoot Crystallization no_crystals->troubleshoot oiling_out->crystals No oiled Product Oiled Out oiling_out->oiled Yes troubleshoot_oiling Troubleshoot Oiling oiled->troubleshoot_oiling yield_issue Low Yield low_yield->yield_issue Yes end Purified Product low_yield->end No troubleshoot_yield Troubleshoot Yield yield_issue->troubleshoot_yield

Caption: Troubleshooting workflow for common issues in 1,2,4-triazole recrystallization.

Purification_Strategy Purification Strategy Selection start Crude 1,2,4-Triazole is_salt Is it a salt? start->is_salt recrystallization Recrystallization is_salt->recrystallization No acid_base_extraction Acid-Base Extraction is_salt->acid_base_extraction Yes hilic HILIC is_salt->hilic Yes, and polar column_chromatography Column Chromatography recrystallization->column_chromatography purity_assessment Assess Purity (HPLC, NMR, etc.) column_chromatography->purity_assessment acid_base_extraction->recrystallization hilic->purity_assessment

Caption: Logical workflow for selecting a purification strategy for 1,2,4-triazole intermediates.

References

Minimizing side product formation in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side product formation and optimizing reaction outcomes. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide

This section addresses common issues encountered during triazole synthesis, their probable causes, and recommended solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Triazole Product 1. Inactive catalyst (Cu(II) instead of Cu(I)).2. Insufficient reaction time or temperature.3. Degradation of starting materials or product.4. Steric hindrance around the azide or alkyne.1. Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is used to maintain copper in the Cu(I) state.[1]2. Monitor the reaction progress using TLC or LC-MS and increase the reaction time or temperature as needed.[2][3]3. Use high-purity starting materials and solvents. If substrates are sensitive, consider using protecting groups.[2]4. Increase the reaction temperature or consider a less sterically hindered linker design.[1]
Presence of a Diyne Side Product (from Alkyne Homocoupling) Oxidative homocoupling of the terminal alkyne (Glaser coupling) due to the presence of oxygen and Cu(II) ions.[1][3]1. Degas all solvents and reagents thoroughly.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]3. Use a sufficient excess of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state.[1]4. Employ a copper-stabilizing ligand such as THPTA or TBTA to protect the catalyst from oxidation.[1]
Formation of 1,3,4-Oxadiazole Side Product (in 1,2,4-Triazole Synthesis) This is a common side reaction when using hydrazides, arising from a competing cyclization pathway.[2]1. Ensure strictly anhydrous reaction conditions.2. Lower the reaction temperature to favor triazole formation.[2]
Oxidation of Sensitive Substrates (e.g., Peptides, Proteins) Generation of reactive oxygen species (ROS) by the copper/ascorbate system.[1][4]1. Use copper-stabilizing ligands like THPTA or TBTA to reduce the generation of ROS.[1][4]2. Work under anaerobic conditions.[4]3. For reactions involving proteins with arginine residues, consider adding aminoguanidine.[1][5]
Formation of Isomeric Mixtures (e.g., 1,4- vs. 1,5-disubstituted triazoles) The chosen synthetic method may not be regioselective. The thermal Huisgen cycloaddition often produces a mixture of regioisomers.[6][7]1. For 1,4-disubstituted triazoles, use the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][8]2. For 1,5-disubstituted triazoles, consider the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[8]
Complex Reaction Mixture with Unidentified Byproducts 1. Decomposition of sensitive functional groups.2. Side reactions involving the solvent or impurities.1. Protect sensitive functional groups on the starting materials.2. Use high-purity, inert solvents and ensure all reagents are pure.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and how can I avoid them?

A1: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[1][3] This is promoted by oxygen and the presence of Cu(II) ions.[1] To minimize this, it is crucial to maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Using a sufficient amount of a reducing agent, such as sodium ascorbate, helps maintain the copper in its active Cu(I) oxidation state.[1] Additionally, employing copper-stabilizing ligands can protect the catalyst from oxidation.[1] In the context of bioconjugation, oxidation of amino acid residues (like histidine and arginine) can occur due to reactive oxygen species (ROS) generated by the copper/ascorbate system.[1][4]

Q2: How does the choice of ligand affect my CuAAC reaction?

A2: The choice of ligand can significantly impact the reaction's efficiency and reduce side product formation. Copper-stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), offer several advantages:

  • Protection of Catalyst: They protect the Cu(I) catalyst from oxidation to the inactive Cu(II) state, thus preventing side reactions like Glaser coupling.[1]

  • Reaction Acceleration: By stabilizing the Cu(I) species, these ligands can accelerate the rate of the CuAAC reaction.[4]

  • Reduced ROS Generation: They help to minimize the generation of reactive oxygen species, which is particularly important when working with sensitive biological molecules.[1][4]

Q3: What are the key differences between CuAAC, RuAAC, and SPAAC?

A3: These are three common methods for synthesizing triazoles, each with distinct characteristics:

Method Catalyst Regioselectivity Key Features
CuAAC Copper(I)1,4-disubstitutedHigh efficiency, simple to perform, but the copper catalyst can be toxic to cells.[8][9]
RuAAC Ruthenium1,5-disubstitutedWorks with both terminal and internal alkynes, but the catalyst is more expensive.[8]
SPAAC None (Strain-Promoted)Mixture of regioisomersCatalyst-free, ideal for bioconjugation and live-cell imaging to avoid metal toxicity.[8]

Q4: How can I purify my triazole product and remove copper?

A4: After the reaction, the crude product is often contaminated with the copper catalyst and side products. Standard purification techniques include:

  • Extraction: A common work-up procedure involves quenching the reaction and extracting the product with an organic solvent.[3]

  • Column Chromatography: This is an effective method for removing non-polar impurities like the diyne byproduct from Glaser coupling.[3]

  • Washing with Chelating Agents: Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can help remove residual copper ions.[10]

  • Recrystallization: If the product obtained after chromatography is still impure, recrystallization can be employed for further purification.[3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide starting material

    • Alkyne starting material

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

    • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

  • Procedure:

    • In a reaction vessel, dissolve the azide and alkyne in the chosen solvent system.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • In a separate tube, prepare a fresh stock solution of sodium ascorbate in degassed water.

    • In another tube, prepare a stock solution of CuSO₄·5H₂O and, if used, the THPTA ligand in degassed water. A 1:5 copper to ligand ratio is often used.[1]

    • To the stirring solution of azide and alkyne under an inert atmosphere, add the sodium ascorbate solution (typically 5-10 mol%).[1]

    • Initiate the reaction by adding the premixed catalyst-ligand solution (typically 1-5 mol% of copper).[1]

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

    • Once the reaction is complete, proceed with the work-up and purification.

Protocol 2: Purification of Triazole Product

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium hydroxide and stir for 30 minutes to complex with the copper catalyst.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[3]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography to separate the desired triazole from any side products.[3]

  • Recrystallization: If necessary, further purify the product by recrystallization from a suitable solvent system.[3]

Visualizations

CuAAC Reaction vs. Side Reaction cluster_main Desired CuAAC Pathway cluster_side Side Reaction: Glaser Coupling Azide Azide Triazole Product Triazole Product Azide->Triazole Product Cu(I) catalyst Alkyne Alkyne Alkyne->Triazole Product Cu(I) Cu(I) Cu(I)->Triazole Product Alkyne_side Alkyne Diyne Byproduct Diyne Byproduct Alkyne_side->Diyne Byproduct O₂, Cu(II) Oxygen Oxygen Oxygen->Diyne Byproduct Cu(II) Cu(II) Cu(II)->Diyne Byproduct

Caption: Main CuAAC reaction pathway versus the Glaser coupling side reaction.

Experimental Workflow start Start reagents Dissolve Azide and Alkyne in Solvent start->reagents degas Degas Solution reagents->degas prepare_reagents Prepare Catalyst and Reductant Solutions degas->prepare_reagents add_reductant Add Sodium Ascorbate prepare_reagents->add_reductant add_catalyst Add Cu(I) Catalyst add_reductant->add_catalyst reaction Stir and Monitor Reaction (TLC/LC-MS) add_catalyst->reaction workup Work-up and Extraction reaction->workup purification Purification (Chromatography) workup->purification end Pure Triazole Product purification->end

Caption: A generalized experimental workflow for triazole synthesis via CuAAC.

Troubleshooting Logic start Low Yield or Side Products Observed check_o2 Check for Oxygen Contamination start->check_o2 Diyne byproduct? check_catalyst Verify Catalyst Activity start->check_catalyst No reaction? check_conditions Review Reaction Conditions start->check_conditions Slow reaction? solution_o2 Degas Solvents, Use Inert Atmosphere check_o2->solution_o2 Yes solution_catalyst Add More Reducing Agent, Use Ligand check_catalyst->solution_catalyst Yes solution_conditions Adjust Time, Temperature, or Solvent check_conditions->solution_conditions Yes

Caption: A logical diagram for troubleshooting common issues in triazole synthesis.

References

Technical Support Center: Copper-Catalyzed 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1,2,4-triazoles using copper catalysis, presented in a question-and-answer format.

Q1: Why is my reaction yield consistently low, or why is the reaction failing altogether?

Low yields or reaction failure in copper-catalyzed 1,2,4-triazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[2]Use a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[2] It is also highly recommended to degas solvents to remove dissolved oxygen.[2]
Impure Starting Materials Impurities, particularly water, in reagents or solvents can interfere with the reaction.[1]Ensure all reagents and solvents are of high purity and are thoroughly dried before use.[1]
Reaction Atmosphere Some copper-catalyzed reactions are sensitive to air and moisture.[1]Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent catalyst deactivation and unwanted side reactions.[1]
Suboptimal Reaction Conditions The reaction may not be reaching completion due to insufficient heating, incorrect stoichiometry, or inappropriate choice of solvent or base.[1]Monitor reaction progress using TLC or LC-MS.[1] Systematically screen different temperatures, solvents, and bases to find the optimal conditions for your specific substrates.[3]
Catalyst Poisoning Certain functional groups, like thiols, can strongly coordinate with the copper catalyst, inhibiting its activity.[4]If your substrate contains such functional groups, consider using a higher catalyst loading or a more robust ligand.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? check_catalyst->check_reagents Yes solution_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize reactant ratios. check_reagents->solution_reagents No solution_conditions Screen different solvents, bases, and temperatures. Adjust reaction time. check_conditions->solution_conditions No success Yield > 80%? check_conditions->success Yes solution_catalyst->check_reagents solution_reagents->check_conditions solution_conditions->success end Problem Solved success->end Yes re_evaluate Re-evaluate Substrate/Reaction Design success->re_evaluate No selectivity_control problem Side Product Formation oxadiazole 1,3,4-Oxadiazole Formation problem->oxadiazole regioisomers Regioisomer Mixture problem->regioisomers solution_oxadiazole Use Milder Conditions Select Appropriate Catalyst oxadiazole->solution_oxadiazole solution_regioisomers Catalyst-Controlled Synthesis (e.g., Cu(II) vs. Ag(I)) regioisomers->solution_regioisomers outcome Improved Selectivity solution_oxadiazole->outcome solution_regioisomers->outcome experimental_workflow start Start reagents Combine Nitrile, Hydroxylamine HCl, and TEA in t-BuOH start->reagents heat1 Heat at 80 °C for 2h reagents->heat1 add_reagents Add Second Nitrile, Cu(OAc)₂, and Cs₂CO₃ in DMSO heat1->add_reagents heat2 Heat at 120 °C for 24h add_reagents->heat2 monitor Monitor by TLC heat2->monitor workup Aqueous Workup and Extraction monitor->workup Complete purify Purification by Chromatography workup->purify end Pure 1,2,4-Triazole purify->end

References

Technical Support Center: Enhancing the Solubility of Nitrophenyl-Triazole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with nitrophenyl-triazole compounds in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable experimental data. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to help you achieve consistent and meaningful results.

Troubleshooting Guide

Compound precipitation is a critical issue that can significantly affect the outcome of biological assays by reducing the effective concentration of the test compound. The following guide addresses common precipitation-related observations, their potential causes, and actionable solutions.

Observation Potential Cause(s) Recommended Solution(s)
Immediate precipitation upon dilution of DMSO stock in aqueous buffer. Solvent Shock: The rapid change in solvent polarity causes the compound to "crash out" of the solution.[1][2]- Perform a serial dilution of the DMSO stock in the pre-warmed (e.g., 37°C) aqueous buffer instead of a single large dilution.[2] - Add the DMSO stock to the aqueous solution dropwise while gently vortexing.[2]
High Final Concentration: The final concentration of the compound exceeds its kinetic solubility limit in the assay medium.[1]- Lower the final working concentration of the compound. - Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions.
Precipitation observed after incubation (e.g., in a 37°C incubator). Temperature Effects: Changes in temperature can decrease compound solubility.[1]- Pre-warm the assay medium to the experimental temperature before adding the compound.[1] - Ensure the incubator maintains a stable temperature.
pH Shift: The pH of the medium changes over time due to CO2 levels or cellular metabolism, affecting the solubility of ionizable compounds.[1]- Use a medium buffered with HEPES for better pH stability in a CO2 incubator. - Determine the pH-dependent solubility profile of your compound to understand its sensitivity to pH changes.[3]
Inconsistent assay results (e.g., variable IC50 values). Undetected Microprecipitation: The compound may be forming small, invisible precipitates, leading to variable concentrations in the assay wells.- Centrifuge plates at low speed before reading to pellet any precipitate. - Visually inspect wells under a microscope for any signs of precipitation.
Stock Solution Instability: The compound may be precipitating out of the DMSO stock solution during storage or after freeze-thaw cycles.[4]- Before use, warm the stock solution to room temperature or 37°C and vortex thoroughly to re-dissolve any precipitate.[1] - Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of nitrophenyl-triazole compounds?

A1: The low aqueous solubility of many nitrophenyl-triazole derivatives often stems from their chemical structure. These compounds typically possess a rigid aromatic core and a lipophilic (fat-soluble) nature, which makes them less soluble in water-based solutions.[5] The strong crystal lattice energy of the solid form can also contribute to poor solubility, as more energy is required to break the crystal structure and dissolve the compound.

Q2: I'm observing precipitation when I dilute my nitrophenyl-triazole compound from a DMSO stock into my aqueous assay buffer. What is happening?

A2: This common issue is known as "precipitation upon dilution" or "solvent shock."[1] DMSO is a powerful organic solvent that can dissolve many non-polar compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6] However, the tolerance can vary between different cell lines and assay types. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific experimental setup.

Q4: Can adjusting the pH of my buffer improve the solubility of my nitrophenyl-triazole compound?

A4: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[7] Triazole moieties can have basic properties, and their protonation at lower pH values can increase their aqueous solubility. It is advisable to determine the pH-solubility profile of your specific compound to identify the optimal pH range for your experiments, ensuring it is also compatible with your biological assay.[3][8]

Q5: What are co-solvents, and how can they help with solubility?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[9] They work by reducing the overall polarity of the solvent system.[10] Common co-solvents used in biological assays include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11] The choice and concentration of a co-solvent should be carefully optimized, as they can also affect the biological activity being measured.

Q6: How do cyclodextrins enhance the solubility of compounds?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate a poorly soluble "guest" molecule, like a nitrophenyl-triazole compound, within their hydrophobic core, forming an inclusion complex.[13] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[12][13]

Quantitative Data on Solubility Enhancement

The following tables provide a summary of the potential solubility improvements that can be achieved using different enhancement techniques. While specific data for nitrophenyl-triazole compounds is limited in the literature, these tables illustrate the typical fold-increase in solubility observed for various poorly soluble drugs.

Table 1: Solubility Enhancement with Co-solvents

Compound ClassCo-solvent SystemFold Increase in Solubility (Approx.)
Poorly Soluble DrugsEthanol/Water10 - 100
Poorly Soluble DrugsPropylene Glycol/Water50 - 500
Poorly Soluble DrugsPEG 400/Water100 - 1000+
Antidiabetic DrugsVarious Co-solventsUp to 792[9]

Table 2: Solubility Enhancement with Cyclodextrins

CompoundCyclodextrin TypeFold Increase in Solubility (Approx.)Reference
ItraconazoleHP-β-CD4000 - 5000[13]
Praziquantelβ-CD4.5 - 5.5[14]
CefiximeSBE-β-CD~23[13]
Dexamethasoneβ-CD25[13]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a method to determine the kinetic solubility of a compound, which is the concentration of a compound that remains in solution under specific, non-equilibrium conditions.

Materials:

  • Test compound

  • 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Nephelometer (or a plate reader capable of measuring light scatter/turbidity)

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Prepare Intermediate Plate: In a 96-well plate, perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.08 mM).

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

  • Add Compound: Transfer 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells containing PBS. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure Turbidity: Measure the light scattering (turbidity) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed above the baseline (DMSO control) is considered the kinetic solubility limit.[15]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for preparing small batches of drug-cyclodextrin complexes in a laboratory setting.[16]

Materials:

  • Nitrophenyl-triazole compound (guest)

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) (host)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Oven or vacuum desiccator

Procedure:

  • Weigh Components: Accurately weigh the nitrophenyl-triazole compound and the cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).

  • Form a Paste: Place the cyclodextrin in a mortar and add a small amount of deionized water to form a thick, uniform paste.

  • Incorporate the Drug: Gradually add the powdered nitrophenyl-triazole compound to the cyclodextrin paste.

  • Knead the Mixture: Knead the mixture thoroughly for 30-60 minutes. The constant pressure and mixing facilitate the inclusion of the drug into the cyclodextrin cavity.[16][17]

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.

  • Pulverize and Sieve: Pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a fine-mesh sieve to ensure uniformity. The resulting powder is the inclusion complex, which can be used for preparing aqueous solutions for biological assays.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for addressing solubility issues and a hypothetical signaling pathway where a nitrophenyl-triazole compound might act as an inhibitor.

Solubility_Enhancement_Workflow Start Start: Poorly Soluble Nitrophenyl-Triazole Compound Assess_Sol Assess Kinetic Solubility in Assay Buffer Start->Assess_Sol Sol_OK Is Solubility Sufficient for Assay? Assess_Sol->Sol_OK Proceed Proceed with Biological Assay Sol_OK->Proceed Yes Troubleshoot Troubleshoot & Enhance Solubility Sol_OK->Troubleshoot No End End: Compound Ready for Assay Proceed->End Method_pH Optimize pH Troubleshoot->Method_pH Method_Cosolvent Use Co-solvents (e.g., PEG, PG) Troubleshoot->Method_Cosolvent Method_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Troubleshoot->Method_Cyclodextrin Reassess Re-assess Solubility & Assay Compatibility Method_pH->Reassess Method_Cosolvent->Reassess Method_Cyclodextrin->Reassess Reassess->Sol_OK

Caption: Workflow for enhancing the solubility of nitrophenyl-triazole compounds.

Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation & Survival Transcription->Response Inhibitor Nitrophenyl-Triazole Compound (Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by a nitrophenyl-triazole compound.

References

Stability issues of 1,2,4-triazole derivatives in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2,4-triazole derivatives in various solvents. It is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,4-triazole ring in different chemical environments?

The 1,2,4-triazole ring is generally considered a stable aromatic heterocycle due to the delocalization of π-electrons.[1][2] It exhibits resistance to hydrolysis under neutral conditions and is relatively stable in the presence of many common organic solvents at ambient temperature.[1] However, its stability can be influenced by factors such as pH, temperature, light exposure, and the nature of substituents on the ring.[3] Under harsh conditions, such as high temperatures or extreme pH, degradation can occur. For instance, at temperatures above 200°C, the ring may undergo decomposition with the loss of nitrogen gas (N₂).[1]

Q2: What are the most common degradation pathways for 1,2,4-triazole derivatives in solution?

The primary degradation pathways for 1,2,4-triazole derivatives in solution include:

  • Hydrolysis: Cleavage of substituent groups or the triazole ring itself can occur under acidic or basic conditions, often accelerated by heat. The rate of hydrolysis is dependent on the specific substituents present.[4]

  • Oxidation: The triazole ring and its substituents can be susceptible to oxidation, particularly in the presence of oxidizing agents or under oxidative stress conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the degradation of the molecule. The photolytic stability varies significantly among different derivatives.[3]

  • Solvent-Mediated Degradation: Certain solvents can react with 1,2,4-triazole derivatives, leading to the formation of adducts or degradation products. The choice of solvent is therefore critical for maintaining the stability of these compounds in solution.

Q3: Which solvents are recommended for dissolving and storing 1,2,4-triazole derivatives?

The choice of solvent depends on the specific 1,2,4-triazole derivative and the intended application. For general laboratory use and short-term storage, common organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO) are often suitable.[5] However, for long-term storage, it is crucial to assess the stability of the specific derivative in the chosen solvent. It is recommended to store solutions at low temperatures (e.g., ≤ 4°C) and protected from light to minimize degradation.[6] For compounds with limited solubility in common organic solvents, aqueous buffer solutions may be used, but the pH should be carefully controlled to avoid acid- or base-catalyzed hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected Degradation of a 1,2,4-Triazole Derivative in Solution

Symptoms:

  • Appearance of new peaks in HPLC chromatograms over time.

  • Decrease in the peak area of the parent compound.

  • Change in the color or clarity of the solution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Solvent Instability The chosen solvent may be reacting with the compound. Test the stability of the compound in a panel of alternative solvents with varying polarities and proticities (e.g., acetonitrile, methanol, DMSO, tetrahydrofuran). Analyze the samples at regular intervals by HPLC to identify a more suitable solvent.
pH Effects If using an aqueous or protic solvent, the pH of the solution may be promoting hydrolysis. Buffer the solution to a neutral pH (around 7) and re-evaluate the stability. If the compound is more stable at a specific pH, use a buffer system that maintains that pH.
Light Sensitivity The compound may be photodegrading. Store the solution in amber vials or wrap the container in aluminum foil to protect it from light. Conduct a photostability study by exposing a solution to a controlled light source and comparing it to a dark control.
Temperature Effects Elevated temperatures can accelerate degradation. Store the solution at a lower temperature (e.g., 4°C or -20°C). If the experiment requires elevated temperatures, minimize the exposure time.
Oxidation The compound may be sensitive to oxidation. Degas the solvent before use and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon). The addition of an antioxidant may also be considered if compatible with the experimental setup.
Issue 2: Inconsistent Results in Stability-Indicating HPLC Analysis

Symptoms:

  • Poor peak shape (tailing, fronting, or splitting).

  • Shifting retention times.

  • Irreproducible peak areas.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inappropriate Column Chemistry The polarity of the 1,2,4-triazole derivative and its degradation products may not be suitable for the selected column. For polar derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more appropriate than a standard C18 column.[7]
Mobile Phase Mismatch The mobile phase composition may not be optimal for the separation. Adjust the organic modifier-to-aqueous ratio, the type of organic modifier (e.g., acetonitrile vs. methanol), and the pH of the aqueous phase to improve peak shape and resolution.
Co-elution of Degradation Products Degradation products may be co-eluting with the parent peak, leading to inaccurate quantification. Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify the mobile phase gradient, temperature, or column chemistry to improve separation.
Sample Overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.
Column Degradation The HPLC column may have degraded due to harsh mobile phase conditions or sample matrix effects. Flush the column according to the manufacturer's instructions or replace it with a new one.

Data on Stability of 1,2,4-Triazole Derivatives

The stability of 1,2,4-triazole derivatives is highly dependent on their specific structure and the experimental conditions. The following tables provide a summary of available quantitative data.

Table 1: Hydrolytic Stability of Selected 1,2,4-Triazole Fungicides in Aqueous Solutions

CompoundpHTemperature (°C)Half-life (days)
Epoxiconazole4.025120
7.025131
9.025151
Tebuconazole4.025257
7.025198
9.025187
Flutriafol4.025204
7.025182
9.025182

Data sourced from a study on the degradation of 1,2,4-triazole fungicides in the environment.[3]

Table 2: Photolytic Stability of Selected 1,2,4-Triazole Fungicides in Water

CompoundHalf-life (hours)
Epoxiconazole0.68
Tebuconazole2.35
Flutriafol9.30

Data sourced from a study on the degradation of 1,2,4-triazole fungicides in the environment.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of a 1,2,4-Triazole Derivative

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of the 1,2,4-triazole derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, neutralize the solution with 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for a specified period. Neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Heat the solid compound or a solution of the compound at a high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a solution of the compound to a photostability chamber with a controlled light source (e.g., UV and visible light) for a specified duration. A dark control sample should be run in parallel.

3. Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method, typically a stability-indicating HPLC method with a PDA or mass spectrometry (MS) detector.

4. Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Determine the percentage of degradation of the parent compound under each stress condition.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for a novel 1,2,4-triazole derivative.

1. Instrument and Columns:

  • HPLC system with a PDA or MS detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[7]

  • For polar compounds, a HILIC column may be necessary.[7]

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water.

  • If necessary, add a buffer to control the pH (e.g., ammonium formate or phosphate buffer). The pH can significantly affect the retention and peak shape of ionizable compounds.

  • Optimize the gradient profile to achieve good resolution between the parent compound and its degradation products.

3. Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity of the method is critical for a stability-indicating assay and should demonstrate that the parent peak is well-resolved from all degradation products and any matrix components.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of 1,2,4-triazole derivatives.

G cluster_0 Troubleshooting Workflow for Unexpected Degradation A Unexpected Degradation Observed B Check for Solvent Instability A->B C Evaluate pH Effects A->C D Assess Light Sensitivity A->D E Investigate Temperature Effects A->E F Consider Oxidation A->F G Identify Root Cause and Implement Solution B->G C->G D->G E->G F->G

Caption: A logical workflow for troubleshooting unexpected degradation of 1,2,4-triazole derivatives.

G cluster_1 Forced Degradation Study Workflow Start Prepare Stock Solution of 1,2,4-Triazole Derivative Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photodegradation Start->Photo Analysis Analyze Stressed Samples by HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluate Evaluate Degradation Profile and Identify Products Analysis->Evaluate

Caption: Experimental workflow for a forced degradation study of a 1,2,4-triazole derivative.

G cluster_2 Common Degradation Pathways Parent 1,2,4-Triazole Derivative Hydrolysis Hydrolysis (Acid/Base, Heat) Parent->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Parent->Oxidation Oxidizing Agent Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Signaling pathway diagram illustrating the common degradation pathways for 1,2,4-triazole derivatives.

References

Technical Support Center: Refinement of Protocols for Scaling Up 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Problem: Low or No Product Yield

  • Q1: My reaction shows a very low yield or no formation of the desired this compound. What are the potential causes and how can I resolve this?

    • A1: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended:

      • Reactant Quality: The 4-nitrobenzyl halide may have degraded, or the 1,2,4-triazole starting material could be impure or contain moisture.[1] Verify the purity of your reactants using appropriate analytical techniques (e.g., NMR, melting point). Ensure starting materials are thoroughly dried.[1]

      • Reaction Conditions: The reaction temperature may be insufficient, or the reaction time too short.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a gradual increase in temperature or extending the reaction time. For sluggish reactions, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]

      • Base Inefficiency: If using a base to deprotonate the 1,2,4-triazole, ensure it is of good quality and used in a sufficient amount (at least stoichiometric equivalence).[2] Incomplete deprotonation will result in a low yield.[2]

Problem: Poor Regioselectivity (Mixture of Isomers)

  • Q2: My product is a mixture of this compound (N1-alkylation) and 4-[(4-Nitrophenyl)methyl]-4H-1,2,4-triazole (N4-alkylation). How can I improve the regioselectivity?

    • A2: Achieving high regioselectivity in the N-alkylation of unsubstituted 1,2,4-triazole is a common challenge, as alkylation can occur at both the N1 and N4 positions.[1][3] The final isomer ratio is influenced by several factors:

      • Base and Solvent System: The choice of base and solvent is critical. For the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as the base in THF has been reported to consistently yield a 90:10 ratio of N1 to N4 isomers.[4][5]

      • Steric and Electronic Effects: While not applicable for the unsubstituted triazole, for substituted triazoles, bulky groups on the triazole ring or the alkylating agent will generally favor alkylation at the less sterically hindered nitrogen.[3]

      • Temperature: The reaction temperature can sometimes influence the isomer ratio.[3] Experimenting with different temperatures may help favor the desired isomer.

Problem: Formation of Side Products

  • Q3: My reaction mixture is complex and contains unidentified byproducts. What could be causing this?

    • A3: The formation of byproducts can complicate purification and reduce yield.

      • Over-alkylation: Using an excess of the alkylating agent or harsh reaction conditions can lead to the formation of quaternary triazolium salts.[2] Use a slight excess of the 1,2,4-triazole to ensure the complete consumption of the 4-nitrobenzyl halide.[2]

      • Decomposition: Sensitive functional groups on starting materials or the product might decompose under the reaction conditions.[1] Ensure the reaction temperature is not excessively high.

      • Solvent or Impurity Reactions: The solvent or impurities in the reagents may participate in side reactions.[1] Always use high-purity, dry solvents and ensure all reagents are pure.[1]

Problem: Difficulty in Product Isolation and Purification

  • Q4: I am finding it difficult to separate the N1 and N4 isomers. What are the recommended purification methods?

    • A4: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities.[3]

      • Silica Gel Column Chromatography: This is the most common method for separating the regioisomers.[3][4] Careful selection of the eluent system is crucial. A gradient elution (e.g., from a non-polar solvent like hexane to a more polar solvent like ethyl acetate) is often required to achieve good separation.[6]

      • Recrystallization/Distillation: The N1 and N4 isomers have different volatilities and polarities, which can sometimes be exploited for separation by distillation or recrystallization.[4]

      • Aqueous Work-up: Be aware that differences in water solubility between isomers can lead to the loss of one isomer during aqueous work-up, which may give a false impression of high regioselectivity.[4][5]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes for producing 1,2,4-triazoles?

    • A1: Common methods include the Pellizzari reaction (reacting an amide with a hydrazide) and the Einhorn-Brunner reaction.[1][7] Modern methods often involve metal-catalyzed reactions, such as copper-catalyzed oxidative coupling or cyclization reactions.[8][9] For N-substituted triazoles like the target compound, N-alkylation of the parent 1,2,4-triazole is a direct and common approach.[4]

  • Q2: How does the choice of base affect the N-alkylation of 1,2,4-triazole?

    • A2: The base plays a crucial role in deprotonating the 1,2,4-triazole to form the triazolate anion. The nature of the base and its counter-ion, along with the solvent, influences the site of alkylation.[3] While various bases can be used, DBU in THF is a mild and convenient option that provides good yields and consistent regioselectivity for this specific alkylation.[4]

  • Q3: What are the key considerations when scaling up this synthesis?

    • A3: Scaling up from a lab-scale batch requires careful consideration of several factors:

      • Heat Transfer: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal temperature.

      • Mixing: Efficient mixing is critical to ensure homogeneity and consistent reaction rates.[10] For larger volumes, mechanical overhead stirrers are necessary.[10]

      • Purification: Large-scale purification can be a bottleneck. Column chromatography may become impractical. Developing a crystallization method for the final product is highly desirable for large-scale production.[10]

      • Safety: 4-nitrobenzyl halides are lachrymators and should be handled with appropriate personal protective equipment in a well-ventilated area.

Data Presentation

Table 1: Effect of Base and Solvent on the Regioselectivity of Alkylation of 1,2,4-Triazole with 4-Nitrobenzyl Bromide.

EntryBaseSolventN1:N4 Isomer Ratio (Crude)
1DBUTHF90:10
2K₂CO₃DMF90:10
3Cs₂CO₃DMF88:12
4NaHTHF86:14

Data adapted from Bulger, P. G., et al. (2000). Tetrahedron Letters.[4]

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation of 1,2,4-Triazole

This protocol is based on the alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide using DBU as a base.[4]

Materials:

  • 1,2,4-Triazole

  • 4-Nitrobenzyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,4-triazole (1.0 eq.) in anhydrous THF, add DBU (1.05 eq.) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 15-20 minutes.

  • Add a solution of 4-nitrobenzyl bromide (1.0 eq.) in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the precipitated DBU hydrobromide salt can be removed by filtration.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product, consisting of a mixture of N1 and N4 isomers, can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the isomers.[4] The 1-isomer is typically the major product.[4]

Protocol 2: Synthesis via Reaction with 4-Amino-1,2,4-triazole

This is a one-pot procedure described in a patent.[11]

Materials:

  • 4-Nitrobenzyl bromide

  • 4-Amino-1,2,4-triazole

  • Isopropyl alcohol

  • Hydrochloric acid (12 M)

  • Sodium nitrite

  • Ammonia solution

  • Activated charcoal

Procedure:

  • Step 1 (Alkylation): Stir a mixture of 4-nitrobenzyl bromide (64.22 g) and 4-amino-1,2,4-triazole (26 g) in isopropyl alcohol (586 ml) at reflux for 7.5 hours.[11]

  • Step 2 (Solvent Exchange): Replace the isopropyl alcohol with water via azeotropic distillation under vacuum. The final volume of the aqueous slurry should be approximately 750 ml.[11]

  • Step 3 (Deamination): Cool a portion of the slurry (e.g., 675 ml) to -2°C. Add concentrated hydrochloric acid (50.8 ml) over a few minutes.[11]

  • Slowly add a solution of sodium nitrite (21.7 g) in water (86 ml) dropwise, keeping the temperature between -2°C and -1°C.[11]

  • Allow the reaction to warm to 18°C over 30 minutes, then increase the temperature to 28°C and hold for 1 hour.[11]

  • Step 4 (Purification & Isolation): Treat the solution with activated charcoal (4.5 g) for 15 minutes and then filter.

  • Make the filtrate basic with ammonia solution. The product will precipitate.[11]

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound.[11] A yield of 83.3% has been reported for this procedure.[11]

Mandatory Visualization

experimental_workflow start Start: Reactants reactants 1,2,4-Triazole 4-Nitrobenzyl Bromide DBU, THF start->reactants Prepare reaction N-Alkylation Reaction (Room Temperature) reactants->reaction Combine filtration Filtration (Remove DBU Salt) reaction->filtration Process concentration Concentration (Evaporate THF) filtration->concentration crude_product Crude Product (Mixture of N1 & N4 Isomers) concentration->crude_product purification Silica Gel Column Chromatography crude_product->purification Purify product Pure 1-[(4-Nitrophenyl)methyl] -1H-1,2,4-triazole (N1) purification->product Isolate Major isomer N4 Isomer purification->isomer Isolate Minor

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Reaction Failure check_reactants Check Reactant Purity and Stoichiometry start->check_reactants reactant_issue Impure/Wet Reagents or Incorrect Stoichiometry? check_reactants->reactant_issue purify_reactants Purify/Dry Reagents Verify Stoichiometry reactant_issue->purify_reactants Yes check_conditions Review Reaction Conditions reactant_issue->check_conditions No success Yield Improved purify_reactants->success conditions_issue Temp Too Low? Time Too Short? Inefficient Base? check_conditions->conditions_issue optimize_conditions Increase Temp/Time Use Fresh/Better Base Monitor with TLC conditions_issue->optimize_conditions Yes check_side_reactions Analyze for Side Products (TLC/NMR) conditions_issue->check_side_reactions No optimize_conditions->success side_reactions_issue Isomer Mixture? Byproducts Present? check_side_reactions->side_reactions_issue optimize_selectivity Adjust Base/Solvent See Purification Guide side_reactions_issue->optimize_selectivity Yes side_reactions_issue->success No optimize_selectivity->success

Caption: Troubleshooting decision tree for low-yield synthesis reactions.

References

Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microwave-assisted synthesis of 1,2,4-triazoles for higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate Solvent: The chosen solvent may not efficiently absorb microwave radiation, leading to insufficient heating.[1][2]Select a solvent with a higher dielectric constant for better microwave absorption. Effective solvents for 1,2,4-triazole synthesis include DMF, ethanol, n-butanol, and toluene.[1]
Suboptimal Temperature: The reaction temperature might be too low for the reaction to proceed efficiently.[1]Incrementally increase the reaction temperature by 10-20°C. A typical range for these syntheses is 80-180°C.[1][3] Some reactions can be performed at up to 150°C for several hours.
Incorrect Reaction Time: The duration of the reaction may be insufficient for completion.[1]Increase the reaction time. While microwave synthesis is rapid, some reactions may still require several minutes to hours to achieve high yields.[1]
Catalyst Inactivity or Decomposition: The catalyst may be unstable under the reaction conditions or unsuitable for the specific substrates.[1][4]Ensure the catalyst is fresh and handled under appropriate conditions (e.g., an inert atmosphere if required). Consider screening different catalysts. For instance, Cp(RuCl)4 was found to be more stable in toluene than CpRuCl(COD).[1][4]
Reagent Purity: Impurities in starting materials can interfere with the reaction.Use high-purity reagents and solvents.
Formation of Side Products/Dimers Prolonged Reaction Time: Longer reaction times can lead to the decomposition of the catalyst and the formation of dimers.[4]Optimize the reaction time to maximize the yield of the desired product while minimizing side reactions. Monitor the reaction progress using techniques like TLC.
High Temperature: Excessive heat can lead to the degradation of reagents or products.Carefully control the reaction temperature. Consider using dynamic heating methods, cycling between high and low temperatures to prevent the system from reaching equilibrium.[4]
Inconsistent Results Uneven Heating: In some microwave reactors, "hot spots" can lead to uneven heating of the reaction mixture.[5]Use a high-quality microwave reactor with a stirrer to ensure uniform heating.[5]
Pressure Build-up: Heating reactions above the solvent's boiling point can cause a dangerous build-up of pressure.[5][6]Use sealed reaction vessels designed for high pressures and temperatures. Modern microwave reactors have built-in pressure sensors for safety.[3]

Frequently Asked Questions (FAQs)

Q1: Why is microwave-assisted synthesis preferred over conventional heating for 1,2,4-triazoles?

A1: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, and often improved product purity.[7][8][9][10][11] This is due to efficient and uniform heating of the reaction mixture through direct interaction with polar molecules.[8][12][13] This method aligns with the principles of green chemistry by reducing solvent consumption and energy usage.[5][14][15]

Q2: How do I select the appropriate solvent for my reaction?

A2: The choice of solvent is critical for efficient microwave heating.[4] Solvents with high dielectric constants, such as DMF, ethanol, and n-butanol, are generally good choices as they absorb microwave energy effectively.[1][2] However, even non-polar solvents like toluene can be effective in some cases.[1][4] The selection should also consider the solubility of your reactants and the reaction temperature.

Q3: What are the key parameters to optimize for higher yields?

A3: To maximize the yield of 1,2,4-triazoles, you should systematically optimize the following parameters:

  • Solvent: As discussed in Q2.

  • Temperature: Typically between 80-180°C.[1][3]

  • Reaction Time: Can range from a few minutes to several hours.[1][7]

  • Catalyst: The type and concentration of the catalyst can significantly impact the reaction.[1][4]

  • Reagent Concentration: The molar ratio of the reactants should be optimized.[3]

Q4: How can I monitor the progress of my microwave-assisted reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates, visualizing the spots with ultraviolet light. This allows you to determine the optimal reaction time and check for the formation of byproducts.

Q5: Are there any safety concerns with microwave-assisted synthesis?

A5: Yes, safety is a crucial consideration. Using sealed containers can lead to explosions if the pressure becomes too high.[5] It is essential to use microwave vials designed for high pressure and to ensure the microwave reactor has reliable temperature and pressure sensors.[3] Reactions with volatile compounds require extra caution.[6]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,3-Triazole Derivatives

MethodCatalystSolventTimeYield (%)Reference
ConventionalCuIDMF:H₂O (1:3)8 h48-62[16]
MicrowaveCuIDMF10 min75-90[16]

Table 2: Optimization of Solvent for Microwave-Assisted Triazole Production

SolventBoiling Point (°C)Product to Reactant Ratio
Acetonitrile821 : 2.19
Dioxane101.11 : 0.07
DMF1531 : 0.11
Ethanol781 : 2.90
THF661 : 0.97
Toluene1111 : 0.85

Data adapted from a study on the effects of microwave irradiation on triazole production. The ratio indicates the relative amounts of product and unreacted starting material.[4]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of Aminoguanidine Hydrochloride:

    • In a suitable vessel, mix aminoguanidine bicarbonate (0.01 mol) with a 37% solution of HCl (0.015 mol).

    • Stir the mixture for 1 hour.

    • Evaporate the water to obtain dry aminoguanidine hydrochloride.[3]

  • Reaction Setup:

    • In a 10 mL microwave process vial, combine the prepared aminoguanidine hydrochloride (from step 1) with the desired carboxylic acid (0.012 mol).[3]

    • For solid carboxylic acids, a solvent such as isopropanol may be used.[3]

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 180°C for 3 hours. The temperature and pressure should be monitored by the reactor's sensors.[3]

  • Work-up and Isolation:

    • After cooling, neutralize the resulting melt with a 10% aqueous solution of NaOH to a pH of 8.

    • Evaporate the solvent in a vacuum.

    • Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the purified 5-substituted 3-amino-1,2,4-triazole.[3]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation prep Prepare Aminoguanidine Hydrochloride mix Mix Reagents in Microwave Vial prep->mix irradiate Microwave Irradiation (e.g., 180°C, 3h) mix->irradiate neutralize Neutralize with NaOH solution irradiate->neutralize evaporate Evaporate Solvent neutralize->evaporate crystallize Recrystallize Product evaporate->crystallize end End crystallize->end start Start start->prep troubleshooting_yield decision decision issue Low Product Yield decision1 Is the solvent appropriate? issue->decision1 action1 Select a solvent with a higher dielectric constant (e.g., DMF, Ethanol) decision1->action1 No decision2 Is the temperature optimal? decision1->decision2 Yes final_check Re-evaluate Yield action1->final_check action2 Increase temperature incrementally (10-20°C) decision2->action2 No decision3 Is the reaction time sufficient? decision2->decision3 Yes action2->final_check action3 Increase reaction time decision3->action3 No decision4 Is the catalyst active? decision3->decision4 Yes action3->final_check action4 Use fresh catalyst or screen other catalysts decision4->action4 No decision4->final_check Yes action4->final_check

References

Structure-activity relationship (SAR) optimization of 1,2,4-triazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and data interpretation resources for researchers, scientists, and drug development professionals engaged in the structure-activity relationship (SAR) optimization of 1,2,4-triazole analogs.

Troubleshooting & FAQs

This section addresses common challenges encountered during the synthesis, testing, and optimization of 1,2,4-triazole derivatives.

Q1: My novel 1,2,4-triazole analog shows unexpectedly low or no bioactivity. What are the potential causes and how can I troubleshoot this?

A1: Low bioactivity is a common issue that can stem from several factors related to the compound itself, the assay, or data interpretation.[1] Consider the following troubleshooting steps:

  • Compound Solubility: Poor solubility in the assay buffer can lead to a lower effective concentration than intended.[1]

    • Solution: Ensure the compound is fully dissolved, potentially using a solvent like DMSO. Verify that the final solvent concentration does not cause precipitation or cellular toxicity.[1]

  • Compound Stability: The analog may be degrading under experimental conditions (e.g., pH, temperature, light).[1]

    • Solution: Perform stability tests by incubating the compound in the assay buffer for the experiment's duration and analyze for degradation products using methods like HPLC.

  • Structure-Activity Relationship (SAR) Mismatch: The specific substitutions on the triazole or associated rings can dramatically influence bioactivity.[1] Electron-donating or electron-withdrawing groups, for instance, can alter target binding.[2]

    • Solution: Re-evaluate the design based on established SAR for 1,2,4-triazoles. Even minor structural modifications can significantly impact potency.[3]

  • Assay-Related Issues:

    • Incorrect Assay Choice: The biological assay may not be suitable for the intended target or mechanism.[1]

    • Cell Line/Target Viability: The chosen cell line might not express the target at sufficient levels, or a purified enzyme could be inactive.[1]

    • Assay Interference: The compound itself might interfere with the assay technology (e.g., autofluorescence, reporter enzyme inhibition), leading to false negatives.[1]

  • Data Interpretation:

    • High Variability: Significant well-to-well or plate-to-plate variability can obscure a real biological effect.[1]

Q2: I'm observing inconsistent results in my cell-based assays. What should I check?

A2: Inconsistent results often point to issues with experimental technique or reagents.

  • Reagent Quality: Ensure all reagents, including cell culture media, buffers, and detection agents, are high quality and not expired.[1]

  • Pipetting and Mixing: Inconsistent pipetting can lead to significant variability. Ensure all reagents are mixed thoroughly in the wells. Tapping the plate gently can help.[4]

  • Bubbles: Air bubbles in wells can interfere with absorbance or fluorescence readings.[4] Be careful during pipetting to avoid them.

  • Sample Dilution: If this is the first time testing a particular analog, perform a preliminary serial dilution to find the optimal concentration range and determine if dilution is necessary.[4]

Q3: My compound has good biochemical potency but poor cellular activity. How can I bridge this gap?

A3: A discrepancy between biochemical and cellular activity is a frequent challenge in drug discovery, often pointing to issues with cell permeability, metabolic stability, or efflux.

  • Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. Consider modifications to improve lipophilicity, but be aware that this can be a delicate balance, as excessive lipophilicity can also be detrimental.[3]

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes.

    • Solution: Conduct microsomal stability assays to assess metabolic liabilities.[3] "Metabolic hot spot" predictions can identify parts of the molecule susceptible to oxidation, guiding further chemical modifications.[3]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • SAR Cliff: Significant differences between biochemical and cellular activity can sometimes be observed even with minor structural changes, a phenomenon known as an "SAR cliff".[3]

Q4: What are the key synthetic challenges when preparing libraries of 1,2,4-triazole analogs?

A4: While many synthetic routes exist, challenges can arise. A lack of generalized information on modern synthesis methods can be a hurdle.[5] Key strategies include cyclocondensation reactions and microwave-assisted synthesis, which can offer high yields and efficiency.[5][6] Common starting points involve the reaction of isothiocyanates with hydrazides to yield thioureas, followed by cyclization in an alkaline medium.[6]

Quantitative Data Summary

The following tables summarize representative SAR data for 1,2,4-triazole analogs, demonstrating how structural modifications influence biological activity.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives (IC₅₀ in µM) [7]

Compound IDSubstitution PatternMCF-7 (Breast)Hela (Cervical)A549 (Lung)
7d 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one with 4-Cl>5011.85>50
7e 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one with 4-F>5011.97>50
10a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione21.3611.1222.14
10d 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione with 4-Cl14.2110.2115.23
Letrozole Reference Drug25.1229.3328.98

Data adapted from a study on novel 1,2,4-triazole derivatives as potential anticancer agents.[8]

Table 2: SAR Summary of p97 Inhibitors [3]

CompoundR Group Modificationp97 ATPase IC₅₀ (nM)Cellular UbG76V-GFP EC₅₀ (µM)Solubility (PBS, µM)Mouse Microsomal T₁/₂ (min)
NMS-873 (3) Cyclopentane200.3869
4 Cyclohexane602.4NDND
5 Acyclic polar moiety2012>40260ND
6 Cyclohexene241.11924

ND: Not Determined. Data shows that even small changes to the thioether substituent, like expanding a cyclopentane to a cyclohexane ring, can reduce potency.[3]

Experimental Protocols

This section provides generalized methodologies for key experiments in the SAR optimization of 1,2,4-triazole analogs.

1. General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

This protocol describes a common method for synthesizing the triazole core.

  • Thiourea Derivative Synthesis: React an appropriate isothiocyanate derivative with an acid hydrazide (e.g., isonicotinic acid hydrazide) to yield the corresponding thiourea.[6] The reaction is typically carried out in a suitable solvent like ethanol.

  • Cyclization: Treat the resulting thiourea derivative with an alkaline medium, such as 4N NaOH, and reflux.[6] The cyclization reaction forms the 1,2,4-triazole ring.

  • Purification: After cooling, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][8]

2. In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, Hela, A549) into 96-well plates at a specified density and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole analogs (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.[8]

3. Physicochemical Property Assays

  • Aqueous Solubility: Can be measured by adding the compound to a phosphate-buffered saline (PBS) solution, shaking, and then measuring the concentration of the dissolved compound in the supernatant by a suitable analytical method after centrifugation.[3]

  • Metabolic Stability: Typically assessed by incubating the compound with liver microsomes (e.g., mouse liver microsomes) and a cofactor like NADPH. The concentration of the parent compound remaining over time is measured by LC-MS/MS to determine the half-life (T₁/₂).[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes in SAR optimization.

Troubleshooting_Workflow Start Low / No Bioactivity Observed CheckCompound Step 1: Verify Compound Properties Start->CheckCompound Solubility Is solubility adequate? CheckCompound->Solubility Stability Is compound stable? Solubility->Stability Yes OptimizeSol Optimize formulation (e.g., change solvent) Solubility->OptimizeSol No CheckAssay Step 2: Validate Assay Stability->CheckAssay Yes OptimizeStab Modify labile functional groups Stability->OptimizeStab No Interference Assay interference? CheckAssay->Interference Controls Are controls (positive/negative) behaving as expected? Interference->Controls No CounterScreen Run counter-screen for interference Interference->CounterScreen Yes CheckData Step 3: Review Data Analysis Controls->CheckData Yes RefineProtocol Refine assay protocol (e.g., pipetting, reagents) Controls->RefineProtocol No Variability Is data variability high? CheckData->Variability Redesign Re-evaluate SAR & Redesign Analog Variability->Redesign No / Resolved Reanalyze Re-process raw data Variability->Reanalyze Yes OptimizeSol->CheckCompound OptimizeStab->Redesign CounterScreen->CheckAssay RefineProtocol->CheckAssay Reanalyze->CheckData

Caption: Troubleshooting workflow for low bioactivity in 1,2,4-triazole analogs.

SAR_Optimization_Cycle cluster_0 Design & Synthesis cluster_1 Testing & Screening cluster_2 Analysis & Iteration Design Design Analogs (Computational Modeling) Synthesize Chemical Synthesis & Purification Design->Synthesize Biochem Biochemical Assays (e.g., Enzyme Inhibition) Synthesize->Biochem Cellular Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Biochem->Cellular ADME Physicochemical Profiling (Solubility, Stability) Cellular->ADME Analyze Analyze Data & Establish SAR Identify Identify Lead Compound(s) Analyze->Identify Identify->Design  Next Generation Design Signaling_Pathway_Inhibition Analog 1,2,4-Triazole Analog Target Target Enzyme (e.g., Kinase, p97 ATPase) Analog->Target Inhibition Product Product Target->Product Apoptosis Apoptosis (Programmed Cell Death) Target->Apoptosis Inhibition leads to Substrate Substrate Substrate->Target Downstream Downstream Signaling Product->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Validation & Comparative

Comparative Efficacy of 1,2,4-Triazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and more effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, 1,2,4-triazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of different series of 1,2,4-triazole derivatives, summarizing their in vitro anticancer efficacy, detailing the experimental protocols used for their evaluation, and visualizing key cellular pathways and experimental workflows.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of various 1,2,4-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the IC50 values of representative 1,2,4-triazole derivatives against a panel of human cancer cell lines.

Derivative ClassCompoundMCF-7 (Breast) IC50 (µM)Hela (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)Other Cell Lines IC50 (µM)
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones 7d (2,4-di-Cl) 10.127.833.4-
7e (4-Br) 11.59.239.7-
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones 10a 6.435.621.1-
1,2,4-Triazole Schiff Bases 7l -1.8--
Unnamed Derivative --144.1 (µg/mL)Bel7402 (Hepatoma): 195.6 (µg/mL)
1,2,4-Triazole-Pyridine Hybrids TP6 ---B16F10 (Murine Melanoma): 41.12

Experimental Protocols

The evaluation of the anticancer potential of 1,2,4-triazole derivatives predominantly relies on in vitro cytotoxicity assays. The following is a detailed methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, Hela, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 1 x 10^4 cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

  • The 1,2,4-triazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • A series of dilutions of the test compounds are prepared in the culture medium.

  • The medium from the seeded wells is replaced with the medium containing various concentrations of the test compounds. A control group receives medium with DMSO (vehicle control), and another group receives only fresh medium (untreated control).

  • The plates are then incubated for a specified period, typically 48 or 72 hours.[1]

3. MTT Addition and Incubation:

  • Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[2]

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3][4]

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[4][5]

  • The plate is gently agitated to ensure complete dissolution of the formazan.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[4]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR-BRAF pathway.

EGFR_BRAF_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Triazole->BRAF

Caption: Inhibition of the EGFR-BRAF signaling pathway by 1,2,4-triazole derivatives.

Experimental Workflow

The process of evaluating the anticancer activity of novel compounds follows a structured workflow.

MTT_Assay_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment (48-72h incubation) cell_seeding->treatment compound_prep Prepare 1,2,4-Triazole Derivative Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (2-4h incubation) treatment->mtt_addition solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance data_analysis Data Analysis (Calculate IC50) absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Validating the Antitrypanosomal Potential of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safer treatments for trypanosomal infections, such as Chagas disease and Human African Trypanosomiasis (HAT), remains a critical global health challenge. Current therapies, primarily benznidazole and nifurtimox, are hampered by issues of toxicity and variable efficacy, particularly in the chronic stages of the diseases.[1][2][3] In this context, 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have emerged as a promising class of compounds with potent antitrypanosomal activity. This guide provides a comparative analysis of these derivatives, supported by experimental data, to validate their potential as next-generation therapeutic agents.

Performance Comparison: Triazole Derivatives vs. Standard of Care

Recent studies have demonstrated that 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives exhibit superior in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, when compared to the current first-line drug, benznidazole.[1][2] The key metrics for this comparison are the 50% inhibitory concentration (IC50), which measures the potency of the compound against the parasite, and the 50% cytotoxic concentration (CC50), which assesses its toxicity to mammalian cells. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile.

CompoundTarget OrganismFormIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
Hit 1 T. cruzi (Tulahuen)Trypomastigote7LLC-MK2>800114[1][2]
Compound 16 T. cruzi (Tulahuen CL2)Trypomastigote6 ± 1LLC-MK2, C2C12>400>66[1]
Compound 16 T. cruziAmastigote0.13 - 0.16LLC-MK2, C2C12>400>400[1]
Compound 19 T. cruziAmastigote0.10 - 0.11LLC-MK2, C2C12>400>400[1]
Benznidazole (BZN) T. cruzi (Tulahuen)Trypomastigote34---[1][2]
Benznidazole (BZN) T. cruziAmastigote1.4 - 6LLC-MK2, C2C12-14.4 - 32.8[1]
Nifurtimox (NFX) T. cruziEpimastigote2.46 ± 2.25---[4]
Nifurtimox (NFX) T. cruziTrypomastigote3.60 ± 2.67---[4]
Nifurtimox (NFX) T. cruziAmastigote2.62 ± 1.22---[4]

As evidenced in the table, several 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, notably compounds 16 and 19 , display significantly lower IC50 values against both the trypomastigote and, crucially, the intracellular amastigote forms of T. cruzi compared to benznidazole.[1] The exceptional potency against the amastigote stage is particularly noteworthy, as this is the replicative form responsible for the chronic phase of Chagas disease.[1] Furthermore, these compounds exhibit high selectivity indices, indicating a promising therapeutic window with minimal host cell toxicity.[1]

Experimental Protocols

The validation of these compounds relies on robust and standardized experimental methodologies. Below are detailed protocols for the key assays used in the evaluation of antitrypanosomal activity and cytotoxicity.

In Vitro Antitrypanosomal Activity Assay (T. cruzi)

This protocol is adapted from studies evaluating the efficacy of novel antitrypanosomal agents.[1][5]

  • Parasite Culture: Trypanosoma cruzi epimastigotes are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C. Trypomastigotes are obtained from the supernatant of infected LLC-MK2 cells maintained in RPMI-1640 medium with 2% FBS.

  • Assay Preparation: The assay is performed in 96-well microplates. Test compounds are serially diluted in the appropriate culture medium.

  • Trypomastigote Assay: Trypomastigotes are seeded at a density of 1 x 10^6 parasites/mL. The plates are incubated with the test compounds for 24 hours at 37°C. Parasite viability is assessed by counting motile parasites in a Neubauer chamber.

  • Amastigote Assay: LLC-MK2 cells are seeded in 96-well plates and infected with trypomastigotes. After 24 hours, the medium is replaced with fresh medium containing the test compounds. The plates are incubated for 48-72 hours. The cells are then fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by microscopic examination.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

In Vitro Cytotoxicity Assay

This protocol outlines the procedure for assessing the toxicity of the compounds to mammalian cells.[6][7]

  • Cell Culture: Mammalian cell lines (e.g., LLC-MK2, C2C12, or L6) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are incubated for another 48-72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or resazurin reduction assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curves using non-linear regression.

Proposed Mechanism of Action and Experimental Workflow

The presence of a nitro group on the phenyl ring of these triazole derivatives suggests a mechanism of action similar to that of benznidazole and nifurtimox. These established drugs are prodrugs that are activated by a parasitic type I nitroreductase (NTR).[8][9][10] This enzyme, which is absent in mammalian cells, reduces the nitro group to generate toxic metabolites that induce parasitic cell death.[9][10]

G cluster_parasite Trypanosome Parasite cluster_host Mammalian Host Cell Prodrug 4-(4-nitrophenyl)-1H-1,2,3-triazole Derivative (Prodrug) NTR Type I Nitroreductase (NTR) Prodrug->NTR Activation ActivatedMetabolites Reactive Nitrogen Metabolites NTR->ActivatedMetabolites Reduction CellDeath Parasite Cell Death ActivatedMetabolites->CellDeath Induces Prodrug_host 4-(4-nitrophenyl)-1H-1,2,3-triazole Derivative (Inactive) NoNTR Absence of Type I NTR Prodrug_host->NoNTR NoActivation No Activation NoNTR->NoActivation

Caption: Proposed mechanism of action for 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives.

The experimental workflow for validating these compounds follows a logical progression from initial screening to more complex biological evaluations.

G cluster_workflow Drug Discovery Workflow A Synthesis of 4-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives B In Vitro Antitrypanosomal Screening (IC50) A->B C In Vitro Cytotoxicity Assay (CC50) A->C D Calculation of Selectivity Index (SI = CC50/IC50) B->D C->D E Lead Compound Identification D->E F In Vivo Efficacy Studies (Animal Models) E->F G Mechanism of Action Studies E->G

Caption: Experimental workflow for validating antitrypanosomal compounds.

References

Structure-Activity Relationship (SAR) of Biologically Active 1,2,4-Triazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Due to its unique physicochemical properties, metabolic stability, and ability to engage in various biological interactions, this moiety is integral to many approved drugs.[3] This guide provides a comparative analysis of the structure-activity relationships of 1,2,4-triazole derivatives across anticancer, antifungal, and antimicrobial applications, supported by quantitative data and detailed experimental protocols.

Anticancer Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole-based compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells.[1][4] These mechanisms include the inhibition of crucial enzymes like kinases and topoisomerases, interference with DNA, and modulation of apoptotic pathways.[1]

A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro cytotoxic effects against various human cancer cell lines. The following table summarizes the structure-activity relationship of selected compounds.

Table 1: Anticancer Activity of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Derivatives

CompoundR1R2IC50 (µM) vs. HelaIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
7a HH12.515.329.8
7d 4-BrH10.214.118.2
7e 2,4-di-ClH11.513.519.5
10a H-5.66.4321.1
10d 4-Br-9.810.216.5

Data sourced from a study on novel 1,2,4-triazole derivatives as potential anticancer agents.[5]

The SAR studies for this series revealed that the substitution pattern on the phenyl rings significantly influences the anticancer activity. For instance, compound 10a from the butane-1,4-dione series showed promising activity against Hela and MCF-7 cell lines.[5] The introduction of electron-withdrawing groups, such as bromine and chlorine at the para and di-chloro positions of the phenyl ring (compounds 7d , 7e , and 10d ), also demonstrated notable cytotoxic activity.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of the synthesized 1,2,4-triazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These were further diluted with the culture medium to obtain various concentrations. The cells were then treated with these concentrations and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves generated by plotting the percentage of cell viability against the compound concentration.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazoles are a cornerstone of antifungal therapy, with many commercial drugs like fluconazole and itraconazole featuring this scaffold. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][7]

The following table presents the antifungal activity of a series of 1,2,4-triazole derivatives against various fungal strains.

Table 2: Antifungal Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

CompoundRMIC (µg/mL) vs. M. gypseumMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
5b 4-Cl15.62>1000>1000
5c 4-F15.62>1000>1000
5d 4-Br15.62>1000>1000
5e 4-NO27.81>1000>1000
Ketoconazole -31.2562.5125

Data sourced from a study on the synthesis and antifungal activity of novel 1,2,4-triazole derivatives.[3]

The SAR analysis of this series indicated that the presence of electron-withdrawing groups on the phenyl ring enhances antifungal activity, particularly against Microsporum gypseum.[3] Compound 5e , with a nitro group at the para position, exhibited the most potent activity, with an MIC value of 7.81 µg/mL, which is superior to the standard drug ketoconazole.[3]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

The minimum inhibitory concentration (MIC) of the synthesized compounds against fungal strains was determined using the broth microdilution method.

  • Culture Preparation: Fungal strains were cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature. A standardized inoculum was prepared in a sterile saline solution.

  • Compound Dilution: The test compounds were dissolved in DMSO to create stock solutions. Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Sabouraud Dextrose Broth).

  • Inoculation: Each well was inoculated with the standardized fungal suspension.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.

Antimicrobial Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Their mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.

The following table summarizes the antibacterial activity of a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives.

Table 3: Antibacterial Activity of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives

CompoundMIC (µg/mL) vs. S. aureus ATCC 25923MIC (µg/mL) vs. B. subtilis ATCC 6633
4l 31.25250
6h 25015.63
Cefuroxime 0.490.49

Data sourced from a study on the synthesis and antimicrobial evaluation of novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives.[9]

In this study, compound 4l showed the highest activity against Staphylococcus aureus, while compound 6h was most effective against Bacillus subtilis.[9] These findings suggest that specific structural modifications can tune the antibacterial spectrum of these compounds.

Experimental Protocol: Agar Dilution Method for Antibacterial Susceptibility

The MIC of the synthesized compounds against bacterial strains was determined using the agar dilution technique.[9]

  • Media Preparation: A series of agar plates containing graded concentrations of the test compounds were prepared.

  • Inoculum Preparation: Bacterial strains were grown in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density.

  • Inoculation: The surface of each agar plate was spot-inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited bacterial growth on the agar surface.

Visualizing Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_pathway Antifungal Mechanism of 1,2,4-Triazoles Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Disruption Fungal Cell Membrane Disruption CYP51->Ergosterol Conversion Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibition

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

G cluster_workflow Experimental Workflow for SAR Studies start Design & Synthesis of 1,2,4-Triazole Library char Structural Characterization (NMR, MS, etc.) start->char bio_eval Biological Evaluation (e.g., MTT, MIC assays) char->bio_eval data_analysis Data Analysis & IC50/MIC Determination bio_eval->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Compound Optimization sar->lead_opt lead_opt->start Iterative Redesign

Caption: A typical experimental workflow for SAR studies.

G cluster_sar Logical Relationships in SAR Core 1,2,4-Triazole Core Modification Structural Modification (e.g., adding substituent R) Core->Modification Activity Change in Biological Activity (e.g., lower IC50) Modification->Activity Potency Increased Potency Activity->Potency Selectivity Improved Selectivity Activity->Selectivity Toxicity Altered Toxicity Activity->Toxicity

Caption: Logical relationships in structure-activity relationship analysis.

References

A Comparative Analysis of 1,2,4-Triazole Isomers as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, 1,2,4-triazoles stand out due to their broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide provides a comparative analysis of the antimicrobial efficacy of 1,2,4-triazole isomers, focusing on how the isomeric form and substitution patterns influence their activity. While direct comparative data on the parent 1H-1,2,4-triazole and 4H-1,2,4-triazole is scarce, extensive research on their substituted derivatives provides valuable insights into their potential as antimicrobial scaffolds.

Isomeric Forms of 1,2,4-Triazole

The 1,2,4-triazole ring exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. The position of the substituent on the nitrogen atom dictates the specific isomer. This structural difference, though subtle, can significantly impact the molecule's physicochemical properties and its interaction with biological targets.

Structure-Activity Relationship (SAR) and Efficacy

The antimicrobial potency of 1,2,4-triazole derivatives is intricately linked to the nature and position of various substituents on the triazole ring.

Substitution at the N1-position (1H-isomers): Derivatives with substituents at the N1 position are common. The nature of the substituent, ranging from simple alkyl or aryl groups to more complex heterocyclic moieties, plays a critical role in determining the antimicrobial spectrum and potency.

Substitution at the N4-position (4H-isomers): Research suggests that substitution at the N4-position can have a profound effect on the biological activity and toxicity profile of 1,2,4-triazole derivatives.[2] For instance, the presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position has been shown to be crucial for high antibacterial activity in certain Schiff bases.[2] Similarly, compounds with a phenyl ring at the N-4 position of the triazole have demonstrated higher antibacterial activity compared to those with alkyl or alkene substituents.[2]

Comparative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various N1- and N4-substituted 1,2,4-triazole derivatives against a range of bacterial and fungal strains, as reported in the literature. This data, while not a direct comparison of the parent isomers, illustrates how the substitution pattern on the different nitrogen atoms of the triazole ring influences antimicrobial efficacy.

Table 1: Antibacterial Activity of Substituted 1,2,4-Triazole Derivatives

Compound TypeSubstituent(s)Test OrganismMIC (µg/mL)Reference
N1-Substituted Derivative3-[4-amino-3-(1H-indol-3-yl-methyl)-5-thioxo-4,5-dihydro-1,2,4-triazol-1-yl]-propionitrileBacillus subtilisNot specified, equipotent with ampicillin[2]
N1-Substituted Derivative3-[4-amino-3-(1H-indol-3-yl-methyl)-5-thioxo-4,5-dihydro-1,2,4-triazol-1-yl]-propionitrileStaphylococcus aureusNot specified, equipotent with ampicillin[2]
N4-Substituted Derivative4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolStaphylococcus aureus0.264 mM[2]
N4-Substituted Derivative4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolStreptococcus pyogenes0.132 mM[2]
N4-Substituted DerivativePhenylpiperazine at N4Staphylococcus aureusNot specified, higher than alkyl/alkene substituted[2]
N4-Substituted DerivativePhenylpiperazine at N4Bacillus subtilisNot specified, higher than alkyl/alkene substituted[2]
N4-Substituted DerivativePhenylpiperazine at N4Pseudomonas aeruginosaNot specified, higher than alkyl/alkene substituted[2]
N4-Substituted DerivativePhenylpiperazine at N4Proteus mirabilisNot specified, higher than alkyl/alkene substituted[2]

Table 2: Antifungal Activity of Substituted 1,2,4-Triazole Derivatives

Compound TypeSubstituent(s)Test OrganismMIC (µg/mL)Reference
4H-1,2,4-triazole-3-thiol Schiff basesVaried substituted phenyl groupsMicrosporum gypseumSuperior or comparable to Ketoconazole[3]

Mechanism of Action

The antimicrobial action of 1,2,4-triazoles is multifaceted and depends on the target organism.

  • Antifungal Activity: In fungi, 1,2,4-triazoles are well-known inhibitors of the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[1]

  • Antibacterial Activity: The antibacterial mechanism is more diverse. Some 1,2,4-triazole derivatives, particularly those hybridized with quinolones, are known to target DNA gyrase, an essential enzyme for bacterial DNA replication.[2] Others may interfere with different cellular processes.

Experimental Protocols

The antimicrobial efficacy of 1,2,4-triazole derivatives is typically evaluated using standardized in vitro methods.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • A series of twofold dilutions of the test compound is prepared in a liquid growth medium in microtiter plates.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Dilution Method

This method is an alternative for determining the MIC.

Protocol:

  • Serial dilutions of the test compound are incorporated into molten agar.

  • The agar is poured into petri dishes and allowed to solidify.

  • A standardized inoculum of the test microorganism is spotted onto the surface of the agar plates.

  • The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that prevents growth.[4]

Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity.

Protocol:

  • An agar plate is uniformly inoculated with the test microorganism.

  • Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plate is incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disk.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate a key mechanism of action and a typical experimental workflow.

antimicrobial_testing_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution prep_media Prepare and Sterilize Growth Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Plates/Tubes prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate under Optimal Conditions inoculation->incubation read_results Observe and Record Microbial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Fungal_Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Derivative Triazole->Enzyme Inhibits Enzyme->Ergosterol Conversion

Caption: Inhibition of fungal ergosterol biosynthesis by 1,2,4-triazole derivatives.

Conclusion

References

A Comparative Guide to In Silico and In Vitro Evaluations of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents is a cornerstone of medicinal chemistry, with 1,2,4-triazole derivatives emerging as a versatile scaffold exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The evaluation of these compounds traditionally relies on time-consuming and resource-intensive in vitro testing. However, the advent of computational, or in silico, methods has revolutionized the initial stages of drug discovery. This guide provides a comprehensive comparison of in silico and in vitro evaluation techniques for 1,2,4-triazole compounds, supported by experimental data, to aid researchers in designing efficient and effective drug development pipelines.

The Synergy of Computational and Benchtop Approaches

In the quest for potent 1,2,4-triazole-based drugs, a dual approach combining in silico and in vitro methods offers a significant advantage. In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allow for the rapid screening of large libraries of compounds, identifying promising candidates with favorable binding affinities to biological targets and good pharmacokinetic profiles. This computational pre-selection process helps to prioritize compounds for synthesis and subsequent in vitro validation, thereby conserving resources and accelerating the discovery timeline.

In vitro assays, on the other hand, provide essential experimental validation of the computational predictions. These laboratory-based tests, conducted on cell lines or microorganisms, quantify the actual biological activity of the synthesized compounds, such as their ability to inhibit cancer cell growth or microbial proliferation. The correlation between in silico predictions and in vitro results is a critical aspect of modern drug discovery, and a strong correlation enhances the predictive power of the computational models.

experimental_workflow General Workflow: In Silico to In Vitro Evaluation cluster_in_silico In Silico Evaluation cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation compound_design Compound Library Design (1,2,4-Triazole Derivatives) mol_docking Molecular Docking (Binding Affinity Prediction) compound_design->mol_docking admet_pred ADMET Prediction (Pharmacokinetic Profiling) mol_docking->admet_pred Select top candidates synthesis Synthesis of Prioritized Compounds admet_pred->synthesis Prioritize for synthesis bio_assay Biological Assays (e.g., Anticancer, Antimicrobial) synthesis->bio_assay data_analysis Data Analysis (e.g., IC50, MIC determination) bio_assay->data_analysis data_analysis->mol_docking Correlate results & refine models

Caption: A generalized workflow illustrating the integration of in silico and in vitro methods.

Anticancer Activity: A Case Study

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. In silico molecular docking is often employed to predict the binding affinity of these compounds to various protein targets implicated in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2) and cyclin-dependent kinases (e.g., CDK-4). The predicted binding energies from these studies can then be compared with the cytotoxic effects observed in in vitro assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

A strong negative correlation between binding energy (a lower value indicates stronger binding) and IC50 values (the concentration of a drug that inhibits 50% of cell growth; a lower value indicates higher potency) suggests that the in silico model is accurately predicting the biological activity.

Data Presentation: In Silico Docking vs. In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives
CompoundTarget ProteinIn Silico Binding Energy (kcal/mol)In Vitro IC50 (µM) vs. Cancer Cell Line
Series A: VEGFR-2 Inhibitors
Compound 6eVEGFR-2-0.15 (MCF-7)
Compound 11aVEGFR-2-0.15 (MCF-7)
Series B: CDK-4 Inhibitors
Derivative 1CDK-4-8.55.2 (MCF-7)
Derivative 2CDK-4-9.22.8 (MCF-7)
Series C: General Cytotoxicity
Compound PS9Not Specified-8.90.026 (MCF-7 & HepG2)[1]
Compound 7fc-kit tyrosine kinase & Protein kinase B-176.75 & -170.0716.78 (HepG2)[2]

Note: The binding energies and IC50 values are sourced from various studies and are presented here for comparative purposes. Direct comparison of binding energies across different studies and software may not be appropriate due to variations in computational methods.

VEGFR2_pathway Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Ras Ras VEGFR2->Ras Phosphorylates Triazole 1,2,4-Triazole Inhibitor Triazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway, a target for anticancer 1,2,4-triazoles.

Antimicrobial Activity: Targeting Microbial Enzymes

1,2,4-triazole derivatives are also known for their potent antimicrobial activities, particularly as antifungal agents. The mechanism of action often involves the inhibition of essential microbial enzymes. For instance, Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the fungal cell wall biosynthesis pathway, making it an attractive target for antifungal drug design.

In silico docking studies can predict how 1,2,4-triazole compounds bind to the active site of GlcN-6-P synthase, providing insights into their inhibitory potential.[3][4] These predictions are then tested in vitro by determining the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal and bacterial strains. A lower MIC value indicates greater antimicrobial potency.

Data Presentation: In Silico Docking vs. In Vitro Antimicrobial Activity of 1,2,4-Triazole Derivatives
CompoundTarget ProteinIn Silico Binding Energy (kJ/mol)In Vitro MIC (µg/mL) vs. C. albicansIn Vitro MIC (µg/mL) vs. S. aureus
Compound 7dGlcN-6-P synthase-10.49[3]2[3]4[3]
Compound 6dGlcN-6-P synthase-9.78[3]8[3]16[3]
Ciprofloxacin (Std.)GlcN-6-P synthase-7.13[3]--

Note: The data is extracted from a study on 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones.[3]

Experimental Protocols

In Silico Methodologies

Molecular Docking:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: A docking software (e.g., AutoDock, Glide, PyRx) is used to predict the binding conformation and affinity of each ligand within the active site of the target protein.[1][5] The software generates a binding score (e.g., binding energy in kcal/mol or kJ/mol) that estimates the strength of the interaction.

ADMET Prediction: Various online tools and software (e.g., SwissADME, QikProp) are used to predict the pharmacokinetic and pharmacodynamic properties of the designed compounds based on their chemical structures.[6] These predictions include parameters like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity.

In Vitro Methodologies

MTT Cytotoxicity Assay:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination:

  • Compound Dilution: The 1,2,4-triazole compounds are serially diluted in a liquid growth medium in 96-well plates.

  • Inoculation: A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The integration of in silico and in vitro evaluation methods provides a powerful and efficient strategy for the discovery and development of novel 1,2,4-triazole-based therapeutic agents. In silico approaches enable the rapid screening and prioritization of compounds, while in vitro assays offer the necessary experimental validation of their biological activity. By leveraging the strengths of both computational and experimental techniques, researchers can accelerate the identification of promising drug candidates and enhance the overall success rate of the drug discovery process.

References

Navigating the Frontier of Drug Discovery: A Comparative Guide to the Pharmacokinetic Profiles of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the 1,2,4-triazole scaffold remains a cornerstone for the development of potent therapeutic agents. Researchers and drug development professionals are continually exploring novel derivatives of this versatile heterocycle for enhanced efficacy and optimized pharmacokinetic properties. This guide provides an objective comparison of the pharmacokinetic profiles of several novel 1,2,4-triazole derivatives, supported by experimental data, to aid in the rational design and selection of promising drug candidates.

The following sections present a comparative analysis of key pharmacokinetic parameters for a selection of novel antifungal and anticancer 1,2,4-triazole derivatives. Data for the established antifungal agent, voriconazole, is included for benchmarking. All data is compiled from preclinical in vivo studies in animal models.

Comparative Pharmacokinetic Data

The tables below summarize the key pharmacokinetic parameters of novel 1,2,4-triazole derivatives alongside the established drug, voriconazole. These parameters are crucial in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which ultimately influences its therapeutic efficacy and safety.

Table 1: Pharmacokinetic Parameters of Novel Antifungal 1,2,4-Triazole Derivatives in Mice (Intravenous Administration)

CompoundDose (mg/kg)AUC₀₋∞ (µg·h/mL)Clearance (CL) (L/h/kg)Elimination Half-life (t½) (h)Volume of Distribution at steady state (Vss) (L/kg)
SYN-28362012.22 ± 2.11.64 ± 0.282.2 ± 0.44.8 ± 0.9
SYN-28692012.92 ± 0.731.55 ± 0.082.4 ± 0.25.2 ± 0.5
SYN-29032032.55 ± 7.110.65 ± 0.143.6 ± 0.83.1 ± 0.7
SYN-2921207.86 ± 4.163.18 ± 1.671.9 ± 0.38.1 ± 3.3

Data for SYN compounds are from studies in mice.[1]

Table 2: Pharmacokinetic Parameters of a Novel Antifungal 1,2,4-Triazole Derivative (SCH 56592) in Mice

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋∞ (µg·h/mL)Elimination Half-life (t½) (h)Bioavailability (%)
Intravenous20--45.412-
Oral (in HPβCD)202.8234.51376
Oral (in MC)201.0417.11437

HPβCD: Hydroxypropyl-β-cyclodextrin; MC: Methylcellulose. Data for SCH 56592 is from studies in mice.[2]

Table 3: Pharmacokinetic Parameters of Voriconazole (Comparator) in Mice

Administration RouteDose (mg/kg)Peak Level in Serum (µg/mL)Elimination Half-life (t½) (h)Protein Binding (%)
Subcutaneous20~4.00.7 - 2.978

Data for Voriconazole is from a murine candidiasis model.[3]

Experimental Protocols

The following provides a detailed methodology for a typical in vivo pharmacokinetic study in mice, synthesized from established protocols. This serves as a guide for researchers to design and execute similar studies for novel 1,2,4-triazole derivatives.

Animal Models
  • Species: Male/Female BALB/c or Swiss albino mice, typically 6-8 weeks old.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and access to standard pellet diet and water ad libitum.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

Drug Formulation and Administration
  • Formulation:

    • Intravenous (IV): The compound is typically dissolved in a vehicle suitable for injection, such as a mixture of DMSO, PEG300, Tween 80, and saline.[4]

    • Oral (PO): The compound is often suspended in a vehicle like 0.5% methylcellulose or carboxymethylcellulose in water.[2][4]

  • Administration:

    • IV: Administered as a single bolus injection into the tail vein.

    • PO: Administered via oral gavage.

Blood Sampling
  • Method: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points. Common methods include retro-orbital sinus bleeding or sampling from the tail vein.[4]

  • Time Points:

    • IV Administration: Typically includes early time points to capture the distribution phase (e.g., 0.083, 0.25, 0.5, 1, 2 hours) and later time points for the elimination phase (e.g., 4, 8, 12, 24 hours).[4]

    • PO Administration: Time points are selected to capture the absorption phase (e.g., 0.25, 0.5, 1, 2, 4 hours) and the elimination phase (e.g., 8, 12, 24 hours).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: The concentration of the drug in plasma samples is typically determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[4]

  • Sample Preparation: Plasma samples are prepared by protein precipitation using a solvent like acetonitrile, which often contains an internal standard to ensure accuracy.[4] The supernatant is then analyzed.

  • Data Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and bioavailability).

Visualizing the Workflow

The following diagrams illustrate the typical workflow for an in vivo pharmacokinetic study and a conceptual representation of the metabolic pathway of 1,2,4-triazole derivatives.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis formulation Drug Formulation (IV/PO) admin Drug Administration formulation->admin animal_prep Animal Acclimatization animal_prep->admin sampling Serial Blood Sampling admin->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis metabolic_pathway cluster_body In Vivo Metabolism drug 1,2,4-Triazole Derivative absorption Absorption (e.g., GI Tract) drug->absorption Oral distribution Distribution (Systemic Circulation) drug->distribution IV absorption->distribution metabolism Metabolism (e.g., Liver - CYP450) distribution->metabolism excretion Excretion (e.g., Renal/Biliary) distribution->excretion metabolites Metabolites metabolism->metabolites metabolites->excretion

References

Definitive Structure Confirmation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the three-dimensional structure of novel triazole derivatives is critical. This foundational data underpins structure-activity relationship (SAR) studies, guides rational drug design, and secures intellectual property. While a combination of analytical techniques is typically used for characterization, single-crystal X-ray crystallography is the definitive method, providing unequivocal proof of a molecule's atomic arrangement in the solid state.[1]

This guide presents an objective comparison of X-ray crystallography against other common analytical methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate techniques for their specific needs.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific information required. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for initial characterization and analysis in solution, X-ray crystallography provides an unparalleled level of detail about the solid-state structure.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions.[1][2]High-quality single crystal (typically <10µm).[2][3]Provides definitive and unambiguous structural proof.[1] Offers atomic-scale resolution.[2]Crystal growth can be challenging and time-consuming.[2][4] The solid-state conformation may differ from the structure in solution.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the molecular skeleton, connectivity of atoms (1D & 2D NMR), and the molecule's behavior and dynamics in solution.[5][6]Soluble sample in a suitable deuterated solvent.Non-destructive.[7] Provides crucial information about the structure in a physiologically relevant solution state.[6]Does not provide the absolute 3D structure.[1] Size of the molecule can be a limiting factor.[8]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the structure and functional groups.[9][10]Small amount of sample, often coupled with a separation technique like LC or GC.High sensitivity.[9] Can be used for a wide variety of triazole derivatives.[9]Provides limited information on the overall 3D structure.[10] Interpretation of fragmentation can be complex.[10]
Quantitative Data Presentation: Crystallographic Parameters for Triazole Derivatives

The following table summarizes key crystallographic data for representative triazole derivatives, illustrating the precise and detailed information obtained from single-crystal X-ray diffraction experiments.

Compound IDFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Triaz1 C₈H₁₁N₇MonoclinicP2₁/c11.234(2)10.324(2)9.000(2)92.58(3)[5]
Triaz2 C₉H₁₃N₇MonoclinicP2₁/n12.012(2)8.818(2)11.002(2)108.08(3)[5]
Compound 9 C₁₇H₁₂N₄SMonoclinicP2₁/c11.854(2)15.688(3)8.214(2)96.65(3)[11]
C₁₇H₁₅N₃OCl₂ C₁₇H₁₅N₃OCl₂MonoclinicP2(1)/n8.1479(17)7.9177(17)25.774(5)92.976(4)[12]

Experimental Protocols

Detailed Methodology for Structure Confirmation by X-ray Crystallography

The definitive structural confirmation of a triazole derivative by single-crystal X-ray crystallography involves a systematic, multi-step process.

1. Crystallization: The primary and often most challenging step is to grow a high-quality single crystal.[4] This is typically achieved by slow evaporation of a saturated solution of the purified triazole derivative. Common solvents include ethanol, methanol, acetonitrile, or mixtures thereof. The goal is to allow the molecules to arrange themselves slowly into a well-ordered crystal lattice. Various techniques such as vapor diffusion (hanging or sitting drop) or slow cooling can be employed.

2. Data Collection: A suitable single crystal is mounted on a diffractometer.[13] The crystal is cooled, often to 100-120 K, using an open flow nitrogen cryostat to minimize thermal vibration and potential radiation damage.[13] The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).[5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[14]

3. Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors.[1] These corrected data are used to determine the unit cell parameters and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed using computational methods like 'direct methods' to generate an initial electron density map.[1][15] This map provides a preliminary model of the atomic arrangement.

4. Structure Refinement and Validation: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[1] This iterative process optimizes the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Finally, the refined structure is validated using established crystallographic metrics to ensure its quality and accuracy.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of Triazole Derivative crystallization Single Crystal Growth synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) processing Data Processing data_collection->processing crystal_selection->data_collection solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement & Validation solution->refinement final_structure Final 3D Structure (CIF File) refinement->final_structure

Caption: Workflow for triazole structure validation via X-ray crystallography.

logical_relationship cluster_spectroscopy Initial Characterization (Solution State) compound Synthesized Triazole Derivative nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms xray Single-Crystal X-ray Crystallography compound->xray Requires Crystal info_nmr Connectivity & Solution Conformation nmr->info_nmr info_ms Molecular Weight & Formula ms->info_ms info_xray Definitive 3D Structure (Solid State) xray->info_xray

Caption: Information flow for structural elucidation of triazole derivatives.

Conclusion

For the definitive structural validation of novel triazole derivatives, single-crystal X-ray crystallography is the most powerful and reliable method, providing an unambiguous three-dimensional model of the molecule.[5] However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques such as NMR and mass spectrometry.[5] These methods provide complementary information about the molecule's connectivity, functional groups, and behavior in solution, which, when combined with the precise solid-state structure from crystallography, offers a complete and robust understanding of the compound of interest.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico performance of 1,2,4-triazole derivatives reveals their significant potential across diverse therapeutic areas, including oncology and infectious diseases. These heterocyclic compounds have demonstrated promising binding affinities against a range of validated biological targets. This guide provides a comparative analysis of their docking performance, supported by experimental data and detailed methodologies to assist researchers in drug discovery and development.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form a variety of non-covalent interactions with biological macromolecules. This versatility allows for the design of potent and selective inhibitors for a multitude of enzymes and receptors. Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinities of novel 1,2,4-triazole derivatives, thereby accelerating the identification of lead compounds.

Comparative Docking Performance of 1,2,4-Triazole Derivatives

Molecular docking simulations have consistently highlighted the potential of 1,2,4-triazole derivatives as inhibitors of key proteins implicated in various diseases. The following tables summarize the quantitative data from several studies, showcasing binding energies and inhibitory concentrations of promising compounds against their respective targets.

Anticancer Activity
CompoundTarget ProteinBinding Affinity (kcal/mol)IC50Reference
Compound 7fc-kit tyrosine kinase-176.74916.782 µg/mL (HepG2)[1]
Compound 7fProtein Kinase B-170.06616.782 µg/mL (HepG2)[1]
Compound 8cEGFR-3.6 µM[2]
Compound 11dVEGFR-2-16.3 nM[3]
Compound 2Thymidine Phosphorylase-28.74 ± 0.59 μM[4]
Compound 15Adenosine A2B Receptor-3.48 µM (MDA-MB-231)
Compound 20Adenosine A2B Receptor-5.95 µM (MDA-MB-231)
Compound 17Cyclin-Dependent Kinase 2 (CDK2)-0.31 µM (MCF-7)[5]
Compound 22Cyclin-Dependent Kinase 2 (CDK2)--[5]
Compound 25Cyclin-Dependent Kinase 2 (CDK2)-4.98 µM (Caco-2)[5]
Antimicrobial Activity
CompoundTarget ProteinBinding Affinity (kcal/mol)MIC/MBC/MFCReference
Compound 2hLanosterol 14-alpha-demethylase (CYP51)-MIC: 0.0002-0.0033 mM (antibacterial), 0.02-0.04 mM (antifungal)[6]
Compound 2hLanosterol 14-alpha-demethylase (CYP51)-MBC: 0.0004-0.0033 mM (antibacterial)[6]
Compound 2hLanosterol 14-alpha-demethylase (CYP51)-MFC: 0.03-0.06 mM (antifungal)[6]
Furochromenotriazolopyrimidine (20b)DNA-gyrase-42.40-[7]
Furochromenoquinolin-6-amine (21b)DNA-gyrase-49.84-[7]

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below is a generalized protocol based on the reviewed literature.

1. Protein Preparation:

  • The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules, co-ligands, and ions are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER or CHARMm.

  • The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are then energetically minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger partial charges are computed for the ligand atoms.

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein. The size and center of the grid box are determined based on the location of the co-crystallized ligand or through active site prediction servers.

  • Docking is performed using software such as AutoDock, PyRx, or Schrödinger Maestro.[5] These programs employ search algorithms, like the Lamarckian genetic algorithm in AutoDock, to explore various conformations and orientations of the ligand within the active site.

  • The results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

4. Visualization and Analysis:

  • The docked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the interactions between the ligand and the protein's active site residues.

  • Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified to understand the molecular basis of binding.

Visualizing Molecular Docking Workflow and Signaling Pathways

To illustrate the logical flow of a typical molecular docking study and a relevant biological pathway, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_output Output Protein_Prep Protein Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock, PyRx) Protein_Prep->Docking Ligand_Prep Ligand Preparation (1,2,4-Triazole Derivatives) Ligand_Prep->Docking Analysis Binding Mode & Energy Analysis Docking->Analysis Lead_ID Lead Compound Identification Analysis->Lead_ID

Caption: A generalized workflow for in-silico molecular docking analysis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Triazole 1,2,4-Triazole Inhibitor Triazole->VEGFR2 Inhibition Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Response Cellular Responses (Proliferation, Migration, Angiogenesis) Signaling->Response

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,4-triazole derivatives.

References

Validating the Mechanism of Action for 1,2,4-Triazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic ring have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties, primarily through the inhibition of key enzymes.[1] This guide provides an objective comparison of the performance of 1,2,4-triazole-based enzyme inhibitors against various targets, supported by experimental data. It further details the essential experimental protocols required to validate their mechanism of action, offering a comprehensive resource for researchers in drug discovery and development.

Data Presentation: A Comparative Look at Inhibitory Potency

The efficacy of 1,2,4-triazole-based inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the inhibitory activities of various 1,2,4-triazole derivatives against several key enzyme targets.

Table 1: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by 1,2,4-Triazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
12dAChE0.73 ± 0.54[2][3]
12mAChE0.017 ± 0.53[2][3]
12dBChE-
12mBChE0.038 ± 0.50[2][3]

Table 2: Inhibition of α-Glucosidase and Urease by 1,2,4-Triazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
12dα-Glucosidase36.74 ± 1.24[2][3]
12mα-Glucosidase-
12dUrease19.35 ± 1.28[2][3]
12mUrease-

Table 3: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

CompoundFungal StrainMIC (µg/mL)Reference
FluconazoleCandida albicans0.25 - 4
ItraconazoleCandida albicans0.06 - 1
VoriconazoleCandida albicans0.03 - 0.5
RavuconazoleCandida albicans0.015 - 0.125

Table 4: Comparative Inhibition of Cytochrome P450 by Azole Antifungals

CompoundTestosterone HydroxylationIC50 (µM)Reference
Ketoconazole6β-hydroxylation0.08[4]
TioconazoleMultiple hydroxylations0.18 - 3.3[4]
MiconazoleMultiple hydroxylations0.15 - 10[4]
Triazole analogue (compound 2)16β-hydroxylationMore potent than imidazole analogue[4]

Experimental Protocols: Methodologies for Mechanism Validation

Validating the mechanism of action of enzyme inhibitors requires a multi-faceted approach, combining enzyme kinetics, biophysical binding assays, and structural biology.

Enzyme Kinetics Assay (Spectrophotometric)

This protocol provides a general framework for determining the IC50 value and the mode of inhibition of a 1,2,4-triazole-based compound.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • 1,2,4-triazole test compound

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound in the assay buffer to achieve a range of desired concentrations.

    • Prepare the enzyme solution to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution at a concentration typically at or below its Michaelis constant (Km) for IC50 determination, and at various concentrations for kinetic studies.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance at a specific wavelength over time using a microplate reader. The rate of change in absorbance corresponds to the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

    • To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

Materials:

  • Isothermal titration calorimeter

  • Purified target enzyme

  • 1,2,4-triazole test compound

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze both the enzyme and the inhibitor extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the enzyme and inhibitor solutions.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the inhibitor into the enzyme solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an inhibitor to an immobilized enzyme in real-time, providing kinetic data (association and dissociation rates).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified target enzyme (ligand)

  • 1,2,4-triazole test compound (analyte)

  • Immobilization and running buffers

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface.

    • Immobilize the purified enzyme onto the sensor chip surface.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Inject a series of concentrations of the test compound (analyte) over the sensor surface containing the immobilized enzyme (ligand).

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor-enzyme complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by 1,2,4-triazole inhibitors and a typical experimental workflow for validating their mechanism of action.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol CYP51->Intermediate Catalysis Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps FungalCell Fungal Cell Membrane (Altered Fluidity and Integrity) Ergosterol->FungalCell Incorporation into Triazole 1,2,4-Triazole Inhibitor (e.g., Fluconazole) Triazole->CYP51 Binds to Heme Iron

Caption: Fungal Ergosterol Biosynthesis Inhibition by 1,2,4-Triazoles.

G cluster_workflow Workflow for Validating Enzyme Inhibitor Mechanism of Action cluster_outputs Key Outputs start Identify 1,2,4-Triazole Lead Compound kinetics Enzyme Kinetics Assays (IC50, Ki, Mode of Inhibition) start->kinetics biophysical Biophysical Binding Assays (ITC, SPR) kinetics->biophysical Confirm Direct Binding validation Mechanism of Action Validated kinetics->validation Initial Validation ic50 IC50 & Ki values kinetics->ic50 structural Structural Biology (X-ray Crystallography) biophysical->structural Visualize Binding Mode biophysical->validation Thermodynamic & Kinetic Validation binding_data Binding Affinity (KD) Thermodynamics (ΔH, ΔS) biophysical->binding_data structural->validation structure_data 3D Structure of Enzyme-Inhibitor Complex structural->structure_data

Caption: Experimental Workflow for MoA Validation.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 1,2,4-Triazole Derivatives and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic profiles of novel 1,2,4-triazole derivatives reveals promising candidates that exhibit comparable and, in some cases, superior anticancer activity to established chemotherapeutic agents. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on the burgeoning potential of this heterocyclic scaffold in oncology.

The quest for more effective and less toxic cancer therapies has led to the exploration of diverse chemical entities. Among these, 1,2,4-triazole derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic effects against a wide array of cancer cell lines.[1][2] Their versatile structure allows for molecular modifications that can enhance their therapeutic index and target specific cancer-related pathways.[2] This guide synthesizes findings from multiple studies to offer a clear comparison of the cytotoxic activity of various 1,2,4-triazole derivatives against standard anticancer drugs such as doxorubicin and cisplatin.

Comparative Cytotoxicity: A Quantitative Overview

The efficacy of an anticancer agent is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values of several 1,2,4-triazole derivatives in comparison to standard drugs across various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugCell LineIC50 (µM)Reference
1,2,4-Triazole Derivatives
Compound 15 MDA-MB-231 (Breast)3.48[3]
Compound 20 MDA-MB-231 (Breast)5.95[3]
Compound 4g HT-29 (Colon)12.69 ± 7.14[4][5]
Compound 4b CaCo2 (Colorectal)26.15[5]
Compound TP6 B16F10 (Melanoma)41.12 - 61.11 (Range for TP1-TP7)[6]
Bet-TZ1 A375 (Melanoma)22.41 - 46.92[7]
Bet-TZ3 A375 (Melanoma)34.34[7]
Standard Drugs
Doxorubicin MDA-MB-231 (Breast)Not explicitly stated, but compound 20 showed equipotent activity[3]
Cisplatin HT-29 (Colon)14.01[5]
Cisplatin CaCo2 (Colorectal)25.22[5]

Diving into the Mechanism: Signaling Pathways

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and metastasis. Several studies have indicated that these compounds can act as inhibitors of key enzymes and proteins involved in cancer progression. For instance, certain derivatives have been shown to target Epidermal Growth Factor Receptor (EGFR), BRAF, and tubulin, all of which are validated targets in cancer therapy.[8] The inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).[9]

The diagram below illustrates a simplified representation of a signaling pathway commonly targeted by anticancer agents, highlighting potential points of intervention for 1,2,4-triazole derivatives.

G Simplified Signaling Pathway for Cancer Cell Proliferation cluster_0 Simplified Signaling Pathway for Cancer Cell Proliferation Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation and Survival Cell Proliferation and Survival Transcription Factors->Cell Proliferation and Survival 1,2,4-Triazole Derivative 1,2,4-Triazole Derivative 1,2,4-Triazole Derivative->Receptor Tyrosine Kinase (e.g., EGFR) 1,2,4-Triazole Derivative->Signaling Cascade (e.g., RAS-RAF-MEK-ERK)

Caption: Inhibition of a growth factor signaling pathway by a 1,2,4-triazole derivative.

Experimental Protocols: Ensuring Reproducibility

The evaluation of the cytotoxic activity of 1,2,4-triazole derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay is a reliable and widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 1,2,4-triazole derivatives or the standard drug. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

The workflow for a typical cytotoxicity assay is depicted in the following diagram:

G Experimental Workflow for In Vitro Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: A streamlined workflow of the in vitro cytotoxicity testing process.

Conclusion

The comparative analysis presented in this guide underscores the significant potential of 1,2,4-triazole derivatives as a new frontier in anticancer drug discovery. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to target key oncogenic signaling pathways, positions them as strong candidates for further preclinical and clinical development. The provided experimental protocols and data serve as a valuable resource for researchers dedicated to advancing the fight against cancer. Continued exploration and optimization of this versatile chemical scaffold are poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole. Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard profile and disposal procedures are based on the constituent chemical groups: the 1,2,4-triazole moiety and the nitrophenyl group. Both groups are associated with potential health and environmental hazards, necessitating the treatment of this compound as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or other protective clothing.[1]To prevent skin contact.[1]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[1]To avoid inhalation of dust.

Always work in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the creation of dust.[1] Do not eat, drink, or smoke in areas where this chemical is handled.[1]

Hazard Profile

The hazard profile is inferred from its structural components.

Table 2: Hazard Assessment

ComponentPotential Hazards
1,2,4-Triazole Harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2]
Nitrophenyl Group Harmful by inhalation, in contact with skin, and if swallowed.[3] Some nitrophenyl compounds are suspected carcinogens.[3] Very toxic to aquatic life with long-lasting effects.[3]

Given these potential hazards, all waste containing this compound must be managed as hazardous waste.

Experimental Protocols: Disposal Procedure

The recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1] Incineration under controlled conditions is a common and effective method for nitrophenols.[4]

Step-by-Step Disposal Guide
  • Waste Collection and Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix with non-hazardous waste.

    • Liquid Waste: Collect any liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Harmful," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[6]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[5] For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Mandatory Visualizations

Disposal_Workflow Disposal Workflow for this compound cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal A Wear Appropriate PPE B Collect Waste in Labeled Container (Solid and Liquid Separate) A->B C Store in Designated Hazardous Waste Area B->C D Schedule Waste Pickup with EHS C->D E Licensed Hazardous Waste Contractor D->E F Transport to Approved Facility E->F G Final Disposal (e.g., Incineration) F->G Spill Spill Event Spill_Response Follow Spill Management Protocol Spill->Spill_Response Spill_Response->B Collect Spill Debris

Caption: Disposal workflow for this compound.

Logical_Relationship Hazard-Based Disposal Logic cluster_components Structural Components cluster_hazards Associated Hazards Compound This compound Triazole 1,2,4-Triazole Moiety Compound->Triazole Nitrophenyl Nitrophenyl Group Compound->Nitrophenyl Triazole_Hazard Reproductive Toxicity Eye Irritation Triazole->Triazole_Hazard Nitrophenyl_Hazard Toxicity (Oral, Dermal, Inhalation) Aquatic Toxicity Nitrophenyl->Nitrophenyl_Hazard Disposal Treat as Hazardous Waste Triazole_Hazard->Disposal Nitrophenyl_Hazard->Disposal

Caption: Logic for classifying the compound as hazardous waste.

References

Safeguarding Your Research: A Guide to Handling 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole must prioritize safety through rigorous handling and disposal protocols. Due to the presence of the nitrophenyl group and the triazole ring, this compound should be treated as a hazardous substance, potentially exhibiting toxic properties and posing environmental risks.[1] This guide provides essential, step-by-step instructions for the safe management of this chemical in a laboratory setting.

Immediate Safety and Handling Precautions

Before any procedure, it is critical to establish a safe work environment. This includes utilizing a well-ventilated area, preferably a chemical fume hood, and ensuring that an eyewash station and safety shower are readily accessible.[2]

Personal Protective Equipment (PPE):

A comprehensive suite of PPE is mandatory to prevent exposure. Given the potential hazards associated with nitroaromatic compounds, which can include toxicity and skin absorption, the following PPE is required.[3]

PPE ItemSpecification
Eye Protection Chemical splash goggles are mandatory to protect against accidental splashes.[3]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are recommended. Given the lack of specific permeation data, selecting a glove with broad chemical resistance is crucial.[3]
Protective Clothing A standard, fully-buttoned laboratory coat is required.[2]
Footwear Closed-toe shoes are a standard requirement in any laboratory setting.[3]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust or vapors.[2][4]

Experimental Protocol for Safe Handling

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the workspace within a chemical fume hood by lining the area with absorbent material to contain any potential spills.

  • Weighing and Transferring: When weighing, use a draft shield to prevent the dispersal of the solid compound. Handle the compound with care, avoiding the creation of dust.[4] Use appropriate tools (e.g., spatulas) for transferring the substance.

  • In Solution: When working with the compound in solution, handle it with the same level of caution. Avoid splashes and ensure all containers are clearly labeled.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[5] Decontaminate all surfaces and equipment used.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Incompatible Materials: Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[3]

Containerization:

Use chemically compatible and leak-proof containers for waste collection, such as high-density polyethylene (HDPE) or glass.[3] Ensure containers are in good condition with secure, tight-fitting lids to prevent the release of vapors.

Storage and Disposal:

Store waste containers in a designated and secure satellite accumulation area with secondary containment.[3] Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor in accordance with all local, state, and federal regulations.[1][6]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Workspace in Fume Hood prep1->prep2 handle1 Weigh and Transfer Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Workspace and Equipment handle2->post1 disp1 Segregate Solid and Liquid Waste handle2->disp1 post2 Remove PPE post1->post2 post2->disp1 disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3

Caption: Procedural flow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.